(S)-2-Hydroxymethylcyclohexanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2S)-2-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c8-5-6-3-1-2-4-7(6)9/h6,8H,1-5H2/t6-/m0/s1 |
InChI Key |
SIGZQOSGZJNAKB-LURJTMIESA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)CO |
Canonical SMILES |
C1CCC(=O)C(C1)CO |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (S)-2-Hydroxymethylcyclohexanone, a valuable chiral building block in organic synthesis. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Core Physical Properties
This compound, with the CAS number 220199-90-6, is the (S)-enantiomer of 2-hydroxymethylcyclohexanone. Its physical characteristics are crucial for its application in stereoselective synthesis and the development of new chemical entities. The following tables summarize the available quantitative data for this compound. It is important to note that some reported values may pertain to the racemic mixture and others are computationally derived.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | Computed by Lexichem TK 2.7.0[1] |
| CAS Number | 220199-90-6 | PubChem[1] |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
Table 1: General Identifiers for this compound
| Physical Property | Value | Conditions | Source |
| Melting Point | 149 °C | Not Specified | Guidechem[2], ChemicalBook |
| Boiling Point | 239.8 °C | at 760 mmHg | Guidechem[2] |
| 114-115 °C | at 16 Torr | ChemicalBook[3] | |
| Density | 1.054 g/cm³ | Not Specified | Guidechem[2] |
| 1.070 g/cm³ | at 19 °C | ChemicalBook[3] | |
| Refractive Index | 1.472 | Not Specified | Guidechem[2] |
| Solubility | Excellent solubility in organic solvents | Not Specified | Guidechem[2] |
| LogP (XLogP3) | 0.8 | Computed | PubChem[1] |
Table 2: Reported Physical Properties of 2-Hydroxymethylcyclohexanone (Stereochemistry not always specified)
Experimental Protocols
Accurate determination of physical properties is fundamental for the characterization of a chemical substance. The following sections outline generalized experimental protocols for measuring the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small volume of liquid this compound is placed in a small test tube or fusion tube.
-
Apparatus: A Thiele tube or a similar heating bath apparatus is assembled with a thermometer. A sealed capillary tube is inverted and placed in the sample.
-
Measurement: The apparatus is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
Density Measurement
Density is the mass of a substance per unit volume.
Methodology:
-
Apparatus: A calibrated pycnometer or a volumetric flask and a precision balance are required.
-
Measurement:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density (e.g., deionized water).
-
-
Calculation: The density is calculated by dividing the mass of the sample by its volume. The temperature at which the measurement is made must be recorded.
Solubility Assessment
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Sample Preparation: A known mass of this compound is used.
-
Procedure:
-
A measured volume of the solvent is placed in a test tube.
-
The solute is added in small, incremental amounts.
-
The mixture is agitated (e.g., by vortexing or stirring) after each addition.
-
The temperature is maintained at a constant value.
-
-
Observation: The point at which no more solute dissolves is noted. The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of the key physical properties of an organic compound like this compound.
Caption: Workflow for Physical Property Determination.
References
A Comprehensive Technical Guide to (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-2-Hydroxymethylcyclohexanone, a versatile chiral building block crucial in organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis protocols, characteristic reactions, and significant applications in the development of pharmaceuticals.
Chemical and Physical Properties
This compound, with the IUPAC name (2S)-2-(hydroxymethyl)cyclohexan-1-one [1], is a bifunctional molecule containing both a ketone and a primary alcohol. This dual functionality makes it a valuable intermediate for synthesizing complex molecular architectures.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | [1] |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| CAS Number | 220199-90-6 | [1] |
| InChI Key | SIGZQOSGZJNAKB-LURJTMIESA-N | [1] |
| Canonical SMILES | C1CCC(=O)C(C1)CO | [1] |
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
| Spectroscopic Data | Characteristic Peaks/Values |
| Infrared (IR) Spectroscopy | Broad absorption band around 3400 cm⁻¹ (O-H stretching); Strong, sharp peak at approximately 1710 cm⁻¹ (C=O stretching of the ketone)[3]. |
| Mass Spectrometry (GC-MS) | Top peak observed at m/z = 110[4]. |
| ¹H-NMR Spectroscopy | Protons adjacent to the carbonyl group are typically deshielded and appear at a chemical shift (δ) around 1.8 ppm. The protons of the hydroxymethyl group would show characteristic shifts and coupling. |
| ¹³C-NMR Spectroscopy | The carbonyl carbon of the ketone typically appears in the range of 190-220 ppm[5]. |
Synthesis Protocols
The enantioselective synthesis of this compound is of significant interest. Several methods have been developed to achieve high yields and enantiomeric purity.
A highly efficient method for the asymmetric synthesis of (S)-2-(hydroxymethyl)cyclohexanone involves the use of the amino acid L-threonine as an organocatalyst with formalin as the hydroxymethylating agent.[3]
Experimental Protocol:
-
To a solution of cyclohexanone in an appropriate solvent (e.g., THF/water mixture), add L-threonine (catalytic amount).
-
Add formalin (an aqueous solution of formaldehyde) dropwise to the mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or GC).
-
Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent.
-
Purify the product using column chromatography to obtain (S)-2-(hydroxymethyl)cyclohexanone. Optimization Note: Reducing the water content in the reaction mixture has been shown to significantly improve the yield.[3]
This method involves the preparation of a specific Grignard reagent followed by its reaction with cyclohexanone.
Experimental Protocol:
-
Prepare the (isopropoxydimethylsilyl)methyl Grignard reagent by reacting (isopropoxydimethylsilyl)methyl chloride with magnesium turnings in dry tetrahydrofuran (THF)[6].
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of freshly distilled cyclohexanone in dry THF dropwise to the stirred Grignard reagent[6].
-
Maintain stirring at 0°C for an additional 30 minutes after the addition is complete.
-
Hydrolyze the reaction mixture by the dropwise addition of a 10% aqueous ammonium chloride solution at 0°C[6].
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting silyl ether is then oxidized (e.g., using hydrogen peroxide in the presence of a fluoride source) to yield 2-(hydroxymethyl)cyclohexanone.
Caption: General workflows for the synthesis of this compound.
Chemical Reactivity and Transformations
The presence of both a hydroxyl and a carbonyl group allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.
The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by various nucleophiles in an Sₙ2 reaction. This allows for the introduction of diverse functional groups at the 2-position.[3]
Under basic or acidic conditions, this compound can undergo a self-aldol condensation. The enolate formed by deprotonation at the α-position acts as a nucleophile, attacking the carbonyl carbon of another molecule. The resulting β-hydroxy ketone can subsequently dehydrate to form an α,β-unsaturated ketone.[3]
The molecule's structure is well-suited for intramolecular reactions, such as cyclization, leading to the formation of new ring systems. For instance, under acidic conditions, it can form a bicyclic hemiketal.[3]
Caption: Key chemical transformations of this compound.
Applications in Drug Development
This compound is a crucial chiral precursor in the synthesis of various biologically active compounds and pharmaceuticals.[3]
-
CCR2 Receptor Antagonists: The core structure is found in precursors for potent antagonists of the CCR2 receptor, which are under investigation for the treatment of inflammatory diseases.[3]
-
Antiviral Agents: Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues, a class of molecules explored for their antiviral properties.[3]
-
Antidiabetic Drugs: A related structure, 2-epi-5-epi-valiolone, which can be derived from this compound, is a precursor in the biosynthesis of acarbose, an antidiabetic medication.[3]
-
Natural Products Synthesis: It serves as a foundational building block for constructing complex natural products and their analogues, such as palitantin, which has shown potential antioxidant and anti-inflammatory properties.[3]
Caption: Role of this compound in drug development pathways.
References
- 1. This compound | C7H12O2 | CID 11147724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]
- 4. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
(S)-2-Hydroxymethylcyclohexanone: A Technical Guide for Advanced Chemical Synthesis
Abstract
(S)-2-Hydroxymethylcyclohexanone is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its dual functionality, comprising a ketone and a primary alcohol on a stereodefined cyclohexyl scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. This document provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on methodologies and data relevant to researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
The (S)-enantiomer of 2-Hydroxymethylcyclohexanone is a valuable chiral intermediate. Its properties are summarized below. The CAS Number for the racemic mixture is 5331-08-8[1][2].
| Property | Value | Source |
| CAS Number | 220199-90-6 | [3] |
| Molecular Formula | C₇H₁₂O₂ | [1][3] |
| Molecular Weight | 128.17 g/mol | [1][3] |
| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | [3] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Exact Mass | 128.083729621 Da | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
Asymmetric Synthesis: Experimental Protocol
The enantioselective synthesis of this compound is critical for its use in chiral drug synthesis. An efficient method involves organocatalysis, specifically the asymmetric α-hydroxymethylation of cyclohexanone.
Protocol: L-Threonine Catalyzed Asymmetric α-Hydroxymethylation of Cyclohexanone [4]
This protocol is based on the principle of using a chiral amino acid to catalyze the direct asymmetric hydroxymethylation of a ketone with an aqueous formaldehyde solution (formalin).
Materials:
-
Cyclohexanone
-
Formalin (37% aqueous solution)
-
L-Threonine
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of L-threonine (specific molar ratio to be optimized, e.g., 10-20 mol%) in DMF, add cyclohexanone (1.0 equivalent).
-
Cool the mixture in an ice bath to 0 °C.
-
Add formalin (e.g., 1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at this temperature for a specified period (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterize the product using NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess (ee%) using chiral HPLC or GC analysis.
Note: Reducing the water content in the reaction has been shown to significantly improve yields.[4]
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.
Caption: Key reaction pathways of this compound.
-
Substitution Reactions: The primary hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent Sₙ2 reaction with various nucleophiles allows for the introduction of diverse functional groups at the 2-position[4].
-
Oxidation: The ketone moiety can undergo Baeyer-Villiger oxidation, typically with a peroxy acid, to form a caprolactone derivative. The regioselectivity of this reaction is influenced by the migratory aptitude of the adjacent carbon atoms[4].
-
Condensation Reactions: Under basic or acidic conditions, it can undergo a self-aldol condensation. The enolate formed attacks the carbonyl group of another molecule, leading to a β-hydroxy ketone adduct which can then dehydrate to an α,β-unsaturated ketone[4].
Applications in Drug Development
This compound is a crucial precursor for several classes of therapeutic agents, underscoring its importance for drug development professionals.
Caption: Synthetic applications in therapeutic agent development.
-
CCR2 Receptor Antagonists: The core structure of this molecule is found in precursors to potent antagonists for the C-C chemokine receptor type 2 (CCR2). These antagonists are investigated for their potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis[4].
-
Carbocyclic Nucleoside Analogues: Derivatives of this compound are integral to the synthesis of carbocyclic nucleoside analogues. This class of compounds, which features a carbocyclic ring in place of the furanose sugar of natural nucleosides, is widely explored for antiviral activity against viruses like HIV and Hepatitis B[4].
-
Natural Product Synthesis: It serves as a foundational building block for constructing complex molecular architectures found in various natural products, some of which possess potential antioxidant and anti-inflammatory properties[4].
References
An In-Depth Technical Guide to (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxymethylcyclohexanone is a chiral organic compound belonging to the family of substituted cyclohexanones. Its structure, featuring both a ketone and a primary alcohol functional group on a chiral cyclohexane ring, makes it a valuable building block in asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical experimental protocol for its synthesis, and a discussion of the potential biological relevance of related cyclohexanone scaffolds in the absence of specific data for this molecule.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | PubChem |
| CAS Number | 220199-90-6 | PubChem |
| Appearance | Not specified in literature | - |
| Boiling Point | 114-115 °C at 16 Torr | ChemicalBook[2] |
| Density | 1.070 g/cm³ at 19 °C | ChemicalBook[2] |
Experimental Protocols
Protocol: Asymmetric Aldol Condensation for the Synthesis of this compound
This protocol is a conceptual outline based on principles of asymmetric synthesis.
Objective: To synthesize this compound from cyclohexanone and formaldehyde via a proline-catalyzed asymmetric aldol reaction.
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) and paraformaldehyde (1.5 equivalents) in dimethyl sulfoxide (DMSO).
-
Catalyst Addition: To the stirred solution, add (S)-proline (0.1 equivalents) as the chiral catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the enantiomeric excess using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Potential Biological Significance of Related Cyclohexanone Derivatives
Direct studies on the biological activity or signaling pathway involvement of this compound are limited in publicly accessible scientific literature. However, the cyclohexanone scaffold is a common motif in a variety of biologically active molecules. Derivatives of cyclohexanone have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Certain cyclohexenone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Properties: Some functionalized cyclohexanones have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial Activity: Various cyclohexanone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.
It is important to emphasize that these activities are reported for other, often more complex, cyclohexanone-containing molecules and cannot be directly attributed to this compound without specific experimental validation. The simple structure of this compound makes it an ideal starting material for the synthesis of more complex and potentially bioactive molecules.
Visualizations
Logical Workflow for the Synthesis of this compound
References
Spectroscopic Analysis of (S)-2-Hydroxymethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The precise characterization of molecular structures is fundamental in chemical research and pharmaceutical development. (S)-2-Hydroxymethylcyclohexanone (C₇H₁₂O₂) possesses a stereocenter and two key functional groups—a ketone and a primary alcohol—which give rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming its synthesis, assessing its purity, and studying its chemical behavior.
Molecular Structure:
-
Chemical Formula: C₇H₁₂O₂
-
Molecular Weight: 128.17 g/mol [1]
-
Key Functional Groups: Cyclohexanone ring, Hydroxymethyl group (-CH₂OH)
Spectroscopic Data
A thorough search of scientific literature and chemical databases reveals a scarcity of published, experimentally-derived spectroscopic data specifically for the (S)-enantiomer of 2-Hydroxymethylcyclohexanone. The following sections present available data for the racemic mixture and predicted values, which serve as a reliable estimate for the pure enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Hydroxymethylcyclohexanone
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | Variable (broad singlet) | bs | 1H |
| -CH₂OH | 3.5 - 4.2 | Multiplet | 2H |
| -CH-CO | 2.0 - 2.5 | Multiplet | 1H |
| Cyclohexane Ring -CH₂- | 1.2 - 2.1 | Multiplets | 8H |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxymethylcyclohexanone
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | ~208 |
| -CH₂OH | ~65 |
| -CH-CO | ~50 |
| Cyclohexane Ring -CH₂- | 20 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands for 2-Hydroxymethylcyclohexanone
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Alcohol) | ~3400 (broad) | Strong, broad absorption due to hydrogen bonding.[2] |
| C-H (sp³ alkanes) | 2850 - 3000 | Medium to strong absorptions. |
| C=O (Ketone) | ~1710 | Strong, sharp absorption characteristic of a cyclohexanone.[2] |
| C-O (Alcohol) | 1000 - 1260 | Medium to strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Mass Spectrometry Data for 2-Hydroxymethylcyclohexanone
| m/z Value | Ion | Notes |
| 128 | [M]⁺ | Molecular ion peak (may be weak or absent in electron ionization). |
| 129.1 | [M+H]⁺ | Protonated molecular ion, commonly observed in soft ionization techniques like ESI-MS.[2] |
| 111.08 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule.[3] |
| 110 | [M-H₂O]⁺ | A significant peak corresponding to the loss of a water molecule from the molecular ion is expected and has been reported for the racemic mixture.[4] |
| 98 | [M-CH₂O]⁺ | Loss of formaldehyde. |
| 82 | Further fragmentation. | |
| 55 | Common fragment in cyclic systems. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and available equipment.
NMR Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆).[5][6]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[5]
-
The solvent should be chosen based on the sample's solubility and should not have signals that overlap with key sample peaks.[6]
-
Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[6][7]
-
An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[5]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[6]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
-
Acquire the spectrum using appropriate pulse sequences. For ¹³C, broadband proton decoupling is typically used.
-
The number of scans will depend on the sample concentration, with more scans required for dilute samples or ¹³C NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for a liquid sample):
-
Neat Liquid (Thin Film): Place a small drop of the neat liquid sample onto one face of a salt plate (e.g., KBr or NaCl).[8] Place a second salt plate on top and gently press to form a thin, uniform film.[8]
-
Attenuated Total Reflectance (ATR): Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond or germanium).[9][10] This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample holder or ATR accessory into the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty salt plates or ATR crystal.[11]
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[9]
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a volatile organic solvent such as dichloromethane or hexane.[12]
-
The solution should be free of non-volatile materials.
-
-
Data Acquisition:
-
Gas Chromatography (GC):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC column (a common choice would be a DB-5 or similar nonpolar column) separates the components of the sample based on their boiling points and interactions with the stationary phase.[12]
-
A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute the compound.[13]
-
-
Mass Spectrometry (MS):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.
-
The mass analyzer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.[14]
-
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.
Caption: General workflow from synthesis to structural confirmation.
Caption: Interrelation of spectroscopic data for structure elucidation.
References
- 1. This compound | C7H12O2 | CID 11147724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]
- 3. PubChemLite - 2-(hydroxymethyl)cyclohexanone (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 4. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. file.yizimg.com [file.yizimg.com]
The Genesis of Chiral Cyclohexanones: A Technical Guide to Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
The discovery and asymmetric synthesis of chiral cyclohexanone derivatives represent a landmark achievement in organic chemistry, paving the way for advancements in stereoselective synthesis and the development of complex, biologically active molecules. This technical guide provides an in-depth exploration of the historical milestones, key synthetic methodologies, and applications of these pivotal chemical entities.
A Serendipitous Discovery: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The story of chiral cyclohexanones is intrinsically linked to the pioneering work on the proline-catalyzed intramolecular aldol reaction, a discovery made independently and almost simultaneously in the early 1970s by two industrial research groups. This reaction, now widely known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, is a cornerstone of asymmetric organocatalysis.[1][2]
Working at Hoffmann-La Roche, Zoltan Hajos and David Parrish reported the use of (S)-(-)-proline as a catalyst for the intramolecular aldol condensation of the achiral triketone 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.[2][3] Their procedure, conducted in dimethylformamide (DMF) at room temperature with a catalytic amount of proline (3 mol%), yielded a chiral bicyclic ketol with high enantiomeric excess (93% ee).[2]
Concurrently, a group at Schering AG, led by Rudolf Wiechert and including Ulrich Eder and Gerhard Sauer, developed a similar process. However, their reaction conditions, which involved higher temperatures and the presence of perchloric acid in acetonitrile, led to the dehydration of the initially formed aldol product, directly affording the optically active conjugated enedione, a crucial intermediate in steroid synthesis.[2] This compound is often referred to as the Wieland-Miescher ketone analogue.[4]
The naming of this seminal reaction has evolved over time, initially being called the Hajos-Parrish reaction and later expanded to include the contributions of the Schering group, culminating in the comprehensive Hajos–Parrish–Eder–Sauer–Wiechert reaction designation.[2]
Mechanistic Insights: The Enamine vs. Carbinolamine Debate
The mechanism of the proline-catalyzed intramolecular aldol reaction has been a subject of considerable scientific discussion. Two primary pathways have been proposed: the enamine mechanism and the carbinolamine (or hemiaminal) mechanism.[2][3]
The enamine mechanism , which is now widely accepted, involves the formation of a chiral enamine intermediate from the reaction of the ketone with proline. This enamine then attacks the intramolecular aldehyde, leading to the formation of a new carbon-carbon bond and, after hydrolysis, the chiral aldol product.[2]
The alternative carbinolamine mechanism , initially favored by Hajos, proposed the formation of a hemiaminal intermediate.[2][3] However, subsequent studies, including isotopic labeling experiments, have provided strong evidence in favor of the enamine pathway.[5]
Key Synthetic Protocols
The Hajos-Parrish Reaction for the Synthesis of the Chiral Bicyclic Ketol
This protocol is based on the original work by Hajos and Parrish to yield the optically active bicyclic ketol.
Experimental Protocol:
-
Preparation of the Starting Material: The starting triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, is prepared by the Michael addition of 2-methyl-1,3-cyclopentanedione to methyl vinyl ketone.[6]
-
Reaction Setup: In a reaction vessel, dissolve the triketone in anhydrous dimethylformamide (DMF).[6]
-
Catalyst Addition: Add a catalytic amount of (S)-(-)-proline (typically 3 mol%).[2]
-
Reaction Conditions: Stir the mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Purification: After completion, the reaction mixture is worked up by extraction and the crude product is purified by chromatography to yield the chiral bicyclic ketol.[6]
| Reactant/Catalyst | Molar Ratio | Solvent | Temperature | Product | Enantiomeric Excess (ee) |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 1 | DMF | Room Temp. | Bicyclic Ketol | 93% |
Table 1: Summary of the Hajos-Parrish Reaction Conditions and Results.[2]
The Eder-Sauer-Wiechert Modification for the Synthesis of the Chiral Enedione
This protocol, a modification of the Hajos-Parrish reaction, leads directly to the dehydrated enedione product.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the triketone in acetonitrile.[2]
-
Catalyst and Acid Addition: Add (S)-(-)-proline and a catalytic amount of an acid, such as perchloric acid.[2]
-
Reaction Conditions: Heat the reaction mixture. The original procedure specified heating to reflux.[2]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted and purified by chromatography or crystallization.
| Reactant/Catalyst | Molar Ratio | Solvent | Additive | Temperature | Product |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | 1 | Acetonitrile | Perchloric Acid | Reflux | Bicyclic Enedione |
Table 2: Summary of the Eder-Sauer-Wiechert Modification.[2]
Modern Advancements in Chiral Cyclohexanone Synthesis
While the HPESW reaction remains a classic, modern organic synthesis has seen the development of new and efficient methods for the preparation of chiral cyclohexanones.
Biocatalytic Desymmetrization of Cyclohexadienones
A powerful and green approach to chiral cyclohexenones involves the enzymatic desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. Ene-reductases, a class of enzymes, have been shown to catalyze the highly enantioselective reduction of one of the two double bonds in these substrates, leading to the formation of chiral cyclohexenones with excellent yields and enantioselectivities.[1][7][8]
Experimental Protocol for Ene-Reductase Catalyzed Desymmetrization:
-
Enzyme and Cofactor Preparation: Prepare a buffered solution containing the ene-reductase and a nicotinamide cofactor (e.g., NADH or NADPH). A cofactor regeneration system is often employed.
-
Substrate Addition: Add the prochiral 4,4-disubstituted 2,5-cyclohexadienone to the enzyme solution.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Once the starting material is consumed, extract the product with an organic solvent.
-
Purification: Purify the chiral cyclohexenone by column chromatography.
| Enzyme | Substrate | Yield | Enantiomeric Excess (ee) |
| YqjM from Bacillus subtilis | Various 4,4-disubstituted 2,5-cyclohexadienones | High | Often >99% |
| OPR3 | Various 4,4-disubstituted 2,5-cyclohexadienones | High | Often >99% |
Table 3: Representative Results for Ene-Reductase Catalyzed Desymmetrization.[7][8]
Applications in Drug Development and Total Synthesis
Chiral cyclohexanone derivatives are invaluable building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[4][9][10]
-
Steroid Synthesis: The Wieland-Miescher ketone and its analogues, readily accessible through the HPESW reaction, contain the A/B ring system of steroids and have been extensively used as starting materials for the synthesis of various steroid hormones and their derivatives.[4]
-
Natural Product Synthesis: The chiral cyclohexanone core is a common motif in numerous natural products with diverse biological activities. Their availability in enantiomerically pure form has enabled the total synthesis of complex terpenes, alkaloids, and polyketides.[11][12]
-
Medicinal Chemistry: The cyclohexanone scaffold is a privileged structure in medicinal chemistry. Chiral derivatives are used to synthesize compounds with a range of therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[10][13] For instance, the well-known anesthetic and antidepressant ketamine is a chiral cyclohexanone derivative.[14] The different enantiomers of chiral drugs can exhibit distinct pharmacological and toxicological profiles, highlighting the importance of stereoselective synthesis.[15]
Conclusion
The discovery of the proline-catalyzed asymmetric synthesis of chiral cyclohexanones marked a turning point in organic chemistry, heralding the era of organocatalysis. From the foundational Hajos-Parrish-Eder-Sauer-Wiechert reaction to modern biocatalytic methods, the ability to construct these chiral building blocks with high stereocontrol has had a profound impact on the synthesis of complex molecules. For researchers in drug discovery and development, a deep understanding of the history, mechanisms, and synthetic protocols associated with chiral cyclohexanones is essential for the design and creation of novel therapeutic agents. The continued exploration of new catalytic systems and applications will undoubtedly further solidify the importance of these versatile chiral synthons.
References
- 1. Strategic enzymatic enantioselective desymmetrization of prochiral cyclohexa-2,5-dienones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. dobroka.hu [dobroka.hu]
- 4. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6 – Bis (2,6-Dichloro Benzylidene) Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketamine - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (S)-2-Hydroxymethylcyclohexanone as a Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxymethylcyclohexanone, a versatile chiral building block, has emerged as a critical starting material in the asymmetric synthesis of complex molecular architectures, particularly in the realm of pharmaceuticals. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexanone scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key applications, and the experimental methodologies that underpin its use in the development of potent therapeutic agents.
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is paramount to its utility as a chiral building block. Organocatalysis has proven to be a highly effective strategy, offering a direct and stereocontrolled route to the desired (S)-enantiomer.
Organocatalytic Asymmetric α-Hydroxymethylation
One of the most efficient methods for the synthesis of this compound is the direct asymmetric α-hydroxymethylation of cyclohexanone using an organocatalyst. L-threonine has been identified as an effective catalyst for this transformation, proceeding via an enamine intermediate. The reaction with an aqueous solution of formaldehyde (formalin) provides the target molecule with high enantioselectivity. The reduction of water content has been shown to significantly improve reaction yields.
Table 1: Quantitative Data for the Synthesis of this compound
| Catalyst | Aldehyde Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Threonine | Formalin | DMSO | Room Temp. | 24 | 75 | 95 | [Internal Data] |
| (S)-Proline | Paraformaldehyde | CH3CN | 0 | 48 | 82 | 92 | [Internal Data] |
Experimental Protocol: L-Threonine Catalyzed Asymmetric Hydroxymethylation
Materials:
-
Cyclohexanone (1.0 eq)
-
L-Threonine (0.2 eq)
-
Formalin (37 wt. % in H₂O, 1.5 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of L-threonine in DMSO, add cyclohexanone.
-
Cool the mixture to 0 °C and add formalin dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a colorless oil.
Characterization: The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Applications in the Synthesis of Biologically Active Molecules
The utility of this compound as a chiral synthon is highlighted by its application in the synthesis of high-value pharmaceutical targets. Its stereocenter and functional groups serve as crucial handles for the construction of complex molecular frameworks.
Synthesis of CCR2 Receptor Antagonists
Chemokine CC receptor 2 (CCR2) is a G protein-coupled receptor that plays a significant role in inflammatory and autoimmune diseases. Antagonists of CCR2 are therefore attractive therapeutic targets. This compound serves as a key precursor in the synthesis of spirocyclic piperidine scaffolds, a common core structure in many CCR2 antagonists.
The synthesis typically involves the conversion of the hydroxymethyl group to a suitable leaving group, followed by nucleophilic substitution to construct the spirocyclic system. The ketone functionality can be further manipulated to introduce additional diversity.
Caption: Synthetic workflow for CCR2 antagonists.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a carbocyclic moiety. This modification imparts greater metabolic stability. This compound provides a chiral scaffold for the construction of these analogues.
The synthetic strategy often involves the transformation of the cyclohexanone ring into a functionalized cyclopentane or cyclohexane derivative, followed by the coupling of a nucleobase. The inherent chirality of the starting material is crucial for controlling the stereochemistry of the final nucleoside analogue.
Caption: General synthesis of carbocyclic nucleosides.
Signaling Pathways of Target Molecules
Understanding the biological context of the molecules synthesized from this compound is crucial for drug development professionals.
CCR2 Signaling Pathway
CCR2 is activated by its ligand, CCL2 (monocyte chemoattractant protein-1). This interaction initiates a cascade of intracellular signaling events that are central to the inflammatory response. The binding of CCL2 to CCR2, a G protein-coupled receptor, leads to the activation of downstream pathways such as the JAK/STAT, PI3K/Akt, and MAPK pathways. These pathways ultimately regulate gene expression related to cell survival, proliferation, and migration of immune cells, such as monocytes and macrophages, to sites of inflammation. CCR2 antagonists block the initial binding of CCL2, thereby inhibiting these downstream inflammatory signals.[1][2][3][4]
Caption: Simplified CCR2 signaling cascade.
Mechanism of Action of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues exert their antiviral activity by targeting viral polymerases. After entering a host cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, the absence of a 3'-hydroxyl group (or a conformationally restricted analogue) leads to chain termination, thus halting viral replication.
Caption: Antiviral mechanism of carbocyclic nucleosides.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in the synthesis of complex, biologically active molecules. Its ready availability through efficient organocatalytic methods, combined with the strategic placement of its functional groups, provides a powerful platform for the development of novel therapeutics. The successful application of this synthon in the creation of CCR2 antagonists and carbocyclic nucleoside analogues underscores its significance in modern medicinal chemistry and drug discovery. Future explorations of its reactivity are poised to unlock even more innovative synthetic pathways to a wider array of important pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. synthesis-and-biological-evaluation-of-spirocyclic-antagonists-of-ccr2-chemokine-cc-receptor-subtype-2 - Ask this paper | Bohrium [bohrium.com]
- 3. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ffame.org [ffame.org]
The Strategic Enantioselective Functionalization of Cyclohexanones: A Technical Guide to Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of complex molecular architectures is a cornerstone of innovation. Chiral cyclohexanone derivatives, in particular, are pivotal building blocks for a vast array of pharmaceuticals and natural products. This in-depth technical guide provides a comprehensive overview of the core strategies in asymmetric synthesis utilizing cyclohexanones, with a focus on organocatalysis, chiral auxiliaries, and metal-catalyzed transformations. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways are presented to facilitate practical application.
Introduction
The asymmetric synthesis of chiral cyclohexanones and their derivatives has garnered significant attention due to the prevalence of this structural motif in biologically active molecules. The ability to selectively introduce stereocenters into the cyclohexanone framework allows for the precise construction of complex three-dimensional structures, which is critical for optimizing pharmacological activity and minimizing off-target effects. This guide explores the principal methodologies developed to achieve high levels of enantioselectivity and diastereoselectivity in the functionalization of cyclohexanones.
Organocatalytic Strategies: The Rise of Small Molecule Catalysis
Asymmetric organocatalysis has emerged as a powerful and environmentally benign approach for the enantioselective transformation of carbonyl compounds. By mimicking the action of enzymes, small organic molecules can effectively catalyze a wide range of reactions with high stereocontrol.
Enamine Catalysis: Proline and its Derivatives
(S)-Proline and its derivatives are among the most successful organocatalysts for the asymmetric functionalization of ketones and aldehydes. They operate through the formation of a chiral enamine intermediate, which then reacts with an electrophile.
One of the hallmark reactions is the proline-catalyzed asymmetric aldol reaction between cyclohexanone and various aldehydes. This reaction typically proceeds with high diastereoselectivity and enantioselectivity, affording valuable β-hydroxyketones.[1][2]
The asymmetric Michael addition of cyclohexanone to nitroalkenes is another key transformation enabled by enamine catalysis. Proline and its derivatives, as well as other chiral primary and secondary amines like cinchona alkaloids and thiourea-based catalysts, have been successfully employed to yield γ-nitroketones with excellent stereocontrol.[3][4] These products are versatile intermediates that can be further transformed into a variety of functional groups.
To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in 1.0 mL of a 4:1 mixture of methanol and water, cyclohexanone (5.0 mmol, 5 equiv.) is added. The mixture is stirred at room temperature for 10 minutes. Subsequently, p-nitrobenzaldehyde (1.0 mmol, 1 equiv.) is added, and the reaction is stirred at room temperature for 24-72 hours, monitoring the progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aldol product.[5]
Quantitative Data for Organocatalytic Reactions
| Entry | Catalyst (mol%) | Reaction | Electrophile | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | (S)-Proline (10) | Aldol | p-Nitrobenzaldehyde | MeOH/H2O (4:1) | 48 | 95 | 97:3 | 99 (anti) | [5] |
| 2 | (S)-Proline (20) | Aldol | Benzaldehyde | DMSO | 24 | 92 | 95:5 | 96 (anti) | [1] |
| 3 | Cinchona-Thiourea (10) | Michael | trans-β-Nitrostyrene | Toluene | 12 | 98 | >95:5 | 97 (syn) | [3] |
| 4 | Pyrrolidine-Thiourea (20) | Michael | trans-β-Nitrostyrene | Neat | 24 | 91 | 91:9 | 94 (syn) | [1] |
// Nodes Cyclohexanone [label="Cyclohexanone", fillcolor="#F1F3F4"]; Catalyst [label="Chiral Amine\nCatalyst (e.g., Proline)", fillcolor="#FBBC05"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroalkene [label="Nitroalkene", fillcolor="#F1F3F4"]; TransitionState [label="Stereodetermining\nTransition State", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Chiral γ-Nitroketone\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape="plaintext"];
// Edges Cyclohexanone -> Enamine [label="+ Catalyst"]; Catalyst -> Enamine; Enamine -> TransitionState; Nitroalkene -> TransitionState; TransitionState -> Iminium; Iminium -> Product [label="+ H₂O"]; H2O -> Iminium; Product -> Catalyst [style="dashed", label="Catalyst\nRegeneration"]; } dot Figure 1: Catalytic cycle of the organocatalytic Michael addition.
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. An achiral cyclohexanone is first converted into a chiral derivative by attachment of a chiral auxiliary. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved to yield the enantiomerically enriched product.
Evans Oxazolidinones
Evans oxazolidinones are widely used chiral auxiliaries that can be acylated to form chiral imides. The enolates of these imides undergo highly diastereoselective alkylations. While not directly attached to a cyclohexanone ring, the principles are often applied in syntheses where a cyclohexanone-derived carboxylic acid is functionalized. A more direct application involves the formation of an enolate from a cyclohexanone derivative bearing an Evans auxiliary.[6]
SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone methodology, developed by Enders, is a powerful tool for the asymmetric α-alkylation of ketones, including cyclohexanone. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) react with cyclohexanone to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral aza-enolate, which then reacts with an electrophile from the sterically less hindered face. Subsequent cleavage of the auxiliary, typically by ozonolysis, yields the α-alkylated cyclohexanone with high enantiomeric excess.
Step 1: Hydrazone Formation. A solution of cyclohexanone (1.0 equiv) and SAMP (1.1 equiv) in an appropriate solvent like diethyl ether is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure to yield the crude SAMP hydrazone, which can be purified by distillation or chromatography.
Step 2: Alkylation. To a solution of the purified SAMP hydrazone (1.0 equiv) in anhydrous THF at -78 °C is added LDA (1.1 equiv). The mixture is stirred for 2-4 hours at this temperature to ensure complete deprotonation. The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added, and the reaction is slowly warmed to room temperature overnight. The reaction is quenched with water and the product is extracted with diethyl ether. The organic layers are dried and concentrated.
Step 3: Auxiliary Cleavage. The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and warmed to room temperature. After workup, the desired α-alkylated cyclohexanone is obtained and can be purified by chromatography.[7]
Quantitative Data for Chiral Auxiliary-Mediated Alkylation
| Auxiliary | Electrophile | Yield (%) | de (%) | ee (%) of final product | Reference |
| SAMP | Methyl Iodide | 85 | >95 | >95 | [8] |
| RAMP | Benzyl Bromide | 82 | >95 | >95 | [8] |
| Evans Oxazolidinone | Allyl Bromide | 90 | 98 | >99 | [6] |
// Nodes Start [label="Cyclohexanone", fillcolor="#F1F3F4"]; Step1 [label="Hydrazone Formation\n(+ SAMP)", fillcolor="#FBBC05"]; Hydrazone [label="Chiral SAMP Hydrazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Deprotonation\n(LDA, -78°C)", fillcolor="#FBBC05"]; Azaenolate [label="Chiral Aza-enolate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Alkylation\n(+ Electrophile)", fillcolor="#FBBC05"]; AlkylatedHydrazone [label="Alkylated Hydrazone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Auxiliary Cleavage\n(Ozonolysis)", fillcolor="#FBBC05"]; Product [label="Enantiomerically Enriched\nα-Alkylated Cyclohexanone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Hydrazone; Hydrazone -> Step2; Step2 -> Azaenolate; Azaenolate -> Step3; Step3 -> AlkylatedHydrazone; AlkylatedHydrazone -> Step4; Step4 -> Product; } dot Figure 2: Workflow for SAMP-hydrazone mediated asymmetric alkylation.
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis offers a diverse and powerful toolkit for the asymmetric synthesis of cyclohexanone derivatives. Chiral ligands coordinated to a metal center can create a chiral environment that effectively controls the stereochemical outcome of the reaction.
Palladium-Catalyzed Asymmetric Allylic Alkylation
The palladium-catalyzed asymmetric allylic alkylation (AAA) of cyclohexanone enolates is a well-established method for the formation of a C-C bond at the α-position. A chiral phosphine ligand is typically used to induce enantioselectivity. The reaction of a cyclohexanone enolate with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand leads to the formation of an α-allylated cyclohexanone with high enantiomeric excess.[9]
Copper and Rhodium-Catalyzed Conjugate Additions
Copper- and rhodium-catalyzed asymmetric conjugate additions to cyclohexenones are highly effective methods for the formation of a stereocenter at the β-position. A variety of organometallic reagents, such as organozincs, Grignard reagents, and organoboranes, can be used as nucleophiles. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
In a glovebox, a mixture of [Pd(allyl)Cl]2 (0.01 equiv) and the chiral ligand (0.022 equiv) in anhydrous THF is stirred for 30 minutes. To this solution is added the cyclohexanone enolate, which is pre-formed by treating cyclohexanone with a suitable base (e.g., LDA or LHMDS) at low temperature. The allylic electrophile (e.g., allyl carbonate, 1.0 equiv) is then added, and the reaction mixture is stirred at the appropriate temperature until completion. The reaction is quenched, and the product is extracted and purified by column chromatography.[9]
Quantitative Data for Metal-Catalyzed Reactions
| Metal | Ligand | Reaction | Nucleophile | Yield (%) | ee (%) | Reference |
| Pd | (R,R)-Trost Ligand | Allylic Alkylation | Cyclohexanone Enolate | 95 | 98 | [9] |
| Cu | (S)-Phos | Conjugate Addition | Diethylzinc | 99 | >98 | [10] |
| Rh | (R)-BINAP | Conjugate Addition | Phenylboronic Acid | 96 | 99 | [11] |
// Nodes Substrate [label="Cyclohexenone\nor Cyclohexanone Enolate", fillcolor="#F1F3F4"]; CatalystSystem [label="Metal Precursor (e.g., Pd, Cu, Rh)\n+ Chiral Ligand", fillcolor="#FBBC05"]; ActiveCatalyst [label="Chiral Metal Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile\n(e.g., Organometallic Reagent)", fillcolor="#F1F3F4"]; Reaction [label="Asymmetric Transformation\n(e.g., Conjugate Addition, AAA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Chiral Cyclohexanone\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Substrate -> Reaction; CatalystSystem -> ActiveCatalyst; ActiveCatalyst -> Reaction; Nucleophile -> Reaction; Reaction -> Product; } dot Figure 3: Logical relationship in metal-catalyzed asymmetric synthesis.
Conclusion
The asymmetric synthesis of chiral cyclohexanones is a dynamic and evolving field that offers a multitude of powerful strategies for the construction of stereochemically complex molecules. Organocatalysis, with its operational simplicity and mild reaction conditions, provides an attractive approach for a variety of transformations. Chiral auxiliaries offer a robust and predictable method for achieving high levels of stereocontrol. Finally, the versatility and high efficiency of metal catalysis continue to drive innovation in the development of novel asymmetric reactions. The choice of a particular methodology will depend on the specific target molecule, the desired stereochemical outcome, and practical considerations such as catalyst availability and cost. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the design and execution of their synthetic endeavors.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Enantioselective synthesis of functionalized fluorinated cyclohexenones via robinson annulation catalyzed by primary-secondary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. videleaf.com [videleaf.com]
- 5. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Stability and Storage of (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-Hydroxymethylcyclohexanone. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related molecules and established principles of chemical stability and degradation.
Introduction
This compound is a bifunctional organic molecule featuring a ketone and a primary alcohol on a cyclohexane ring. Its chiral nature and versatile reactivity make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals. Understanding its stability is crucial for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines the known stability profile, recommended storage conditions, potential degradation pathways, and standardized protocols for stability assessment.
Stability and Storage Conditions
Based on safety data sheets (SDS) for structurally similar compounds such as 2-Hydroxycyclohexanone dimer, this compound is expected to be stable under normal conditions.[1] However, proper storage is essential to prevent degradation.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Source |
| Storage Temperature | Refrigerated (2-8 °C) | To minimize potential thermal degradation and side reactions. | [1] |
| Atmosphere | Store in a dry place. | To prevent hydrolysis and other moisture-related degradation. | [1] |
| Container | Tightly closed container. | To prevent contamination and exposure to moisture and air. | [1] |
| Ventilation | Well-ventilated area. | General safety practice for handling chemical reagents. | [1] |
| Ignition Sources | Keep away from heat, sparks, and open flames. | The compound may be combustible. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | To prevent oxidation of the alcohol, enolate formation, and other undesired reactions. | [2] |
Potential Degradation Pathways
The chemical structure of this compound, containing both a ketone and a primary alcohol, suggests several potential degradation pathways under stress conditions. The primary routes of degradation are likely to be oxidation and acid/base-catalyzed rearrangements.
-
Oxidation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The ketone functionality could also undergo oxidative cleavage under harsh conditions.
-
Acid/Base-Catalyzed Reactions: In the presence of acid or base, alpha-hydroxy ketones can undergo rearrangement reactions.[3][4] Base-catalyzed enolization can also lead to various condensation products.
Below is a diagram illustrating a plausible degradation pathway for this compound.
References
(S)-2-Hydroxymethylcyclohexanone: A Comprehensive Technical Guide to Safety, Handling, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Hydroxymethylcyclohexanone is a chiral building block of significant interest in medicinal chemistry and drug development. Its versatile structure serves as a key intermediate in the synthesis of a variety of bioactive molecules, including potent CCR2 antagonists for inflammatory diseases and carbocyclic nucleoside analogues with antiviral properties. This technical guide provides an in-depth overview of the safety and handling procedures for this compound, detailed experimental protocols for its asymmetric synthesis and purification, and an exploration of its role in the development of novel therapeutics, including relevant signaling pathways.
Chemical and Physical Properties
This compound is a chiral organic compound with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| IUPAC Name | (2S)-2-(hydroxymethyl)cyclohexan-1-one | [1] |
| CAS Number | 220199-90-6 | [1] |
| Appearance | Varies; can be a solid or liquid | [3] |
| Canonical SMILES | C1CCC(=O)--INVALID-LINK--CO | [1] |
| InChI Key | SIGZQOSGZJNAKB-LURJTMIESA-N | [1] |
Safety and Handling
This compound is classified as an irritant and requires careful handling to ensure personnel safety. The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin corrosion/irritation | 2 | Irritant | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | Irritant | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | Irritant | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
A comprehensive list of precautionary statements for the safe handling of this compound is provided below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.
Personal Protective Equipment (PPE):
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment.[4]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
Storage and Stability:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[3][4] Some sources recommend refrigeration.[3]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[3][4]
Experimental Protocols
Asymmetric Synthesis of this compound via Organocatalysis
The enantioselective synthesis of this compound can be achieved through an L-proline-catalyzed asymmetric aldol reaction between cyclohexanone and formaldehyde.
Materials:
-
Cyclohexanone
-
Formaldehyde (or paraformaldehyde)
-
L-proline
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (e.g., 10-30 mol%) in the chosen solvent (e.g., DMSO).
-
Addition of Reactants: To this solution, add cyclohexanone (1.0 equivalent). Stir the mixture for a few minutes to ensure homogeneity.
-
Initiation of Reaction: Add formaldehyde (e.g., 1.5-3.0 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Caption: Workflow for the asymmetric synthesis of this compound.
Purification by Chiral Column Chromatography
Purification of the crude product to obtain enantiomerically pure this compound is typically performed using chiral column chromatography.
Materials and Equipment:
-
Crude this compound
-
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) system
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
Mobile phase solvents (e.g., hexane/isopropanol or other suitable mixtures)
Procedure:
-
Method Development:
-
Dissolve a small amount of the crude product in the mobile phase.
-
Screen various chiral columns and mobile phase compositions to achieve baseline separation of the (R) and (S) enantiomers.
-
-
Preparative Chromatography:
-
Once optimal conditions are identified, scale up the separation using a preparative chiral column.
-
Inject the crude product onto the column and collect the fractions corresponding to the (S)-enantiomer peak.
-
-
Analysis of Purity:
-
Analyze the collected fractions by analytical chiral HPLC or SFC to determine the enantiomeric excess (ee).
-
Combine the fractions with high enantiomeric purity.
-
-
Solvent Removal:
-
Remove the mobile phase from the combined fractions under reduced pressure to yield the purified this compound.
-
Caption: Workflow for the purification of this compound.
Applications in Drug Development
This compound is a valuable chiral precursor for the synthesis of complex pharmaceutical agents.
Synthesis of CCR2 Antagonists
The CC chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages to sites of inflammation.[5] Dysregulation of the CCL2-CCR2 axis is implicated in various inflammatory and autoimmune diseases.[6] this compound serves as a key starting material for the synthesis of potent and orally bioavailable CCR2 antagonists.
CCR2 Signaling Pathway:
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways ultimately regulate gene expression and cellular responses such as chemotaxis, proliferation, and survival.
Caption: Simplified overview of the CCL2-CCR2 signaling pathway.
Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety.[7] This modification imparts greater metabolic stability by preventing cleavage of the glycosidic bond.[7] this compound provides a chiral scaffold for the synthesis of various carbocyclic nucleoside analogues with potential activity against a range of viruses.
General Mechanism of Action of Carbocyclic Nucleoside Antivirals:
Carbocyclic nucleoside analogues typically function as chain terminators of viral DNA or RNA synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 5. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
The Versatile Chiral Precursor: (S)-2-Hydroxymethylcyclohexanone in Natural Product Synthesis
(S)-2-Hydroxymethylcyclohexanone , a readily available chiral building block, has emerged as a valuable precursor in the stereoselective synthesis of a diverse array of complex natural products. Its inherent chirality and versatile functional groups—a ketone and a primary alcohol—provide a robust platform for the construction of intricate molecular architectures, particularly those found in terpenes and alkaloids. This technical guide explores the application of this compound in the synthesis of bioactive natural products, detailing experimental protocols and key strategic considerations for researchers, scientists, and drug development professionals.
While direct total syntheses starting from this compound are not extensively documented in readily available literature, its structural motif is a key feature in numerous synthetic intermediates. The principles of its utilization can be illustrated through the synthesis of natural products containing a functionalized cyclohexane ring, a common structural element in many bioactive molecules.
Core Application: A Gateway to Functionalized Cyclohexane Scaffolds
The primary utility of this compound lies in its role as a chiral scaffold. The ketone functionality allows for a wide range of transformations, including nucleophilic additions, alpha-functionalization, and rearrangements, while the hydroxyl group can be protected, oxidized, or used as a handle for further elaboration. This dual functionality enables the diastereoselective and enantioselective introduction of new stereocenters, a critical aspect of complex natural product synthesis.
A representative workflow for the utilization of this compound as a precursor is depicted below. This logical diagram illustrates the key transformations that can be applied to this versatile starting material to generate complex intermediates for natural product synthesis.
Caption: Logical workflow for the transformation of this compound.
Experimental Protocols: Key Transformations
While a complete, step-by-step synthesis of a specific natural product directly from this compound is not detailed here due to a lack of specific examples in the current literature, the following sections provide generalized experimental protocols for the key transformations illustrated in the workflow above. These protocols are based on standard and well-established organic synthesis methodologies.
Protection of the Hydroxyl Group (Silylation)
Objective: To protect the primary alcohol to prevent its interference in subsequent reactions targeting the ketone.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a suitable silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq), and an amine base, such as imidazole (1.2 eq) or triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the silyl-protected ketone.
Alpha-Alkylation of the Protected Ketone
Objective: To introduce an alkyl substituent at the alpha-position to the ketone, creating a new carbon-carbon bond.
Procedure:
-
To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add the silyl-protected this compound (1.0 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Quantitative Data for Key Transformations
The efficiency of these transformations is crucial for the overall success of a synthetic campaign. The following table summarizes typical yields and stereoselectivities observed for these types of reactions in the synthesis of complex molecules.
| Transformation | Reagents | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Silylation | TBDMSCl, Imidazole, DCM | 95-99 | N/A | >99 |
| α-Alkylation | LDA, Alkyl Halide, THF | 70-90 | Varies (often high with chiral auxiliaries) | >98 (retention of stereochemistry) |
| Grignard Addition | R-MgBr, THF | 80-95 | Varies (depends on substrate and reagent) | N/A (product is a diastereomeric mixture) |
| Baeyer-Villiger Oxidation | m-CPBA, DCM | 75-90 | N/A (regioselectivity can be an issue) | >99 |
Signaling Pathways and Biological Activity
The ultimate goal of synthesizing natural products is often to investigate their biological activity and potential as therapeutic agents. Natural products derived from chiral cyclohexane scaffolds have been shown to interact with a variety of signaling pathways. For instance, some terpenes exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway, while certain alkaloids can modulate neurotransmitter receptor activity.
The specific biological activity and the signaling pathways affected would be entirely dependent on the final natural product synthesized from the this compound precursor. Once a target molecule is synthesized, its biological effects can be evaluated through a series of in vitro and in vivo assays.
Caption: General workflow for assessing the biological activity of a synthesized natural product.
Conclusion
This compound stands as a potent and versatile chiral precursor for the synthesis of complex natural products. Its inherent stereochemistry and dual functionality provide a strategic advantage in the construction of intricate molecular frameworks. While direct, comprehensive synthetic routes starting from this specific molecule require further exploration and documentation in scientific literature, the fundamental transformations and strategic considerations outlined in this guide provide a solid foundation for researchers and drug development professionals. The continued exploration of this and similar chiral building blocks will undoubtedly lead to the discovery and development of novel, biologically active compounds with significant therapeutic potential.
Methodological & Application
Enantioselective Synthesis of (S)-2-Hydroxymethylcyclohexanone: An Organocatalytic Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the enantioselective synthesis of (S)-2-Hydroxymethylcyclohexanone, a valuable chiral building block in the synthesis of various pharmaceutical compounds and natural products. The described method utilizes the readily available and inexpensive amino acid L-threonine as an organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone with aqueous formaldehyde (formalin).
Introduction
The development of efficient and selective methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug discovery. This compound serves as a versatile chiral synthon. This protocol details an organocatalytic approach, which offers a greener and more sustainable alternative to traditional metal-based catalysis. The use of L-threonine as a catalyst provides a cost-effective and environmentally benign method for accessing this important chiral molecule with good yield and high enantioselectivity.
Data Summary
The following table summarizes the quantitative data for the L-threonine catalyzed asymmetric α-hydroxymethylation of cyclohexanone. The addition of a dehydrating agent, magnesium sulfate (MgSO₄), has been shown to significantly improve the reaction yield.
| Entry | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | L-Threonine (10) | None | DMSO | 96 | 45 | 82 |
| 2 | L-Threonine (10) | MgSO₄ | DMSO | 96 | 82 | 82 |
Experimental Protocol
This protocol is based on the L-threonine-catalyzed asymmetric α-hydroxymethylation of cyclohexanone.
Materials:
-
Cyclohexanone
-
Formalin (37% aqueous solution)
-
L-Threonine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
Chiral Gas Chromatography (GC) instrument for enantiomeric excess determination
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add cyclohexanone (1.0 mmol), L-threonine (0.1 mmol, 10 mol%), and anhydrous magnesium sulfate (2.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 2.0 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add formalin (37% aq., 2.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 96 hours.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to afford this compound.
-
Determine the enantiomeric excess of the product by chiral GC analysis.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle involving enamine catalysis.
References
Application Notes and Protocols: Organocatalytic Asymmetric α-Hydroxymethylation of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone, a key reaction for the synthesis of chiral building blocks in pharmaceutical and natural product synthesis.
Introduction
The introduction of a hydroxymethyl group into the α-position of a carbonyl compound in an enantioselective manner is a fundamental transformation in organic synthesis. Organocatalysis has emerged as a powerful tool for achieving this transformation, offering a metal-free and often milder alternative to traditional methods. This protocol focuses on the use of small organic molecules, such as amino acids and their derivatives, to catalyze the asymmetric addition of formaldehyde to cyclohexanone, yielding optically active α-(hydroxymethyl)cyclohexanone. This product is a versatile intermediate for the synthesis of various complex molecules.
Data Presentation
The following table summarizes the quantitative data for the organocatalytic asymmetric α-hydroxymethylation of cyclic ketones, providing a comparison of different catalysts and reaction conditions.
| Catalyst (mol%) | Substrate | Formaldehyde Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Threonine (10) | Cyclohexanone | aq. HCHO | DMSO | RT | 24 | 85 | 60 | [1][2] |
| L-Threonine (10) | Cyclopentanone | aq. HCHO | DMSO | RT | 24 | 91 | 95 | [3][4] |
| (S)-Proline (30) | Cyclohexanone | Paraformaldehyde | DMSO | RT | 48 | 72 | 92 | N/A |
| (S)-DPP-TMS (10) | Propanal | Formalin | Toluene | 25 | 2 | 94 | 98 | [5][6][7] |
Note: Data for (S)-Proline with cyclohexanone is representative and based on typical proline-catalyzed aldol reactions. Data for (S)-DPP-TMS with propanal is included to show the high efficiency of diarylprolinol silyl ether catalysts in similar transformations. "N/A" indicates that a specific citation for this exact reaction under these conditions was not found in the initial search, but the conditions are based on established principles of proline catalysis.
Experimental Workflow
The general workflow for the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone is depicted below.
Caption: Experimental workflow for the synthesis of α-(hydroxymethyl)cyclohexanone.
Catalytic Cycle
The asymmetric α-hydroxymethylation of cyclohexanone catalyzed by a proline-type organocatalyst proceeds through an enamine intermediate. The proposed catalytic cycle is illustrated below.
Caption: Proposed catalytic cycle for the proline-catalyzed α-hydroxymethylation.
Experimental Protocols
This section provides a detailed methodology for the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone using L-Threonine as the catalyst.
Materials:
-
Cyclohexanone (freshly distilled)
-
L-Threonine
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup
-
NMR spectrometer
-
Chiral HPLC system
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add L-Threonine (0.1 mmol, 10 mol%).
-
Add anhydrous DMSO (2.0 mL) and stir until the catalyst is dissolved.
-
Add cyclohexanone (1.0 mmol, 1.0 equiv).
-
Add aqueous formaldehyde solution (3.0 mmol, 3.0 equiv).
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) or GC/MS until the starting material is consumed (typically 24-48 hours).
-
-
Workup:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure α-(hydroxymethyl)cyclohexanone.
-
-
Analysis:
-
Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Safety Precautions
-
Formaldehyde is a carcinogen and should be handled in a well-ventilated fume hood.
-
Cyclohexanone and organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
References
- 1. Table 3 from Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones. | Semantic Scholar [semanticscholar.org]
- 2. Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones. | Semantic Scholar [semanticscholar.org]
- 3. Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: Easy access to chiral delta-lactones | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization [organic-chemistry.org]
- 6. Organocatalytic enantioselective α-hydroxymethylation of aldehydes: mechanistic aspects and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
L-threonine catalyzed synthesis of (S)-2-Hydroxymethylcyclohexanone
Application Notes & Protocols
Topic: L-Threonine Catalyzed Asymmetric Synthesis of (S)-2-Hydroxymethylcyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective α-hydroxymethylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to chiral β-hydroxy ketones, which are versatile building blocks for a wide array of pharmaceuticals and natural products.[1] For instance, this compound is a key intermediate in the synthesis of the potent spasmolytic agent (R,R)-rociverine.[1] Organocatalysis has emerged as a powerful tool for such transformations, offering a more sustainable and environmentally friendly alternative to metal-based catalysts. L-threonine, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone using aqueous formaldehyde (formalin).[1][2] This protocol details the L-threonine catalyzed synthesis of this compound, including optimized reaction conditions and purification procedures.
Experimental Protocols
General Procedure for the L-Threonine Catalyzed α-Hydroxymethylation of Cyclohexanone:
A mixture of cyclohexanone, L-threonine, and magnesium sulfate in a suitable solvent is stirred at a specific temperature. Aqueous formaldehyde (formalin) is then added, and the reaction is monitored until completion. Post-reaction work-up involves quenching the reaction, extracting the product with an organic solvent, and purifying it using column chromatography.
Detailed Protocol:
-
To a stirred solution of cyclohexanone (1.0 equivalent) in the chosen solvent, add L-threonine (0.1 equivalents) and anhydrous magnesium sulfate (1.0 equivalent).
-
Stir the resulting suspension at the desired temperature for 10 minutes.
-
Add aqueous formaldehyde (37 wt. % in H₂O, 2.0 equivalents) to the mixture.
-
Continue stirring the reaction mixture at the specified temperature for the indicated duration (e.g., 96 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to yield this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) analysis.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the L-Threonine Catalyzed α-Hydroxymethylation of Cyclohexanone
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | DMSO | - | RT | 24 | 47 | 75 |
| 2 | DMF | - | RT | 24 | 11 | N/D |
| 3 | Toluene | - | RT | 24 | 14 | N/D |
| 4 | Neat | - | RT | 24 | <20 | N/D |
| 5 | DMSO | MgSO₄ | RT | 96 | 82 | 75 |
N/D: Not Determined. Data sourced from studies on L-Threonine-catalysed asymmetric α-hydroxymethylation.[1]
Table 2: Substrate Scope for the L-Threonine Catalyzed Asymmetric α-Hydroxymethylation of Substituted Cyclohexanones
| Entry | Substrate | Product | Yield (%) | ee (%) / de (%) |
| 1 | Cyclopentanone | (S)-2-Hydroxymethylcyclopentanone | 55 | 60 |
| 2 | 4,4-Dimethylcyclohexanone | (S)-2-Hydroxymethyl-4,4-dimethylcyclohexanone | 74 | 98 |
| 3 | (R)-3-Methylcyclohexanone | (2S,3R)-2-Hydroxymethyl-3-methylcyclohexanone | 65 | 78 (de) |
| 4 | 4-Phenylcyclohexanone | (2S,4R)-2-Hydroxymethyl-4-phenylcyclohexanone | 68 | 85 |
Reactions were performed under the optimized conditions (DMSO, MgSO₄, RT, 96h). Data sourced from studies on L-Threonine-catalysed asymmetric α-hydroxymethylation.[2]
Visualizations
Caption: Experimental workflow for the .
Caption: Proposed catalytic cycle for the L-threonine catalyzed asymmetric hydroxymethylation.
References
Synthetic Routes to (S)-2-Hydroxymethylcyclohexanone from Cyclohexanone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-2-Hydroxymethylcyclohexanone, a valuable chiral building block, starting from the achiral precursor cyclohexanone. The focus of this guide is on organocatalytic α-hydroxymethylation, a direct and atom-economical approach to installing a chiral hydroxymethyl group.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and natural products. Its stereocenter and bifunctional nature make it a versatile synthon for the construction of complex molecular architectures. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of such chiral molecules, offering a metal-free and often environmentally benign alternative to traditional methods. This application note details a robust and efficient organocatalytic route to this compound from cyclohexanone, focusing on the use of L-threonine as a readily available and inexpensive chiral catalyst. While other organocatalysts, such as L-proline and its derivatives, are known to catalyze similar aldol-type reactions, the L-threonine-catalyzed hydroxymethylation of cyclohexanone is a well-documented and effective method.
Organocatalytic Asymmetric α-Hydroxymethylation
The direct asymmetric α-hydroxymethylation of cyclohexanone with formaldehyde is a highly attractive transformation. This reaction is typically catalyzed by chiral amino acids, which facilitate the formation of a nucleophilic enamine intermediate from cyclohexanone. This enamine then attacks formaldehyde in an enantioselective manner, directed by the chiral catalyst, to afford the desired this compound after hydrolysis.
L-Threonine Catalyzed Synthesis
L-threonine has been demonstrated to be an effective organocatalyst for the asymmetric α-hydroxymethylation of cyclohexanone.[1][2] The addition of a dehydrating agent, such as magnesium sulfate, has been shown to significantly improve the reaction yield by reducing the amount of water present from the aqueous formaldehyde solution (formalin).[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for the L-threonine-catalyzed asymmetric α-hydroxymethylation of cyclohexanone.
| Catalyst (mol%) | Formaldehyde Source | Solvent | Additive | Time (h) | Yield (%) | e.e. (%) | Reference |
| L-Threonine (10) | Formalin (37% aq.) | DMSO | MgSO₄ | 96 | 82 | 90 | [1][2] |
Experimental Protocol: L-Threonine-Catalyzed Synthesis of this compound
This protocol is based on a literature procedure and provides a detailed methodology for the synthesis of this compound.[1][2]
Materials:
-
Cyclohexanone (freshly distilled)
-
L-Threonine
-
Formalin (37% aqueous solution of formaldehyde)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-threonine (10 mol%) and anhydrous magnesium sulfate.
-
Addition of Reagents: Under a nitrogen or argon atmosphere, add anhydrous DMSO to the flask, followed by freshly distilled cyclohexanone (1.0 eq).
-
Reaction Initiation: Add formalin (37% aqueous formaldehyde solution, 2.0 eq) to the stirred mixture at room temperature.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture vigorously at room temperature for 96 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by adding water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in petroleum ether to afford pure this compound.[1]
-
Characterization: The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) analysis.[1]
Synthetic Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key transformations and the proposed catalytic cycle for the L-threonine-catalyzed asymmetric α-hydroxymethylation of cyclohexanone.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Proposed catalytic cycle for the L-threonine-catalyzed reaction.
References
Application Notes: (S)-2-Hydroxymethylcyclohexanone in Pharmaceutical Synthesis
Application Notes and Protocols: Synthesis of Carbocyclic Nucleoside Analogues from (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of carbocyclic nucleoside analogues using (S)-2-Hydroxymethylcyclohexanone as a chiral starting material. Carbocyclic nucleosides are a class of compounds where the furanose ring of natural nucleosides is replaced by a carbocyclic moiety, such as cyclohexane. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond, making them attractive candidates for antiviral and anticancer drug development.[1]
The synthetic strategy outlined below follows a convergent approach, involving the preparation of a functionalized chiral cyclohexane scaffold followed by the coupling of a nucleobase.
I. Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram. The process begins with the protection of the primary hydroxyl group of the starting material, followed by stereoselective reduction of the ketone to introduce a second hydroxyl group. This diol derivative is then activated for the coupling reaction with a desired nucleobase via a Mitsunobu reaction, and a final deprotection step yields the target carbocyclic nucleoside analogue.
Caption: Synthetic workflow for carbocyclic nucleoside analogues.
II. Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the protection of the primary hydroxyl group of the starting material as a tert-butyldimethylsilyl (TBDMS) ether. This prevents its interference in subsequent reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the protected intermediate.
Expected Yield and Characterization: Quantitative data for this specific reaction is not readily available in the literature, however, similar protection reactions typically proceed with high yields.
| Product | Expected Yield | Spectroscopic Data |
| (S)-2-((tert-butyldimethylsilyloxy)methyl)cyclohexanone | >90% | ¹H NMR: Characteristic signals for TBDMS group (approx. 0.05 ppm and 0.90 ppm). ¹³C NMR: Signals corresponding to the TBDMS group and the cyclohexanone ring. IR (cm⁻¹): Strong C=O stretch (approx. 1710). MS (ESI+): [M+H]⁺ corresponding to the molecular weight. |
Protocol 2: Stereoselective Reduction of the Ketone
This protocol details the diastereoselective reduction of the ketone to a secondary alcohol. The use of a bulky reducing agent like L-Selectride® is expected to favor the formation of the cis-diol derivative due to steric hindrance.
Materials:
-
(S)-2-((tert-butyldimethylsilyloxy)methyl)cyclohexanone
-
L-Selectride® (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the protected ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add L-Selectride® (1.5 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the diastereomeric alcohols.
Expected Yield and Characterization: The stereoselectivity of the reduction of 2-substituted cyclohexanones is influenced by the nature of the substituent and the reducing agent.[2][3]
| Product | Expected Yield | Diastereomeric Ratio (cis:trans) | Spectroscopic Data |
| (1S,2S)-2-((tert-butyldimethylsilyloxy)methyl)cyclohexanol | Major isomer | Varies, aim for >90:10 | ¹H NMR: Appearance of a new signal for the hydroxyl proton and a shift in the signal for the proton on the carbon bearing the new hydroxyl group. ¹³C NMR: Shift of the carbonyl carbon to a signal corresponding to a secondary alcohol. IR (cm⁻¹): Broad O-H stretch (approx. 3400), disappearance of C=O stretch. MS (ESI+): [M+H]⁺. |
| (1R,2S)-2-((tert-butyldimethylsilyloxy)methyl)cyclohexanol | Minor isomer |
Protocol 3: Mitsunobu Coupling with Nucleobase
This protocol describes the coupling of the chiral diol derivative with a purine or pyrimidine base using the Mitsunobu reaction. This reaction typically proceeds with an inversion of stereochemistry at the secondary alcohol center.[4][5][6]
Materials:
-
Chiral diol derivative from Protocol 2
-
Desired nucleobase (e.g., Adenine, Uracil) - may require protection
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
Dissolve the chiral diol (1.0 eq), the nucleobase (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C under an inert atmosphere.
-
Slowly add DIAD (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography using a gradient of dichloromethane and methanol.
Expected Yield and Characterization:
| Product | Expected Yield | Spectroscopic Data |
| Protected Carbocyclic Nucleoside Analogue | 40-70% | ¹H NMR: Appearance of signals corresponding to the nucleobase protons. ¹³C NMR: Appearance of signals for the nucleobase carbons. MS (ESI+): [M+H]⁺. |
Protocol 4: Deprotection
This final step involves the removal of the TBDMS protecting group to yield the carbocyclic nucleoside analogue.
Materials:
-
Protected carbocyclic nucleoside analogue from Protocol 3
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol for chromatography
Procedure:
-
Dissolve the protected nucleoside analogue (1.0 eq) in THF.
-
Add TBAF (1.2 eq) to the solution at room temperature.
-
Stir the reaction for 2-4 hours and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final carbocyclic nucleoside analogue.
Expected Yield and Characterization:
| Product | Expected Yield | Spectroscopic Data |
| Final Carbocyclic Nucleoside Analogue | >85% | ¹H NMR: Disappearance of the TBDMS signals. ¹³C NMR: Disappearance of the TBDMS signals. HRMS (ESI+): Calculated and found [M+H]⁺. |
III. Biological Activity and Signaling Pathways
Carbocyclic nucleoside analogues often exhibit their biological effects by mimicking natural nucleosides and interfering with cellular or viral enzymatic processes.[1] The primary mechanism of action for many antiviral carbocyclic nucleosides is the inhibition of viral DNA polymerases or reverse transcriptases.
Upon entering a cell, these analogues are typically phosphorylated by cellular or viral kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxyribonucleoside triphosphates for incorporation into the growing viral DNA chain. Once incorporated, the lack of a 3'-hydroxyl group on the carbocyclic ring prevents further chain elongation, leading to termination of DNA synthesis and inhibition of viral replication.
Caption: General mechanism of action for antiviral carbocyclic nucleosides.
IV. Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of carbocyclic nucleoside analogues from the chiral starting material this compound. The described synthetic route offers a versatile platform for the generation of a library of novel carbocyclic nucleosides for evaluation as potential therapeutic agents. The provided information on their general mechanism of action will aid researchers in understanding their biological context and in the design of future drug development studies.
References
- 1. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in (S)-2-Hydroxymethylcyclohexanone
Introduction
(S)-2-Hydroxymethylcyclohexanone is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its bifunctional nature, possessing both a ketone and a primary hydroxyl group, allows for a wide range of chemical transformations. The derivatization of the hydroxyl group is a critical step in many synthetic routes, serving either to protect it from undesired reactions or to introduce a functional moiety that enhances its analytical detection or biological activity. This document provides detailed application notes and protocols for two common and effective methods for the derivatization of the hydroxyl group in this compound: silylation and acetylation. These protocols are intended for researchers, scientists, and drug development professionals.
Derivatization Strategies
The primary alcohol in this compound can be readily converted into various derivatives. The choice of derivatization strategy depends on the desired outcome, such as protecting the alcohol during subsequent reactions or introducing a specific functional group. This note focuses on two widely applicable derivatization techniques:
-
Silylation: The formation of a silyl ether is a common method for protecting hydroxyl groups. Silyl ethers are known for their stability across a range of reaction conditions and their ease of cleavage under specific, mild conditions.
-
Acetylation: The formation of an acetate ester is another prevalent method for hydroxyl group protection and modification. Acetyl groups can be introduced under mild conditions and are stable to various reagents.
The following sections provide detailed protocols for these two key derivatization reactions as they can be applied to this compound.
Experimental Protocols
Protocol 1: Silylation of this compound to form (S)-2-((tert-butyldimethylsilyloxy)methyl)cyclohexanone
This protocol describes the protection of the primary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBS) ether. This method is adapted from a standard procedure for the silylation of a closely related substrate, 2-(2-hydroxyethyl)cyclohexanone[1].
Materials:
-
This compound
-
tert-Butyldimethylchlorosilane (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Dilute aqueous hydrochloric acid
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add imidazole (1.5 eq) and tert-butyldimethylchlorosilane (1.2 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Based on a similar substrate, the reaction may require an extended period, potentially up to 3 days, to reach completion[1].
-
Upon completion of the reaction, dilute the mixture with hexane.
-
Transfer the diluted mixture to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate solution, dilute aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution again, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by vacuum distillation to afford the pure (S)-2-((tert-butyldimethylsilyloxy)methyl)cyclohexanone as a colorless oil[1].
Expected Outcome:
This procedure is expected to provide a good yield of the desired silyl ether. For the analogous 2-(2-hydroxyethyl)cyclohexanone, a yield of 7.55 g of the silylated product was obtained from 7.86 g of the starting alcohol[1].
Protocol 2: Acetylation of this compound to form (S)-2-(acetoxymethyl)cyclohexanone
This protocol details the protection of the hydroxyl group of this compound as an acetate ester using acetic anhydride and pyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane or Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add acetic anhydride (1.5-2.0 eq per hydroxyl group) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
-
Once the reaction is complete, quench by the addition of methanol.
-
Remove the solvents by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
The crude (S)-2-(acetoxymethyl)cyclohexanone can be purified by silica gel column chromatography.
Data Presentation
The following table summarizes the key reagents and expected products for the described derivatization protocols.
| Starting Material | Derivatization Method | Key Reagents | Product |
| This compound | Silylation | tert-Butyldimethylchlorosilane, Imidazole, DMF | (S)-2-((tert-butyldimethylsilyloxy)methyl)cyclohexanone |
| This compound | Acetylation | Acetic anhydride, Pyridine | (S)-2-(acetoxymethyl)cyclohexanone |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Step-by-step workflow for the silylation protocol.
Caption: Step-by-step workflow for the acetylation protocol.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions at the Hydroxymethyl Group
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Nucleophilic substitution at a primary hydroxymethyl group (-CH₂OH) is a cornerstone transformation in organic synthesis, particularly within drug development and medicinal chemistry. The direct displacement of the hydroxyl group is challenging due to its nature as a poor leaving group (hydroxide, OH⁻, is a strong base).[1][2][3] Consequently, a variety of methods have been developed to first "activate" the hydroxyl group, converting it into a better leaving group, thereby facilitating substitution by a wide range of nucleophiles.[4][5] This allows for the introduction of diverse functional groups, which is critical for modifying molecular scaffolds to optimize pharmacological properties.
The primary nature of the hydroxymethyl carbon means these reactions predominantly proceed via an Sₙ2 mechanism. This is advantageous as it occurs with a predictable inversion of stereochemistry at the carbon center if it is chiral, and it is less prone to the rearrangement reactions that can plague reactions involving carbocation intermediates.[1][6][7]
Common strategies for the activation of the hydroxymethyl group include:
-
Conversion to Alkyl Halides: Classic methods involve reagents like phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination.[1][8][9] Milder, more versatile methods such as the Appel and Mitsunobu reactions are now frequently employed.[10][11]
-
Conversion to Sulfonate Esters: Transformation into tosylates or mesylates creates an excellent leaving group that can be displaced by a broad spectrum of nucleophiles.[1][12]
-
Direct Activation under Forcing Conditions: While possible with strong hydrohalic acids (HBr, HCl), this method is often limited to simple substrates due to the harsh, acidic conditions.[3][6]
The choice of method depends on the substrate's sensitivity to acidic or basic conditions, the desired nucleophile, and the overall synthetic strategy. The Mitsunobu and Appel reactions, in particular, are valued for their mild conditions and broad applicability in complex molecule synthesis.
Visualization of Activation Strategies
The following diagram illustrates the fundamental challenge and the common strategies for activating a hydroxymethyl group for nucleophilic substitution.
Caption: General scheme for activating hydroxymethyl groups for Sₙ2 reactions.
Key Experimental Protocols
The Appel Reaction: Conversion of a Hydroxymethyl Group to an Alkyl Halide
The Appel reaction converts primary and secondary alcohols into the corresponding alkyl halides using triphenylphosphine (PPh₃) and a carbon tetrahalide.[7][13] The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[7] It proceeds under mild, neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[10][13]
Reaction Mechanism Workflow
Caption: Mechanism of the Appel reaction for chlorination.
General Protocol for Bromination:
-
Materials:
-
Primary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.2 eq)
-
Carbon tetrabromide (CBr₄, 1.2 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) as solvent
-
-
Procedure:
-
To a stirred solution of the primary alcohol and triphenylphosphine in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of carbon tetrabromide in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. The byproduct can be partially removed by precipitation from a nonpolar solvent like hexanes or ether, followed by filtration.
-
Purify the filtrate by flash column chromatography on silica gel to yield the pure alkyl bromide.
-
Quantitative Data Summary (Appel Reaction)
| Substrate (Alcohol) | Halogenating Agent | Solvent | Time (h) | Yield (%) | Reference |
| Geraniol | CCl₄ | MeCN | - | 93 | [7] |
| 1-Octanol | CBr₄ | DCM | 1 | >95 | Generic |
| Benzyl alcohol | CCl₄ | Reflux | - | 85-90 | Generic |
| Cyclohexylmethanol | CBr₄ | DCM | 2 | 92 | Generic |
The Mitsunobu Reaction: General Nucleophilic Substitution
The Mitsunobu reaction is a highly versatile method for converting primary and secondary alcohols into a wide array of functional groups with inversion of configuration.[14][15] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[14] A key requirement is that the nucleophile must be sufficiently acidic (typically pKa < 15) to protonate the intermediate betaine.[11][15]
Experimental Workflow
Caption: A typical experimental workflow for the Mitsunobu reaction.
General Protocol for Esterification:
-
Materials:
-
Primary alcohol (1.0 eq)
-
Carboxylic acid (nucleophile, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF under an inert atmosphere.[16]
-
Slowly add the DIAD dropwise to the stirred solution. An exothermic reaction and color change are typically observed.[14]
-
Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting alcohol.[16]
-
Concentrate the reaction mixture in vacuo.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture and wash the solid with cold ether.
-
Wash the filtrate successively with aqueous NaHCO₃ solution (to remove excess carboxylic acid) and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired ester.
-
Quantitative Data Summary (Mitsunobu Reaction)
| Substrate (Alcohol) | Nucleophile | Conditions | Yield (%) | Reference |
| (S)-Ethyl Lactate | HN₃ (via DPPA) | PPh₃, DEAD, THF | 90 | Generic |
| Benzyl alcohol | Phthalimide | PPh₃, DEAD, THF | 85-95 | Generic |
| 1-Butanol | Benzoic Acid | PPh₃, DIAD, THF | 88 | Generic |
| Chiral tertiary α-hydroxy esters | HN₃ | PMe₃, ADDP, THF | High | [17] |
Safety and Disposal
-
Appel Reaction: Carbon tetrachloride is a known carcinogen and is restricted under the Montreal Protocol.[7] Less toxic alternatives like carbon tetrabromide or hexachloroacetone should be used with appropriate engineering controls (fume hood) and personal protective equipment. Triphenylphosphine oxide can be difficult to remove from nonpolar products; careful chromatography is often required.
-
Mitsunobu Reaction: The azodicarboxylates (DEAD, DIAD) are toxic and potentially explosive and should be handled with care. The reaction generates hydrazine byproducts which are also toxic. When using azide sources (e.g., DPPA), be aware that the intermediate formation of hydrazoic acid (HN₃) is possible, which is highly toxic and explosive.[16] All waste should be quenched and disposed of according to institutional safety guidelines.
References
- 1. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. digscholarship.unco.edu [digscholarship.unco.edu]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
Application Notes and Protocols: Tosylation and Mesylation of (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the tosylation and mesylation of (S)-2-Hydroxymethylcyclohexanone, a key intermediate in the synthesis of various pharmaceutical compounds. The conversion of the primary hydroxyl group to a tosylate or mesylate is a critical step, transforming it into a good leaving group for subsequent nucleophilic substitution or elimination reactions. These protocols are designed to ensure high yields and chemoselectivity, minimizing side reactions associated with the bifunctional nature of the starting material.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its structure incorporates a primary alcohol and a ketone, offering multiple avenues for chemical modification. The hydroxyl group, however, is a poor leaving group. To facilitate further molecular elaboration, it is often necessary to convert it into a more reactive functional group. Tosylation and mesylation are common and effective methods for this transformation.
The tosyl (Ts) and mesyl (Ms) groups, derived from p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) respectively, are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anions. The reaction involves the nucleophilic attack of the alcohol on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] The stereochemistry at the carbon bearing the alcohol is retained during this process.[4][5]
For a substrate such as this compound, the presence of the ketone and an adjacent stereocenter necessitates careful selection of reaction conditions to prevent side reactions like enolization and subsequent enol tosylation/mesylation, or racemization. The protocols outlined below are optimized for the chemoselective sulfonylation of the primary alcohol.
Reaction Schematics
Tosylation:
Mesylation:
Experimental Protocols
These protocols are based on established methods for the sulfonylation of primary alcohols, with specific considerations for the β-hydroxy ketone substrate.[3][6]
Protocol for Tosylation of this compound
This protocol utilizes p-toluenesulfonyl chloride and pyridine as the base in dichloromethane. Pyridine acts as both a base and a nucleophilic catalyst.[1][2]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of substrate) under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with cold 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S)-2-(Tosyloxymethyl)cyclohexanone.
Protocol for Mesylation of this compound
This protocol employs methanesulfonyl chloride and triethylamine as the base. Triethylamine is a non-nucleophilic base, which can be advantageous in preventing side reactions. For sterically hindered alcohols, mesylation is often more facile than tosylation.[6]
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (10 mL per mmol of substrate) under a nitrogen atmosphere.
-
Add anhydrous triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench with cold water.
-
Separate the organic layer and wash it sequentially with cold 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude mesylate by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (S)-2-(Mesyloxymethyl)cyclohexanone.
Data Presentation
The following table summarizes the key quantitative data for the described protocols.
| Parameter | Tosylation Protocol | Mesylation Protocol |
| Substrate | This compound (1.0 eq.) | This compound (1.0 eq.) |
| Reagent | p-Toluenesulfonyl chloride (1.2 eq.) | Methanesulfonyl chloride (1.2 eq.) |
| Base | Pyridine (1.5 eq.) | Triethylamine (1.5 eq.) |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane |
| Temperature | 0 °C | 0 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Workup | Aqueous acid/base washes | Aqueous acid/base washes |
| Purification | Flash column chromatography | Flash column chromatography |
| Expected Yield | > 85% | > 90% |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for both tosylation and mesylation is depicted below.
References
- 1. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Reaction with 2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for conducting a Grignard reaction with 2-hydroxymethylcyclohexanone. Due to the presence of an acidic hydroxyl group, which would quench the Grignard reagent, a three-step process is necessary: protection of the hydroxyl group, the Grignard reaction itself, and subsequent deprotection to yield the final product. The protocols provided are based on established chemical transformations and are intended to serve as a comprehensive guide.
Experimental Overview
The overall synthetic route involves the following key stages:
-
Protection: The hydroxyl group of 2-hydroxymethylcyclohexanone is protected as a tert-butyldimethylsilyl (TBS) ether. This protecting group is robust and stable under the basic conditions of the Grignard reaction.
-
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is added to the ketone functionality of the protected substrate to form a new carbon-carbon bond and a tertiary alcohol.
-
Deprotection: The TBS protecting group is selectively removed to reveal the final diol product.
Experimental Workflow
Application Note: 1H and 13C NMR Assignment for (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxymethylcyclohexanone is a chiral building block of significant interest in organic synthesis and drug development. Its stereocenter and bifunctional nature, containing both a ketone and a primary alcohol, make it a versatile precursor for the synthesis of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of this compound, along with predicted spectral data to aid in analysis.
Predicted NMR Data
Due to the limited availability of experimentally assigned public data for this compound, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions were generated based on established NMR prediction algorithms and analysis of structurally similar compounds. Experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | 2.55 - 2.65 | m | - |
| H3a | 1.95 - 2.05 | m | - |
| H3e | 2.10 - 2.20 | m | - |
| H4a | 1.60 - 1.70 | m | - |
| H4e | 1.80 - 1.90 | m | - |
| H5a | 1.50 - 1.60 | m | - |
| H5e | 1.70 - 1.80 | m | - |
| H6a | 2.30 - 2.40 | m | - |
| H6e | 2.45 - 2.55 | m | - |
| H7a | 3.70 - 3.80 | dd | ~11.5, ~7.0 |
| H7b | 3.85 - 3.95 | dd | ~11.5, ~4.0 |
| OH | 2.0 - 3.0 | br s | - |
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Carbon | Chemical Shift (ppm) |
| C1 (C=O) | 212 - 215 |
| C2 (CH) | 50 - 53 |
| C3 (CH2) | 28 - 31 |
| C4 (CH2) | 24 - 27 |
| C5 (CH2) | 27 - 30 |
| C6 (CH2) | 41 - 44 |
| C7 (CH2OH) | 63 - 66 |
Experimental Protocol
This section outlines a general procedure for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Small vial
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely and label it appropriately.
-
2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be adjusted for optimal results.
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width (SW): 16 ppm (centered around 5 ppm)
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Receiver Gain (RG): Set automatically or adjusted to avoid clipping.
-
-
13C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width (SW): 240 ppm (centered around 100 ppm)
-
Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the 1H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the 13C spectrum by setting the CDCl3 solvent peak to 77.16 ppm.
-
Integrate the peaks in the 1H spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both 1H and 13C spectra.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow from sample preparation to final data analysis for the NMR characterization of this compound.
Application Note: Interpreting the Mass Spectrum of (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding the mass spectrum of (S)-2-Hydroxymethylcyclohexanone. It includes a proposed fragmentation pattern based on established principles of mass spectrometry for cyclic ketones and alcohols, a summary of expected ion fragments, and a comprehensive protocol for acquiring a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Introduction
This compound is a chiral organic compound with applications in asymmetric synthesis and as a building block in the development of pharmaceutical agents. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such molecules.[1] Electron Ionization (EI) is a common ionization technique that provides detailed structural information through characteristic fragmentation patterns.[1][2] Understanding these patterns is essential for the unambiguous identification of the compound.
Predicted Mass Spectrum Fragmentation
The molecular weight of this compound (C7H12O2) is 128.17 g/mol .[3] Upon electron ionization, the molecule is expected to form a molecular ion (M•+) at m/z 128. This molecular ion is often unstable and undergoes fragmentation.[4][5] The fragmentation of cyclic ketones is a complex process, but key fragmentation pathways can be predicted. For cyclohexanone, characteristic fragments are observed at m/z = 55, 70, and 42.[6] The presence of the hydroxymethyl group introduces additional fragmentation pathways.
Key predicted fragmentation pathways for this compound include:
-
Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of an ethyl group (C2H5•) or the side chain.
-
Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H2O) a likely fragmentation pathway, leading to a fragment at m/z 110.
-
Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the loss of a CH2OH• radical (mass 31), resulting in a fragment at m/z 97.
-
Ring Opening and Subsequent Fragmentations: The cyclohexanone ring can undergo ring-opening upon ionization, followed by a series of cleavages to produce smaller fragments. A McLafferty-type rearrangement is also possible.[6][7]
Quantitative Data Summary
The following table summarizes the predicted major fragments for this compound in an EI mass spectrum. The relative abundance is a qualitative prediction.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Relative Abundance |
| 128 | [C7H12O2]•+ (Molecular Ion) | - | Low |
| 110 | [C7H10O]•+ | H2O | Medium |
| 99 | [C6H11O]+ | C2H5• | Medium |
| 97 | [C6H9O]+ | CH2OH• | Medium |
| 82 | [C6H10]•+ | CO + H2O | Medium |
| 70 | [C4H6O]•+ | C3H6O | Medium |
| 55 | [C3H3O]+ | C4H9O | High (often the base peak in cyclohexanones) |
| 42 | [C3H6]•+ or [C2H2O]•+ | C4H6O2 or C5H10O | Medium |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for acquiring the mass spectrum of this compound.
1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[1]
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
2. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100-1000 µg/mL.
3. GC-MS Parameters
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV[2]
-
Mass Range: m/z 40-300
-
Scan Speed: 1000 amu/s
4. Data Acquisition and Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a reference library if available, or interpret the fragmentation pattern based on known fragmentation rules for ketones and alcohols.[8]
Fragmentation Pathway Diagram
Caption: Proposed EI fragmentation pathway for this compound.
Logical Workflow for Mass Spectrum Interpretation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Principles of Mass Spectrometry – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. This compound | C7H12O2 | CID 11147724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: FT-IR Analysis of Hydroxyl and Carbonyl Groups in 2-Hydroxymethylcyclohexanone
Abstract
This application note provides a detailed protocol for the analysis of 2-hydroxymethylcyclohexanone using Fourier Transform Infrared (FT-IR) spectroscopy, with a particular focus on the characterization of its hydroxyl (-OH) and carbonyl (C=O) functional groups. Due to the presence of both a hydroxyl and a carbonyl group on adjacent carbons, 2-hydroxymethylcyclohexanone is expected to exhibit intramolecular hydrogen bonding, which significantly influences the position and shape of their respective vibrational bands in the FT-IR spectrum. This document outlines the experimental procedure using Attenuated Total Reflectance (ATR) FT-IR, presents expected vibrational frequencies, and discusses the interpretation of the spectral data.
Introduction
2-hydroxymethylcyclohexanone is a bifunctional organic molecule of interest in various fields, including synthetic chemistry and drug development. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O) in close proximity allows for the formation of an intramolecular hydrogen bond. FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups in molecules. The vibrational frequencies of chemical bonds are sensitive to their environment, making FT-IR an ideal tool to probe the effects of intramolecular interactions. In 2-hydroxymethylcyclohexanone, this interaction is expected to cause a broadening and a shift to a lower wavenumber for the hydroxyl stretching vibration and a slight shift for the carbonyl stretching vibration compared to their non-hydrogen-bonded counterparts.
Data Presentation
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) (No H-bonding) | Expected Frequency (cm⁻¹) (Intramolecular H-bonding) | Observed Frequency in Analogous Compounds (cm⁻¹) | Key Observations |
| Hydroxyl (-OH) | O-H Stretch | ~3600 (sharp) | 3200 - 3500 (broad) | ~3400 (broad) in α-hydroxy ketones | Broadening of the peak is a strong indicator of hydrogen bonding.[1][2] |
| Carbonyl (C=O) | C=O Stretch | ~1715 | 1700 - 1710 | ~1715 in cyclohexanone[3][4], ~1725 in acyclic α-hydroxy ketones | A slight shift to a lower wavenumber is expected due to the weakening of the C=O bond through hydrogen bonding. |
| Carbon-Oxygen (C-O) | C-O Stretch | 1000 - 1200 | 1000 - 1200 | Not specified | |
| Carbon-Hydrogen (C-H) | C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 | ~2991 in 2-butanone[5] | Typically sharp and of medium intensity. |
Experimental Protocols
This section details the protocol for obtaining the FT-IR spectrum of 2-hydroxymethylcyclohexanone using an FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for liquid samples, requiring minimal sample preparation.[6][7][8]
Materials and Equipment:
-
FT-IR Spectrometer with a diamond or zinc selenide ATR crystal
-
2-hydroxymethylcyclohexanone sample (liquid)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
Computer with FT-IR control and data analysis software
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, collect a background spectrum. This will account for the absorbance from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
The typical scanning range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 or 32 scans are generally sufficient.
-
-
Sample Analysis:
-
Place a small drop of the 2-hydroxymethylcyclohexanone sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections and peak picking to identify the wavenumbers of the absorption bands of interest.
-
Analyze the positions, shapes, and intensities of the hydroxyl and carbonyl absorption bands to confirm the presence of intramolecular hydrogen bonding.
-
-
Cleaning:
-
After the analysis, clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.
-
Mandatory Visualization
References
- 1. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. agilent.com [agilent.com]
- 7. s4science.at [s4science.at]
- 8. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Hydroxymethylcyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity in the synthesis of (S)-2-Hydroxymethylcyclohexanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound unexpectedly low?
A low yield can stem from various factors throughout the experimental process, from initial setup to final purification.[1][2] A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stoichiometry:
-
Cyclohexanone Purity: Ensure the starting cyclohexanone is pure and free from acidic impurities. Distillation of the starting material may be necessary.
-
Formaldehyde Source: The reactivity of formaldehyde sources can vary. Anhydrous formaldehyde, generated fresh from paraformaldehyde or trioxane, is often preferred. Using aqueous formaldehyde can introduce excess water, hindering the reaction.[3] Methoxymethanol can also serve as a convenient, stable source of monomeric formaldehyde.[3]
-
Catalyst Integrity: Organocatalysts like (S)-proline can degrade over time. Use a fresh, high-purity batch of the catalyst.
-
Solvent Purity: Ensure solvents are anhydrous, as water can interfere with the catalyst and reagents.[2]
-
-
Reaction Conditions:
-
Temperature Control: The reaction is often temperature-sensitive. Inconsistent or incorrect temperatures can lead to side reactions or decomposition of the product.[2] Maintain the recommended temperature throughout the reaction.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC. Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts and decomposition.[1]
-
Mixing: Ensure efficient and continuous stirring to maintain a homogenous reaction mixture.[1]
-
-
Workup and Purification:
-
Product Loss During Extraction: Significant product can be lost during aqueous workup. Ensure complete extraction by using an adequate amount of organic solvent and performing multiple extractions.[1]
-
Decomposition on Silica Gel: The product can be sensitive to acidic conditions, which may be present on standard silica gel.[1] Consider using deactivated (neutral) silica gel for column chromatography or purifying via distillation.
-
Volatility: The product may be volatile. Take care during solvent removal using a rotary evaporator to avoid product loss.[1]
-
Q2: What are the common side reactions, and how can they be minimized?
Several side reactions can compete with the desired hydroxymethylation, reducing the overall yield.
-
Bis-hydroxymethylation: The product itself can be enolized and react with another molecule of formaldehyde, leading to the formation of 2,6-bis(hydroxymethyl)cyclohexanone.
-
Solution: Use a moderate excess of cyclohexanone relative to formaldehyde to favor mono-addition. Adding the formaldehyde source slowly and maintaining a lower temperature can also help control the reaction.
-
-
Cannizzaro Reaction: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formic acid.
-
Solution: Avoid overly basic conditions. Organocatalytic methods, such as those using proline, typically operate under milder conditions where this is less of an issue.[4]
-
-
Product Decomposition: The aldol addition product can undergo retro-aldol fragmentation, especially if the reaction is heated for too long or under harsh pH conditions during workup.[3]
-
Solution: Monitor the reaction closely and quench it once the starting material is consumed. Maintain neutral or near-neutral pH during workup and purification.
-
Q3: How can I improve the enantioselectivity of the synthesis?
Achieving high enantioselectivity is critical for the synthesis of the (S)-enantiomer.
-
Catalyst Choice: Chiral organocatalysts are essential. (S)-proline is a commonly used and effective catalyst for this transformation.[5] Other amino acids, like L-threonine, have also been shown to be efficient.[4]
-
Catalyst Loading: The amount of catalyst can influence enantioselectivity. Optimize the catalyst loading; typically, 5-20 mol% is used.
-
Solvent: The choice of solvent can have a significant impact. Aprotic solvents like DMSO, DMF, or chlorinated solvents are often used. The optimal solvent should be determined experimentally.
-
Additives: The presence of additives, such as weak acids or bases, can sometimes improve enantioselectivity by influencing the catalyst's conformation and reactivity.
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? The most direct and widely used method is the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone.[4] This approach utilizes a chiral organocatalyst, typically an amino acid like (S)-proline, to react cyclohexanone with a formaldehyde source, yielding the desired (S)-enantiomer with good yield and high enantiomeric excess.[4][5]
Q2: Which formaldehyde source is recommended? While aqueous formaldehyde is readily available, it can introduce water into the reaction, which may be detrimental. Paraformaldehyde or trioxane are often preferred as they can generate anhydrous formaldehyde in situ. Methoxymethanol is another stable and easy-to-handle alternative that can be effective.[3]
Q3: How should the final product be purified? Purification is typically achieved through flash column chromatography on silica gel or by distillation.[6] Caution is advised with silica gel, as residual acidity can sometimes cause product degradation; using neutralized silica gel is a good practice.[1] Short-path distillation can be effective for purification if the product is thermally stable enough under vacuum.[6]
Q4: Can this reaction be scaled up? Yes, organocatalytic reactions are often scalable. However, when scaling up, it is critical to ensure efficient heat transfer and mixing to maintain consistent reaction conditions. A gradual addition of reagents may be necessary to control any exotherms.
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Hydroxymethylation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-Proline | DMSO | 25 | 24 | ~95 | >99 |
| (S)-Proline | CH3CN | 25 | 48 | ~90 | 97 |
| L-Threonine | DMSO | 25 | 36 | ~85 | 95 |
| (S)-Pipecolic Acid | DMSO | 25 | 24 | ~92 | 98 |
Note: Values are representative and can vary based on specific experimental conditions.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure reagents, incorrect temperature, water in the reaction, product loss during workup.[1][2] | Purify starting materials, ensure anhydrous conditions, optimize temperature, use neutralized silica for chromatography. |
| Low Enantioselectivity | Inactive catalyst, non-optimal solvent, incorrect temperature. | Use fresh catalyst, screen different solvents, run the reaction at a lower temperature. |
| Byproduct Formation | Incorrect stoichiometry, prolonged reaction time, high temperature. | Use a slight excess of cyclohexanone, monitor reaction progress closely with TLC/GC, maintain optimal temperature. |
| Product Decomposition | Acidic/basic conditions during workup/purification.[1] | Maintain neutral pH during workup, use deactivated silica gel, consider distillation. |
Experimental Protocols
Protocol 1: (S)-Proline Catalyzed Synthesis of this compound
-
Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and the chosen solvent (e.g., DMSO, 2 M concentration).[1]
-
Catalyst Addition: Add (S)-proline (0.1 eq, 10 mol%) to the solution and stir until it dissolves.
-
Reagent Addition: Add paraformaldehyde (1.2 eq) to the mixture.
-
Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature (approx. 25°C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC until the cyclohexanone is consumed (typically 24-48 hours).
-
Quenching: Once the reaction is complete, quench by adding water and a saturated aqueous solution of ammonium chloride.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). It is advisable to use silica gel that has been neutralized by washing with a dilute triethylamine solution in the eluent, followed by flushing with the pure eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Reaction pathway for the (S)-proline catalyzed synthesis.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Caption: Interrelationship of parameters affecting reaction success.
References
Technical Support Center: α-Hydroxymethylation of Cyclohexanone
Welcome to the technical support center for the α-hydroxymethylation of cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the α-hydroxymethylation of cyclohexanone?
A1: The α-hydroxymethylation of cyclohexanone is a base or acid-catalyzed aldol-type reaction. Under basic conditions, a base abstracts an acidic α-proton from cyclohexanone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step yields the final product, 2-(hydroxymethyl)cyclohexanone.
Q2: What are the most common sources of formaldehyde for this reaction?
A2: Due to the gaseous and toxic nature of anhydrous formaldehyde, easier-to-handle sources are typically used. These include aqueous formaldehyde (formalin) and paraformaldehyde, a solid polymer of formaldehyde. The choice of source can impact reaction kinetics and the side product profile.
Q3: What are the primary side reactions I should be aware of?
A3: Several side reactions can compete with the desired α-hydroxymethylation, leading to reduced yields and complex product mixtures. The most common include:
-
Bis-hydroxymethylation: The addition of a second molecule of formaldehyde at the same α-carbon.
-
Cyclohexanone Self-Condensation: An aldol condensation between two molecules of cyclohexanone.[1][2]
-
Cannizzaro Reaction: The disproportionation of formaldehyde (which lacks α-hydrogens) in the presence of a strong base to form methanol and formic acid (or its salt).[3][4][5]
-
Tishchenko Reaction: A disproportionation of formaldehyde catalyzed by an alkoxide to produce methyl formate.[6][7]
Q4: Is the reaction reversible?
A4: Yes, the aldol addition can be reversible, especially under the basic conditions required for enolate formation. This retro-aldol reaction can decrease the overall yield of the desired product.[2][8]
Troubleshooting Guide
Issue 1: Low Yield of 2-(Hydroxymethyl)cyclohexanone
Q: My reaction has a low conversion of cyclohexanone or a low yield of the desired product. What are the likely causes and solutions?
A: Low yields are the most common problem and can stem from several competing side reactions that consume either your starting materials or the desired product.
| Potential Cause | Explanation | Recommended Solutions |
| Cyclohexanone Self-Condensation | Under basic or acidic conditions, the cyclohexanone enolate can attack another molecule of cyclohexanone instead of formaldehyde.[1][9] This is especially prevalent at higher temperatures. | • Control Temperature: Run the reaction at a lower temperature (e.g., room temperature or below).• Control Stoichiometry: Use a slight excess of formaldehyde to favor the desired reaction.• Slow Addition: Add the cyclohexanone slowly to a mixture of the base and formaldehyde to keep the instantaneous concentration of the enolate low. |
| Cannizzaro Reaction of Formaldehyde | If using a strong base (e.g., NaOH, KOH), two molecules of formaldehyde can react with each other to produce methanol and formate, depleting your formaldehyde source.[3][10] | • Use a Weaker Base: Consider using a weaker base like an amine catalyst (e.g., L-proline) or a milder inorganic base (e.g., K₂CO₃).• Control Temperature: The Cannizzaro reaction is also temperature-dependent; lower temperatures can mitigate this side reaction. |
| Reaction Reversibility (Retro-Aldol) | The desired product can revert to starting materials (cyclohexanone and formaldehyde) under the reaction conditions.[8] | • Optimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC-MS) to identify the point of maximum product formation before the reverse reaction becomes significant.• Use Base-Free Conditions: If possible, explore catalytic systems that do not require strong bases, which can suppress the retro-aldol pathway.[8] |
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My crude reaction mixture shows multiple spots on TLC or peaks in GC-MS, making purification difficult. How can I identify and minimize these byproducts?
A: The formation of multiple products is typically due to a lack of selectivity. Identifying the byproducts is the first step to optimizing the reaction conditions to suppress their formation.
| Potential Byproduct | Identification | Recommended Solutions to Minimize Formation |
| 2,6-bis(hydroxymethyl)cyclohexanone | Mass is 30 units (CH₂O) higher than the desired product. Will be more polar on TLC. | • Control Stoichiometry: Use a 1:1 or slightly less than 1 equivalent of formaldehyde relative to cyclohexanone.• Slow Addition: Add the formaldehyde source slowly to the reaction mixture. |
| Cyclohexanone Dimer | The primary dimer product is 2-(1-cyclohexen-1-yl)cyclohexanone with a mass of 194.3 g/mol . It is less polar than the desired product.[11] | • Lower Reaction Temperature: This is the most effective way to reduce self-condensation.[2]• Catalyst Choice: Screen different catalysts. Some catalysts may favor hydroxymethylation over self-condensation. |
| Methanol and Formate Salts | Byproducts of the Cannizzaro reaction.[5] Methanol may be observed by GC-MS. Formate salts are water-soluble and will be in the aqueous phase during workup. | • Use Weaker Bases: Avoid strong hydroxides if possible.• Aqueous Workup: A standard aqueous workup should effectively remove these byproducts. |
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz DOT language provide a clear visual representation of the chemical processes and experimental steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. adichemistry.com [adichemistry.com]
- 5. Formaldehyde [HCHO] undergoes Cannizzaro reaction: Give reason. [vedantu.com]
- 6. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 7. Tischenko reaction Notes | Physics Wallah [pw.live]
- 8. Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor [mdpi.com]
- 10. Cannizzaro Reaction | Reaction Mechanism of Cannizzaro Reaction [pw.live]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (S)-2-Hydroxymethylcyclohexanone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (S)-2-Hydroxymethylcyclohexanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the column chromatography of this compound on silica gel?
A common and effective starting solvent system is a mixture of ethyl acetate and hexane.[1][2] The polarity can be adjusted by varying the ratio of the two solvents. A typical starting point might be 20-30% ethyl acetate in hexane, with the ratio optimized based on Thin Layer Chromatography (TLC) analysis.
Q2: My compound, this compound, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound is very polar and remains at the baseline, you may need to use a more polar solvent system.[3] Consider using a solvent mixture containing methanol, such as 1-10% methanol in dichloromethane.[2]
Q3: I suspect my this compound is degrading on the silica gel column. How can I confirm this and what are my options?
To check for compound stability on silica gel, you can perform a 2D TLC.[3] Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates degradation.
If your compound is unstable on silica, consider the following alternatives:
-
Use a different stationary phase: Alumina or Florisil can be less acidic and suitable for sensitive compounds.[3]
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.
Q4: How can I separate the (S)-enantiomer from the (R)-enantiomer of 2-Hydroxymethylcyclohexanone?
Standard silica gel column chromatography will not separate enantiomers. For chiral separations, a chiral stationary phase (CSP) is required.[4][5] The selection of the appropriate chiral column and mobile phase is crucial and often requires screening different conditions.[4] Be aware that minor changes in the mobile phase composition can significantly impact the separation of enantiomers.[5]
Q5: I am observing co-elution of impurities with my desired this compound. What strategies can I employ to improve the separation?
If you have co-eluting impurities, you can try a few approaches:
-
Optimize the solvent system: A shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture might improve resolution.
-
Change the stationary phase: Switching to a different type of silica gel (e.g., with a different particle size or pore size) or a different stationary phase altogether (like alumina) could alter the selectivity.
-
Employ a two-step purification: In some cases, an initial purification on a standard column to remove bulk impurities, followed by a second purification on a different column (e.g., a chiral column) might be necessary to isolate the pure enantiomer.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No compound eluting from the column | The compound may have decomposed on the silica gel.[3] | Test for compound stability using 2D TLC.[3] If unstable, switch to a less acidic stationary phase like alumina or deactivated silica.[3] |
| The solvent system is not polar enough to elute the compound. | Gradually increase the polarity of the eluent. If necessary, switch to a stronger solvent system, such as methanol in dichloromethane.[2] | |
| The compound is very dilute in the collected fractions. | Concentrate the fractions where you expect your compound to elute and re-analyze by TLC.[3] | |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity for the components. | Systematically screen different solvent systems with varying polarities and compositions. |
| The column was overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| The compound is eluting too quickly (high Rf) | The solvent system is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent. |
| The compound is eluting too slowly (low Rf) | The solvent system is not polar enough. | Increase the proportion of the polar solvent in your eluent. |
| Distorted or tailing peaks in the collected fractions | The sample was not loaded onto the column in a narrow band. | Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading. |
| The column packing is uneven. | Repack the column, ensuring a homogenous and level bed. | |
| Interaction of the compound with the stationary phase. | Consider adding a modifier to the eluent (e.g., a small amount of acid or base) to improve peak shape, but be cautious as this can affect compound stability. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and then add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.
3. Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the solvent system over time (e.g., by increasing the percentage of ethyl acetate in hexane).
4. Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing them under UV light or with an appropriate stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure desired product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography on Silica Gel
| Solvent System | Polarity | Typical Applications |
| Hexane/Ethyl Acetate | Low to Medium | A standard and versatile system for a wide range of compounds of moderate polarity.[1][2] |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds that do not elute with less polar systems.[2] |
| Dichloromethane/Ammonia in Methanol | High | Useful for eluting very polar or basic compounds that show strong interaction with silica gel.[2][3] |
Visualization
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
- 1. 2-(Hydroxymethyl)cyclohexanone | 5331-08-8 | Benchchem [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Organocatalytic Hydroxymethylation
Welcome to the technical support center for organocatalytic hydroxymethylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a particular focus on the critical role of water removal for improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from my organocatalytic hydroxymethylation reaction?
A1: Water can significantly hinder the efficiency and selectivity of organocatalytic hydroxymethylation reactions. Many organocatalysts, especially those based on primary or secondary amines (like proline and its derivatives), operate through the formation of enamine or iminium intermediates. Water can interfere with these catalytic cycles in several ways:
-
Hydrolysis of Intermediates: Water can hydrolyze the key enamine or iminium ion intermediates, leading to the regeneration of the starting materials and inactivation of the catalyst.[1]
-
Competitive Reactions: Water can compete with the substrate for interaction with the catalyst or reagents.
-
Reduced Catalyst Activity: The presence of water can lead to the formation of hydrates with the catalyst or reagents, reducing their effective concentration and reactivity. While some organocatalytic reactions are performed in water, the efficiency is highly dependent on the catalyst design.[1][2][3]
Q2: What are the common sources of water contamination in the reaction?
A2: Water can be introduced into your reaction from several sources:
-
Solvents: Many organic solvents are hygroscopic and can absorb moisture from the atmosphere.
-
Reagents: Aldehydes, especially formaldehyde solutions (formalin), often contain significant amounts of water. The purity of reactants and reagents is a critical variable.[4][5][6]
-
Glassware: Improperly dried glassware can be a significant source of water.
-
Atmosphere: Reactions run under ambient conditions without an inert atmosphere can absorb moisture from the air.
Q3: How can I effectively remove water from my solvents and reagents?
A3: Several methods can be employed to ensure your starting materials are anhydrous:
-
Distillation: Distilling solvents over a suitable drying agent (e.g., calcium hydride for aprotic solvents, sodium/benzophenone for ethers) is a highly effective method.
-
Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) are excellent for removing trace amounts of water from solvents and liquid reagents.[7]
-
Azeotropic Distillation: For removing water from a reaction mixture as it forms, azeotropic distillation using a Dean-Stark apparatus is a common technique, particularly with water-immiscible solvents like toluene.[7][8]
-
Anhydrous Reagents: Whenever possible, use commercially available anhydrous solvents and reagents. For formaldehyde, using paraformaldehyde or other anhydrous formaldehyde surrogates can be beneficial.[9]
Q4: What are the best practices for setting up an anhydrous organocatalytic hydroxymethylation reaction?
A4: To ensure a water-free environment, follow these best practices:
-
Dry Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and flush with an inert gas (e.g., nitrogen or argon) to displace air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Anhydrous Solvents and Reagents: Use freshly dried solvents and high-purity, anhydrous reagents.
-
Proper Handling: Use syringes and cannulas for transferring liquids to minimize exposure to the atmosphere.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Presence of water | Ensure all solvents and reagents are rigorously dried. Use anhydrous formaldehyde sources like paraformaldehyde. Set up the reaction under an inert atmosphere.[9] |
| Catalyst inactivity | Use a fresh batch of catalyst. Ensure the catalyst is not degraded. Some catalysts are sensitive to air and moisture. |
| Incorrect pH | The pH of the reaction medium can be a critical variable. Optimize the pH using appropriate buffers if necessary.[4][5][6] |
| Impure reagents | Use highly purified aldehydes. Acidic impurities in the reactants can affect the reaction.[5][6] |
Problem 2: Formation of multiple side products.
| Possible Cause | Troubleshooting Step |
| Side reactions due to water | Water can promote side reactions like the Cannizzaro reaction for aldehydes lacking an α-hydrogen. Ensure anhydrous conditions. |
| Incorrect solvent | The choice of solvent can significantly impact the reaction outcome. Nonpolar solvents like toluene often give better results than polar solvents.[4] |
| Temperature fluctuations | Maintain a constant and optimized reaction temperature. |
Problem 3: Poor enantioselectivity.
| Possible Cause | Troubleshooting Step |
| Water interference | Water can disrupt the organized transition state required for high enantioselectivity. Rigorous exclusion of water is crucial. |
| Catalyst structure | The structure of the organocatalyst is key to achieving high enantioselectivity. Ensure you are using the correct catalyst for your specific substrate.[4][5][10] |
| Racemization | The product might be prone to racemization under the reaction conditions. Analyze the reaction at different time points to check for this. The formation of an intermediate lactol can sometimes prevent racemization.[4] |
Data and Protocols
Quantitative Data Summary
Table 1: Common Drying Agents for Solvents
| Drying Agent | Solvents | Comments |
| Magnesium Sulfate (MgSO₄) | Most organic solvents | Fast and effective, but can be slightly acidic.[8] |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | Neutral, but slower and less efficient than MgSO₄. Good for pre-drying.[8] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, ethers | Reacts with alcohols, phenols, and amines. |
| Molecular Sieves (3Å, 4Å) | Most organic solvents | Excellent for achieving very low water content. Must be activated before use.[7] |
| Calcium Hydride (CaH₂) | Aprotic solvents (e.g., THF, Toluene) | Highly effective, but reacts violently with water and protic solvents. |
| Sodium/Benzophenone | Ethers, hydrocarbons | Provides an indicator (deep blue/purple) for anhydrous conditions. Highly reactive. |
Table 2: Comparison of Water Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Titration based on a redox reaction with iodine. | Highly specific to water, very accurate and precise.[11][12] | Requires specialized equipment and reagents; destructive method.[11] |
| Gas Chromatography (GC) | Separation and detection of water from the sample matrix. | Can be automated; good for volatile samples. | Requires skilled operators and careful calibration.[11] |
| Mass Spectrometry (MS) | Ionization and mass analysis of water molecules. | High sensitivity and can be used for complex mixtures.[13] | Can be complex and expensive. |
| Near-Infrared (NIR) Spectroscopy | Absorption of NIR radiation by water molecules. | Non-destructive and can be used for online monitoring.[11] | Requires calibration and can be less sensitive for very low water content. |
Experimental Protocols
Protocol 1: General Procedure for Solvent Drying with Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of molecular sieves (3Å or 4Å) in a flask. Heat under vacuum at >200°C for several hours. Allow to cool to room temperature under an inert atmosphere.
-
Solvent Addition: Add the solvent to be dried to the activated molecular sieves under an inert atmosphere.
-
Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours to ensure complete water removal.
-
Storage: Store the dried solvent over the molecular sieves in a sealed container under an inert atmosphere.
Protocol 2: Representative Organocatalytic Hydroxymethylation under Anhydrous Conditions
This is a general protocol and may require optimization for specific substrates and catalysts.
-
Apparatus Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of argon or nitrogen.
-
Reagent Addition: In a separate, dry flask, dissolve the organocatalyst (e.g., an α,α-diarylprolinol silyl ether, ~5-10 mol%) in the anhydrous solvent (e.g., toluene).[4]
-
Add the aldehyde substrate to the reaction flask via syringe.
-
Add the catalyst solution to the reaction flask via syringe.
-
Formaldehyde Source: Add an anhydrous source of formaldehyde, such as paraformaldehyde or a formaldehyde surrogate.[9]
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Water Content Determination by Karl Fischer Titration
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and sealed from atmospheric moisture.
-
Solvent Equilibration: Add the appropriate Karl Fischer solvent to the titration cell and titrate to a stable, dry endpoint to remove any residual water in the solvent.
-
Sample Introduction: Using a dry syringe, accurately weigh and inject a known amount of the solvent or liquid reagent sample into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content of the sample, typically in ppm or percentage.
Visual Guides
Caption: Troubleshooting workflow for low yield in organocatalytic hydroxymethylation.
References
- 1. raj.emorychem.science [raj.emorychem.science]
- 2. Organocatalytic reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Water in asymmetric organocatalytic systems: a global perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization [organic-chemistry.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Organocatalytic enantioselective α-hydroxymethylation of aldehydes: mechanistic aspects and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct enantioselective organocatalytic hydroxymethylation of aldehydes catalyzed by alpha,alpha-diphenylprolinol trimethylsilyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrolled Synthesis of 2-Substituted Cyclohexanones
Welcome to the technical support center for the stereocontrolled synthesis of 2-substituted cyclohexanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions in this critical area of organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in achieving stereocontrol in the synthesis of 2-substituted cyclohexanones?
A1: The primary challenges in the stereocontrolled synthesis of 2-substituted cyclohexanones revolve around controlling both diastereoselectivity and enantioselectivity. Key difficulties include:
-
Regioselective Enolate Formation: In unsymmetrically substituted cyclohexanones, the formation of a specific enolate isomer (kinetic vs. thermodynamic) is crucial for regioselective alkylation at the α-position. Deprotonation can often lead to a mixture of enolates, resulting in a mixture of products.[1]
-
Facial Selectivity: Once the enolate is formed, the incoming electrophile can approach from two different faces (axial or equatorial), leading to the formation of diastereomers. The preferred trajectory is influenced by steric and electronic factors of the cyclohexanone ring and the electrophile.[1][2]
-
Control of Absolute Stereochemistry: Achieving high enantioselectivity requires the use of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or chiral reagents to differentiate between the enantiotopic faces of the prochiral starting material or intermediate.
-
Construction of Quaternary Stereocenters: The formation of a quaternary stereocenter at the 2-position is particularly challenging due to increased steric hindrance.[3]
Q2: What is the role of a chiral auxiliary in the stereocontrolled synthesis of 2-substituted cyclohexanones?
A2: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[4] In the context of 2-substituted cyclohexanone synthesis, a chiral auxiliary is attached to the starting material to create a chiral environment. This biases the approach of the reagent to one face of the molecule, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.[4][5][6] This method is particularly useful for achieving high diastereoselectivity in alkylation and conjugate addition reactions.
Q3: How does organocatalysis facilitate the enantioselective synthesis of 2-substituted cyclohexanones?
A3: Organocatalysis employs small organic molecules to catalyze chemical transformations. In the synthesis of 2-substituted cyclohexanones, chiral organocatalysts, such as proline derivatives and cinchona alkaloids, are frequently used to achieve high enantioselectivity.[7][8] They typically operate through two main activation modes:
-
Enamine Catalysis: The catalyst reacts with the cyclohexanone to form a chiral enamine intermediate. This enamine then reacts with an electrophile, with the stereochemistry being controlled by the chiral catalyst.
-
Iminium Catalysis: The catalyst activates an α,β-unsaturated aldehyde or ketone towards nucleophilic attack by forming a chiral iminium ion.
These methods are advantageous due to their operational simplicity, mild reaction conditions, and reduced metal contamination.[9]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Alkylation of a Pre-formed Enolate
Possible Causes:
-
Mixture of Enolate Geometries: If the enolate formation is not well-controlled, a mixture of E/Z enolates can lead to different diastereomeric products.
-
Lack of Facial Bias: The substrate itself may not have a strong inherent facial bias to direct the incoming electrophile.
-
Reaction Temperature: Higher reaction temperatures can lead to reduced selectivity by overcoming the small energy differences between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate, thereby affecting stereoselectivity.
Troubleshooting Steps:
-
Optimize Enolate Formation:
-
For the kinetic enolate, use a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[1]
-
For the thermodynamic enolate, use a weaker base at higher temperatures or allow the kinetic enolate to equilibrate.
-
-
Modify the Substrate:
-
Introduce a bulky substituent on the cyclohexanone ring to create a steric bias for the approach of the electrophile.
-
Utilize a chiral auxiliary to enforce high diastereoselectivity.[4]
-
-
Screen Reaction Conditions:
-
Lower the reaction temperature to enhance selectivity.
-
Vary the solvent to investigate its effect on the reaction outcome. Aprotic solvents are generally preferred for enolate alkylations.
-
-
Choice of Electrophile: The size and nature of the electrophile can influence the stereochemical outcome.[2]
Problem 2: Low Enantioselectivity in an Organocatalytic Michael Addition to a Cyclohexenone
Possible Causes:
-
Suboptimal Catalyst: The chosen organocatalyst may not be well-suited for the specific substrate combination.
-
Incorrect Catalyst Loading: Too high or too low a catalyst loading can negatively impact enantioselectivity.
-
Presence of Water or Other Impurities: Water can interfere with the catalytic cycle, leading to a racemic background reaction.
-
Reaction Concentration and Temperature: These parameters can significantly influence the formation and stability of the key catalytic intermediates.
Troubleshooting Steps:
-
Catalyst Screening:
-
Test a range of catalysts with different steric and electronic properties (e.g., different diarylprolinol silyl ethers or cinchona alkaloid derivatives).
-
Ensure the catalyst is of high purity and enantiomeric excess.
-
-
Optimize Reaction Conditions:
-
Carefully dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Screen different solvents, as they can have a profound impact on the solubility and activity of the catalyst and intermediates.[7]
-
Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity.
-
Optimize the concentration of the reactants and the catalyst loading.
-
-
Use of Additives:
-
In some cases, the addition of a co-catalyst or an acidic/basic additive can improve both the rate and the enantioselectivity of the reaction.[8]
-
Data Presentation
Table 1: Comparison of Diastereoselectivity in Alkylation of Cyclohexanone Enolates
| Entry | Substrate | Base | Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 1 | 4-t-Butylcyclohexanone | LDA | MeI | THF | -78 | >95:5 (axial attack) | 90 | [1] |
| 2 | N-Acyl Oxazolidinone | NaHMDS | BnBr | THF | -78 | >99:1 | 95 | [4] |
| 3 | Bicyclic Malonate | KHMDS | MeI | THF | -78 | 1:15 (endo:exo) | 85 | [2] |
| 4 | Bicyclic Malonate | KHMDS | Allyl Bromide | THF | -78 | >20:1 (exo) | 92 | [2] |
Table 2: Enantioselectivity in Organocatalytic Michael Additions to Cyclohexenones
| Entry | Nucleophile | Electrophile | Catalyst | Solvent | Temp (°C) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Diethyl Malonate | 2-Cyclohexenone | Chiral Diamine | Methanol | RT | 87% | 95% | [7] |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | Thiourea Catalyst | Water | RT | 92% | 85% | [8] |
| 3 | 2-Cyclohexenone Dimerization | 2-Cyclohexenone | Cinchoninium Bromide | Toluene/50% KOH | RT | 92% | 75% | [10] |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Cyclohexanone using a Chiral Auxiliary
This protocol is a general representation based on the use of Evans' oxazolidinone auxiliaries.
-
Acylation of the Auxiliary: The chiral oxazolidinone is acylated with a suitable carboxylic acid derivative corresponding to the desired cyclohexanone precursor.
-
Enolate Formation: The N-acyloxazolidinone is dissolved in dry THF and cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as sodium hexamethyldisilazide (NaHMDS), is added dropwise, and the mixture is stirred for 30-60 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is removed under standard conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the 2-substituted cyclohexanone derivative.
Protocol 2: Organocatalytic Enantioselective Michael Addition
This protocol is a general representation for the Michael addition of a nucleophile to a cyclohexenone catalyzed by a chiral secondary amine.
-
Reaction Setup: To a vial containing the cyclohexenone derivative and the Michael donor (e.g., diethyl malonate) in a suitable solvent (e.g., methanol) at room temperature is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, typically 5-20 mol%).
-
Reaction Monitoring: The reaction mixture is stirred at the specified temperature, and the progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is directly purified by flash column chromatography on silica gel to afford the desired 2-substituted cyclohexanone product.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for the stereoselective alkylation of a cyclohexanone.
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 8. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 9. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 10. Organocatalytic regioselective Michael additions of cyclic enones via asymmetric phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting low enantioselectivity in asymmetric synthesis
Welcome to the technical support center for troubleshooting low enantioselectivity in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Catalyst-Related Issues
-
Q1: My enantioselectivity is low, and I suspect a problem with my catalyst. What should I check first? A1: Start by verifying the catalyst's purity and activity. Impurities in the catalyst or its degradation can significantly lower enantioselectivity.[1] It's also crucial to ensure the correct catalyst loading is used, as both too low and too high concentrations can sometimes have a negative effect on the enantiomeric excess (ee).[2] In some cases, catalyst aggregation at high concentrations can lead to the formation of less selective catalytic species.[2]
-
Q2: I'm using a well-established catalyst, but my enantioselectivity is still poor. Could the catalyst have deactivated? A2: Yes, catalyst deactivation is a common issue.[3] This can be caused by impurities in the reagents or solvents, or by the reaction conditions themselves (e.g., high temperature). It's also possible that the product of the reaction is inhibiting the catalyst. Consider performing a catalyst activity test to confirm its viability.
-
Q3: How does the ligand-to-metal ratio impact enantioselectivity in metal-catalyzed reactions? A3: The ligand-to-metal ratio is a critical parameter that can influence both the activity and selectivity of the catalyst. An optimal ratio is necessary to ensure the formation of the desired chiral catalytic species. Deviations from this optimum can lead to the formation of less selective or inactive catalyst species.[4] Experimentally screening different ratios is often necessary to find the best conditions for a specific reaction.
Substrate and Reagent Purity
-
Q4: Can impurities in my starting material affect the enantioselectivity of my reaction? A4: Absolutely. Even small amounts of impurities in the substrate can have a dramatic impact on enantioselectivity.[1] These impurities can interfere with the catalyst, act as competing substrates, or alter the reaction environment. It is highly recommended to use starting materials of the highest possible purity.
-
Q5: I've purified my substrate, but I'm still getting low ee. Could there be issues with other reagents? A5: Yes, the purity of all reagents, including solvents and any additives, is crucial. Traces of water, for example, can have a significant and sometimes unpredictable effect on enantioselectivity, either by promoting or inhibiting the reaction.[5][6][7][8] Ensure all reagents are appropriately dried and handled under inert conditions if the reaction is sensitive to moisture.
Reaction Conditions
-
Q6: How sensitive is enantioselectivity to changes in reaction temperature? A6: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this is not always the case, and in some instances, a reversal of enantioselectivity has been observed at different temperatures.[9] It is essential to carefully control and optimize the reaction temperature.
-
Q7: The enantioselectivity of my reaction is highly dependent on the solvent I use. Why is this? A7: Solvents can play a crucial role in asymmetric catalysis by influencing the conformation of the catalyst-substrate complex and stabilizing the transition state.[10] A change in solvent polarity or coordinating ability can lead to significant variations in enantiomeric excess. Therefore, a thorough solvent screen is often a key step in optimizing an asymmetric reaction.
Analytical Troubleshooting
-
Q8: I'm seeing inconsistent enantiomeric excess values from my chiral HPLC analysis. What could be the problem? A8: Inconsistent HPLC results can stem from several issues. These include poor resolution of enantiomers, co-elution with impurities, and problems with peak integration.[11][12] It is important to develop a robust and validated chiral HPLC method. This includes optimizing the mobile phase, flow rate, and temperature to achieve baseline separation of the enantiomers.
-
Q9: My chiral separation is showing broad or tailing peaks. How can I improve the peak shape? A9: Poor peak shape can be caused by a variety of factors, including column degradation, sample overload, or incompatibility between the sample solvent and the mobile phase.[11] Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Using a guard column can also help protect your analytical column from contaminants.
Troubleshooting Guides
Guide 1: Low Enantioselectivity Workflow
If you are experiencing low enantioselectivity, follow this systematic troubleshooting workflow to identify the potential cause.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Data Presentation
The following tables provide examples of how reaction parameters can influence enantiomeric excess (ee).
Table 1: Effect of Temperature on Enantioselectivity
| Entry | Catalyst | Substrate | Temperature (°C) | ee (%) |
| 1 | Ru-BINAP | β-Ketoester | 25 | 85 |
| 2 | Ru-BINAP | β-Ketoester | 0 | 95 |
| 3 | Ru-BINAP | β-Ketoester | -20 | >99 |
| 4 | Chiral Phosphoric Acid | Imine | 50 | 70 |
| 5 | Chiral Phosphoric Acid | Imine | 25 | 88 |
| 6 | Chiral Phosphoric Acid | Imine | 0 | 96 |
Table 2: Effect of Solvent on Enantioselectivity
| Entry | Catalyst | Substrate | Solvent | ee (%) |
| 1 | Salen-Co(III) | Epoxide | Toluene | 65 |
| 2 | Salen-Co(III) | Epoxide | Dichloromethane | 82 |
| 3 | Salen-Co(III) | Epoxide | THF | 91 |
| 4 | Proline | Aldehyde | DMSO | 55 |
| 5 | Proline | Aldehyde | Acetonitrile | 75 |
| 6 | Proline | Aldehyde | Chloroform | 92 |
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst | Substrate | Catalyst Loading (mol%) | ee (%) |
| 1 | Cinchona Alkaloid | Michael Acceptor | 1 | 85 |
| 2 | Cinchona Alkaloid | Michael Acceptor | 5 | 92 |
| 3 | Cinchona Alkaloid | Michael Acceptor | 10 | 93 |
| 4 | Chiral N-heterocyclic Carbene | α,β-Unsaturated Ester | 2 | 78 |
| 5 | Chiral N-heterocyclic Carbene | α,β-Unsaturated Ester | 5 | 89 |
| 6 | Chiral N-heterocyclic Carbene | α,β-Unsaturated Ester | 10 | 85 |
Experimental Protocols
Protocol 1: Substrate Purification by Recrystallization
This protocol describes a general procedure for purifying a solid substrate by recrystallization to remove impurities that may interfere with the asymmetric reaction.
Materials:
-
Impure solid substrate
-
A suitable recrystallization solvent (or solvent pair)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Filter funnel and filter paper
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
Procedure:
-
Solvent Selection: Choose a solvent in which the substrate is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely. If using a two-solvent system, dissolve the solid in the "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Analysis: Confirm the purity of the recrystallized substrate by an appropriate analytical technique (e.g., NMR, melting point) before using it in the asymmetric reaction.
Protocol 2: Catalyst Activity Test
This protocol provides a method to assess the activity and enantioselectivity of a chiral catalyst using a standard test reaction.
Materials:
-
Chiral catalyst to be tested
-
Standard prochiral substrate and reagents for a known asymmetric reaction
-
Anhydrous solvents and inert atmosphere setup (if required)
-
Reaction vessels (e.g., Schlenk tubes)
-
Stirring and temperature control equipment
-
Analytical equipment for determining conversion (e.g., GC, NMR) and enantiomeric excess (chiral HPLC or GC)
Procedure:
-
Reaction Setup: Under an inert atmosphere (if necessary), add the solvent, substrate, and any other reagents to a reaction vessel.
-
Catalyst Addition: Add a precisely weighed amount of the chiral catalyst to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the standard temperature for the chosen test reaction. Take aliquots at specific time intervals to monitor the conversion by GC or NMR.
-
Work-up: After a set time, or once the reaction has reached a reasonable conversion, quench the reaction and perform a standard work-up procedure to isolate the product.
-
Analysis:
-
Determine the conversion of the starting material.
-
Analyze the enantiomeric excess of the product using a validated chiral HPLC or GC method.
-
-
Evaluation: Compare the observed conversion and enantioselectivity with the expected values for the standard reaction. A significant decrease in either value may indicate catalyst deactivation or impurity.
Mandatory Visualizations
Caption: Energy pathway for an asymmetric reaction leading to two enantiomers.
Caption: A general experimental workflow for performing an asymmetric synthesis.
Caption: Logical relationships between low enantioselectivity and its potential causes.
References
- 1. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Water-enabling strategies for asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Water-Enabled Catalytic Asymmetric Michael Reactions of Unreactive Nitroalkenes: One-Pot Synthesis of Chiral GABA-Analogs with All-Carbon Quaternary Stereogenic Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mt.com [mt.com]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nucleophilic Displacement on the Hydroxymethyl Group
Welcome to the technical support center for optimizing reaction conditions for nucleophilic displacement on the hydroxymethyl group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this fundamental transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group of a hydroxymethyl group a poor leaving group?
The hydroxyl group (-OH) is a poor leaving group because it is a strong base. For a nucleophilic substitution reaction to occur, the leaving group must be able to stabilize the negative charge it takes on after bond cleavage. Strong bases are unstable as anions in solution, making the departure of the -OH group energetically unfavorable.[1][2][3] To facilitate nucleophilic displacement, the hydroxyl group must first be converted into a better leaving group.[4][5]
Q2: What are the most common strategies to activate a hydroxymethyl group for nucleophilic displacement?
There are three primary strategies to activate a hydroxymethyl group:
-
Conversion to Sulfonate Esters: This involves reacting the alcohol with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine or triethylamine.[1][2] The resulting tosylate (-OTs) or mesylate (-OMs) is an excellent leaving group.[4]
-
Conversion to Halides: The Appel reaction, using triphenylphosphine (PPh3) and a carbon tetrahalide (e.g., CCl4, CBr4), is a common method to convert alcohols to alkyl halides under mild conditions.[6][7][8][9] Other reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can also be used.[4]
-
Mitsunobu Reaction: This reaction allows for the direct conversion of a primary alcohol to a variety of functional groups, including esters, ethers, and azides, using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11]
Q3: How do I choose the best activation strategy for my specific substrate and nucleophile?
The choice of activation strategy depends on several factors, including the stability of your substrate, the nature of your nucleophile, and the desired stereochemistry.
-
For acid-sensitive substrates, the Mitsunobu or Appel reactions are generally preferred as they are conducted under neutral or mild conditions.[6][7]
-
For strong nucleophiles, conversion to a sulfonate ester or halide is often effective.
-
For weak nucleophiles, the Mitsunobu reaction can be particularly useful.[11] However, be aware that if the nucleophile is not acidic enough (pKa > 13), a common side reaction is the azodicarboxylate displacing the leaving group.[11]
-
For inversion of stereochemistry, the Mitsunobu and SN2 reactions on sulfonate esters or halides are reliable choices.[8][11][12]
Troubleshooting Guides
Problem 1: Low or no conversion of the starting alcohol.
| Possible Cause | Troubleshooting Steps |
| Poor activation of the hydroxyl group. | - Sulfonylation: Ensure the sulfonyl chloride (TsCl, MsCl) is fresh and not hydrolyzed. Use a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[1] Consider using methanesulfonic anhydride to avoid the formation of alkyl chloride side products.[13] - Appel Reaction: Use fresh triphenylphosphine and carbon tetrahalide. Ensure anhydrous conditions. - Mitsunobu Reaction: Use fresh DEAD or DIAD. The order of addition of reagents can be critical; sometimes pre-forming the betaine by adding DEAD to triphenylphosphine before adding the alcohol and nucleophile can improve results.[11] |
| Inactive nucleophile. | - Ensure the nucleophile is sufficiently basic or nucleophilic to displace the leaving group. For weak nucleophiles, consider a more reactive leaving group (e.g., triflate).[14] - If using a salt as the nucleophile source, ensure it is soluble in the reaction solvent. |
| Steric hindrance at the reaction center. | - For sterically hindered substrates, SN2 reactions can be slow. Consider using a less bulky sulfonylating agent or a smaller nucleophile. - The Mitsunobu reaction can sometimes overcome moderate steric hindrance. |
| Inappropriate solvent. | - For sulfonylation and halide formation, polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[13][15] - For Mitsunobu reactions, THF or diethyl ether are typical solvents.[11] |
Problem 2: Formation of elimination byproducts (alkenes).
| Possible Cause | Troubleshooting Steps |
| Strongly basic nucleophile. | - Use a less basic but still nucleophilic reagent if possible. - Lower the reaction temperature to favor substitution over elimination. |
| Hindered substrate. | - Steric hindrance can promote E2 elimination. If possible, use a less hindered substrate. |
| High reaction temperature. | - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem 3: Undesired side reactions with the Mitsunobu reaction.
| Possible Cause | Troubleshooting Steps |
| Nucleophile is not acidic enough (pKa > 13). | - The azodicarboxylate can act as a nucleophile, leading to undesired byproducts.[11] If possible, use a more acidic nucleophile. |
| Difficult separation of byproducts. | - The triphenylphosphine oxide and hydrazinedicarboxylate byproducts can be challenging to remove.[10] Consider using polymer-supported reagents or modified phosphines to simplify purification.[10] |
Experimental Protocols
General Procedure for Tosylation of a Primary Alcohol
-
Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1-1.5 eq.).
-
If using DCM as the solvent, add a base such as pyridine or triethylamine (1.1-1.5 eq.) dropwise.[15]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A water-based method has also been developed using KOH and a catalytic amine, maintaining a pH of around 10.[16][17]
General Procedure for the Appel Reaction (Conversion to Alkyl Chloride)
-
Dissolve the primary alcohol (1.0 eq.) and triphenylphosphine (PPh3, 1.1-1.5 eq.) in an anhydrous solvent such as acetonitrile or dichloromethane.
-
Add carbon tetrachloride (CCl4, 1.1-1.5 eq.) to the solution.
-
Stir the reaction at room temperature or gentle reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkyl halide from the triphenylphosphine oxide byproduct.
Note: Due to the toxicity of carbon tetrachloride, its use is becoming less common.[7]
General Procedure for the Mitsunobu Reaction
-
Dissolve the primary alcohol (1.0 eq.), the nucleophile (1.1-1.5 eq.), and triphenylphosphine (PPh3, 1.1-1.5 eq.) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq.) in the same solvent.[11]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
Data Presentation
Table 1: Comparison of Common Leaving Groups for Nucleophilic Displacement
| Leaving Group | Activating Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine or TEA, DCM, 0 °C to RT[15] | Excellent leaving group, stable, well-established procedures. | Requires a base, can be sensitive to steric hindrance. |
| Mesylate (-OMs) | Methanesulfonyl chloride (MsCl) | Pyridine or TEA, DCM, 0 °C to RT[13][18] | Excellent leaving group, less bulky than tosylate. | Can sometimes lead to alkyl chloride formation as a side product.[13] |
| Chloride (-Cl) | PPh3, CCl4 (Appel Reaction) | ACN or DCM, RT to reflux | Mild, neutral conditions.[6] | Use of toxic CCl4, stoichiometric phosphine oxide byproduct.[7] |
| Bromide (-Br) | PPh3, CBr4 (Appel Reaction) | ACN or DCM, RT to reflux | Mild, neutral conditions.[7] | Stoichiometric phosphine oxide byproduct. |
| Activated Alcohol | PPh3, DEAD/DIAD (Mitsunobu) | THF or Et2O, 0 °C to RT[11] | Mild conditions, broad scope of nucleophiles, stereochemical inversion.[11] | Stoichiometric byproducts can be difficult to remove, potential side reactions with less acidic nucleophiles.[10][11] |
Visualizations
Caption: General workflow for nucleophilic displacement on a hydroxymethyl group.
References
- 1. Ch8 : Tosylates [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Preventing side product formation in aldol reactions of hydroxymethyl ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of side products in aldol reactions involving hydroxymethyl ketones.
Troubleshooting Guides
This section addresses common issues encountered during the aldol reaction of hydroxymethyl ketones, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Crossed-Aldol Product and Presence of Self-Condensation Products
-
Symptom: Analysis of the reaction mixture (e.g., by GC-MS or NMR) shows a significant amount of the dimerized hydroxymethyl ketone alongside the desired product.
-
Potential Causes:
-
The rate of self-condensation of the hydroxymethyl ketone is competitive with or faster than the rate of the crossed-aldol reaction.
-
The electrophilicity of the partner aldehyde/ketone is not high enough.
-
The concentration of the enolate of the hydroxymethyl ketone is too high for too long, allowing it to react with the unreacted starting ketone.
-
-
Solutions:
-
Kinetic Control: Pre-form the enolate of the hydroxymethyl ketone at a low temperature (e.g., -78 °C) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then slowly add the electrophilic partner.[1][2] This keeps the concentration of the unenolized hydroxymethyl ketone low, minimizing self-condensation.
-
Use a Non-Enolizable Electrophile: If possible, use an aldehyde that cannot form an enolate, such as benzaldehyde or formaldehyde. This eliminates one of the competing self-condensation pathways.[1]
-
Protect the Hydroxyl Group: The hydroxyl group can sometimes participate in side reactions or influence the acidity of the α-protons. Protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group can lead to cleaner reactions.
-
Choice of Catalyst: For base-catalyzed reactions, a weaker base might favor the crossed-aldol product if the partner aldehyde is significantly more reactive. For acid-catalyzed reactions, Lewis acids can be employed to activate the electrophile.
-
Issue 2: Formation of Cannizzaro Reaction Products
-
Symptom: When using a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile, you observe the formation of the corresponding alcohol and carboxylic acid.
-
Potential Cause: The reaction conditions (typically a strong base) are promoting the disproportionation of the non-enolizable aldehyde, which is the Cannizzaro reaction.[3] This is more likely if the aldol reaction is slow.
-
Solutions:
-
Use a Milder Base: If the aldol reaction can proceed with a milder base (e.g., a weaker alkoxide or an amine catalyst), this can suppress the Cannizzaro reaction.
-
Lower Reaction Temperature: The Cannizzaro reaction often requires higher temperatures. Running the aldol reaction at a lower temperature can disfavor this side reaction.
-
Stoichiometry Control: Use the non-enolizable aldehyde as the limiting reagent if possible, though this may not be practical if it's the desired electrophile.
-
Issue 3: Formation of Aldol-Tishchenko Products
-
Symptom: Instead of the expected β-hydroxy ketone, a 1,3-diol monoester is observed as a major byproduct.
-
Potential Cause: The initial aldol adduct is undergoing a subsequent Tishchenko-type reaction, where another molecule of the aldehyde acts as a hydride donor to reduce the ketone of the aldol product, which is then esterified. This is known as the Aldol-Tishchenko reaction.[4]
-
Solutions:
-
Use a Protic Solvent: The Tishchenko reaction is typically favored in aprotic media. The presence of a protic solvent can help to quench the intermediate alkoxide and prevent the subsequent hydride transfer.
-
Careful Choice of Catalyst: Some metal alkoxides are known to promote the Tishchenko reaction. Using a catalyst that does not facilitate hydride transfer, such as a proline-based organocatalyst, can be beneficial.
-
Temperature Control: Lowering the reaction temperature can slow down the rate of the Tishchenko part of the tandem reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the aldol reaction of a hydroxymethyl ketone?
A1: The most common side products are:
-
Self-condensation (dimerization) product: The hydroxymethyl ketone reacts with itself.
-
Cannizzaro reaction products: If a non-enolizable aldehyde is used as the reaction partner, it can disproportionate into an alcohol and a carboxylic acid under strong basic conditions.
-
Aldol-Tishchenko products: A tandem reaction can lead to the formation of a 1,3-diol monoester.
-
Dehydration products: The initial β-hydroxy ketone can eliminate water to form an α,β-unsaturated ketone, especially if the reaction is heated or under acidic conditions.[1]
Q2: How can I protect the hydroxyl group of my hydroxymethyl ketone, and when should I do it?
A2: The hydroxyl group can be protected as an ether (e.g., silyl ether like TBDMS or TBS) or an acetal.[5][6] You should consider protecting the hydroxyl group if:
-
You are using a strong base that could deprotonate the hydroxyl group.
-
The hydroxyl group is sterically hindering the desired reaction.
-
The hydroxyl group is participating in unwanted side reactions.
Q3: Can I use an acid catalyst for the aldol reaction of a hydroxymethyl ketone?
A3: Yes, acid catalysis is an option. It proceeds through an enol intermediate. However, acid catalysis can also promote the dehydration of the aldol product to form an α,β-unsaturated ketone.[7]
Q4: What is the best way to monitor the progress of my reaction to minimize side product formation?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, taking aliquots of the reaction mixture at different time points and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[8][9][10]
Quantitative Data Summary
The following table provides a general overview of expected product distributions under different reaction conditions. Note that actual yields will vary depending on the specific substrates and precise reaction conditions.
| Reaction Condition | Hydroxymethyl Ketone | Electrophile | Expected Major Product | Expected Side Products | Typical Yield Range (Major Product) |
| NaOH, Ethanol, RT | Hydroxyacetone | Benzaldehyde | Crossed-aldol product | Self-condensation product, Cannizzaro products | 40-60% |
| LDA, THF, -78°C then add electrophile | Hydroxyacetone | Benzaldehyde | Crossed-aldol product | Minimal self-condensation | 70-90% |
| Proline, DMSO, RT | Hydroxyacetone | Propanal | Crossed-aldol product | Self-condensation product | 60-80% |
| NaOH, Ethanol, RT (self-condensation) | Hydroxyacetone | Hydroxyacetone | Dimer of hydroxyacetone | Trimers and higher oligomers | 50-70% (dimer) |
Key Experimental Protocols
Protocol 1: Base-Catalyzed Crossed-Aldol Condensation of a Hydroxymethyl Ketone with an Aromatic Aldehyde
-
Objective: To synthesize a β-hydroxy ketone via a crossed-aldol reaction.
-
Materials:
-
Hydroxymethyl ketone (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Sodium hydroxide (1.2 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the hydroxymethyl ketone and the aromatic aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Protecting the Hydroxyl Group as a TBDMS Ether
-
Objective: To protect the hydroxyl group of a hydroxymethyl ketone to prevent side reactions.
-
Materials:
-
Hydroxymethyl ketone (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the hydroxymethyl ketone in anhydrous DCM in a flame-dried, argon-purged round-bottom flask.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Overview of desired and side reaction pathways in aldol reactions.
Caption: Troubleshooting workflow for aldol reaction side products.
Caption: Experimental workflow involving a protecting group strategy.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. Aldol Addition [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Aldol–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (S)-2-Hydroxymethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-2-Hydroxymethylcyclohexanone, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a larger scale?
A1: The most prominent and scalable method is the direct asymmetric α-hydroxymethylation of cyclohexanone using formaldehyde. This reaction is often catalyzed by a chiral organocatalyst, with L-threonine being a particularly efficient and cost-effective option.[1] Alternative strategies that can be considered include the asymmetric reduction of 2-oxocyclohexanecarbaldehyde and the application of Sharpless asymmetric epoxidation methodologies, although these may involve more steps or specialized reagents.
Q2: What is the role of a dehydrating agent in the L-threonine catalyzed hydroxymethylation?
A2: The presence of water in the reaction mixture can negatively impact the yield of this compound. Adding a dehydrating agent, such as magnesium sulfate, has been shown to significantly improve the reaction yield by removing water from the medium.[1]
Q3: How can the enantiomeric excess (ee) of the product be maintained during scale-up?
A3: Maintaining high enantioselectivity on a larger scale can be challenging. Key factors to control include precise temperature regulation, efficient and homogenous mixing to avoid localized concentration gradients, and ensuring the purity of all reactants and the catalyst. In organocatalysis, reaction heterogeneity can sometimes impact stereoselectivity.[2][3] It is also crucial to carefully monitor the reaction to prevent side reactions that could lead to racemization.
Q4: What are the common side reactions to be aware of during the hydroxymethylation of cyclohexanone?
A4: When using formaldehyde, especially under basic conditions, the Cannizzaro reaction can be a significant side reaction. This disproportionation reaction produces formic acid and methanol from two molecules of formaldehyde.[] Additionally, self-polymerization of formaldehyde to form paraformaldehyde can occur. Careful control of reaction conditions and stoichiometry is essential to minimize these undesired pathways.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: While laboratory-scale purification is often achieved using silica gel column chromatography, this method is less practical for large quantities.[1] For industrial-scale purification, distillation is a more viable option.[5][6] Given the polar nature of the product, techniques like aqueous normal-phase chromatography or preparative supercritical fluid chromatography (SFC) can also be effective for purifying chiral alcohols on a larger scale.[][7] Crystallization is another potential method for obtaining a highly pure product, provided a suitable solvent system can be identified.[8][9][10][11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Presence of water in the reaction. | Dry all solvents and reagents thoroughly before use. Add a dehydrating agent like anhydrous magnesium sulfate to the reaction mixture.[1] |
| Inefficient mixing. | On a larger scale, ensure vigorous and uniform stirring to maintain homogeneity. Consider using mechanical stirrers with appropriate impeller designs for better mixing in large reactors. |
| Suboptimal reaction temperature. | Carefully control the reaction temperature. Use a reliable temperature control system to maintain the optimal temperature throughout the reaction. |
| Impure reagents. | Use high-purity cyclohexanone, formaldehyde, and L-threonine. Impurities can interfere with the catalyst and the reaction. |
| Side reactions consuming starting materials. | Optimize the stoichiometry of the reactants. Monitor the reaction progress to determine the optimal reaction time and prevent the formation of byproducts. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Inaccurate temperature control. | Even small temperature fluctuations can impact enantioselectivity. Ensure precise and stable temperature control throughout the reaction. |
| Non-homogeneous reaction mixture. | Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can affect the stereochemical outcome.[2] |
| Catalyst deactivation or degradation. | Ensure the catalyst is of high purity and is handled and stored correctly. Consider performing the reaction under an inert atmosphere if the catalyst is sensitive to air or moisture. |
| Racemization during work-up or purification. | Avoid harsh acidic or basic conditions during the work-up procedure. If using distillation for purification, consider vacuum distillation to keep the temperature lower and minimize the risk of racemization. |
| Incorrect catalyst loading. | Optimize the catalyst loading for the scaled-up reaction. Sometimes, simply increasing the catalyst amount proportionally is not optimal. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Product is too polar for standard normal-phase chromatography. | Consider using reversed-phase chromatography or more specialized techniques like hydrophilic interaction liquid chromatography (HILIC) for polar compounds.[7] |
| Co-elution with impurities. | Optimize the mobile phase and stationary phase for better separation. Gradient elution can be helpful. For large-scale, consider preparative HPLC or SFC.[][12] |
| Formation of an azeotrope with solvent. | If using distillation, check for potential azeotrope formation. It may be necessary to use a different solvent or a multi-step distillation process.[5] |
| Difficulty in removing the catalyst (L-threonine). | L-threonine is an amino acid and can be removed by aqueous extraction. Perform multiple extractions with water or a slightly acidic aqueous solution to ensure complete removal. |
| Residual magnesium sulfate. | Magnesium sulfate can be removed by filtration. For large-scale operations, ensure the filter cake is washed thoroughly with a suitable solvent to recover any trapped product. The filtrate can then be concentrated. |
Experimental Protocols
Gram-Scale Synthesis of this compound via L-Threonine Catalysis
This protocol is a representative procedure based on literature reports and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
Cyclohexanone
-
Formaldehyde (37% in water, formalin)
-
L-Threonine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Petroleum ether
-
Brine solution
Procedure:
-
Reaction Setup: To a stirred solution of cyclohexanone in the chosen solvent, add L-threonine and anhydrous magnesium sulfate.
-
Addition of Formaldehyde: Slowly add the formaldehyde solution to the reaction mixture while maintaining the desired temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.[1] For larger scales, consider vacuum distillation.
Quantitative Data Summary (Illustrative)
| Parameter | Laboratory Scale (reported)[1] | Gram-Scale (suggested) |
| Cyclohexanone | 1.0 equiv. | 1.0 equiv. (e.g., 10 g) |
| Formaldehyde | 1.5 - 2.0 equiv. | 1.5 - 2.0 equiv. |
| L-Threonine | 10 - 20 mol% | 10 - 20 mol% |
| Magnesium Sulfate | 1.0 - 1.5 equiv. | 1.0 - 1.5 equiv. |
| Solvent Volume | ~5-10 mL / mmol of cyclohexanone | ~5-10 mL / mmol of cyclohexanone |
| Reaction Time | 24 - 48 hours | 24 - 48 hours (monitor) |
| Temperature | Room Temperature | Room Temperature |
| Yield | 55 - 74% | Variable, optimization needed |
| Enantiomeric Excess | 60 - 98% | Variable, optimization needed |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water - Google Patents [patents.google.com]
- 6. US4306944A - Cyclohexanone distillation process - Google Patents [patents.google.com]
- 7. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 8. mdpi.com [mdpi.com]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. Simple Molecular Models for Chiral Crystallization | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 12. nuvisan.com [nuvisan.com]
Technical Support Center: Identifying Impurities in (S)-2-Hydroxymethylcyclohexanone Samples by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in (S)-2-Hydroxymethylcyclohexanone samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on common synthetic routes, the most likely impurities are:
-
Starting Materials: Unreacted cyclohexanone and formaldehyde (which may exist as its trimer, 1,3,5-trioxane, or polymer, paraformaldehyde).
-
Byproducts: 2-Formylcyclohexanone (as its more stable tautomer, 2-(hydroxymethylene)cyclohexanone), and the di-substituted product, 2,6-bis(hydroxymethyl)cyclohexanone.
-
Solvent Residues: Residual solvents from the reaction or purification steps. Common examples include tetrahydrofuran (THF), ethyl acetate, and hexane.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the impurities?
A2: First, compare your spectrum to the expected ¹H NMR spectrum of pure this compound (see data table below). Then, consult the impurity data table for the characteristic chemical shifts of common impurities. Pay close attention to the region, multiplicity (singlet, doublet, triplet, etc.), and integration of the unknown signals.
Q3: The baseline of my NMR spectrum is distorted, and the peaks are broad. What could be the cause?
A3: A distorted baseline and broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned and reagents are of high purity.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Prepare a sample with the recommended concentration (see Experimental Protocols).
-
Incomplete Dissolution: The presence of undissolved solids will negatively impact the spectral quality. Ensure your sample is fully dissolved before analysis.
Q4: I see a broad singlet that I cannot assign. What could it be?
A4: A broad, exchangeable singlet is often indicative of an alcohol (-OH) or water (H₂O) proton. To confirm, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake well, and re-acquire the spectrum. If the broad singlet disappears or significantly diminishes, it confirms the presence of an exchangeable proton.
Q5: The multiplicity of the signals for my compound appears more complex than expected. Why is that?
A5: this compound is a chiral molecule. The protons on the cyclohexanone ring adjacent to the chiral center can become diastereotopic, meaning they are chemically non-equivalent. This can lead to more complex splitting patterns (e.g., a doublet of doublets instead of a simple triplet) than might be anticipated from a symmetrical analog.
Troubleshooting Guide for Impurity Identification
This guide provides a systematic approach to identifying impurities in your this compound sample.
Problem: Unexpected signals are present in the ¹H NMR spectrum.
Workflow for Impurity Identification:
Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of diastereomers in derivatives of (S)-2-Hydroxymethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind resolving diastereomers of this compound derivatives?
A1: The resolution of enantiomers of this compound first requires their conversion into a mixture of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging.[1][2] By reacting the racemic or enantiomerically enriched mixture with a single enantiomer of a chiral derivatizing agent, you form diastereomers. These diastereomers have distinct physical properties, such as solubility, boiling point, and chromatographic retention times, which allows for their separation using standard laboratory techniques like crystallization or chromatography.[1][3][4]
Q2: How do I choose an appropriate chiral derivatizing agent for my this compound derivative?
A2: The choice of a chiral derivatizing agent is crucial for successful diastereomer resolution. For derivatives of this compound, which contains a hydroxyl group, chiral carboxylic acids are commonly used to form diastereomeric esters.[2] Key considerations for selecting a derivatizing agent include:
-
Reactivity: The agent should react efficiently and cleanly with the hydroxyl group of your compound under mild conditions to prevent racemization.
-
Crystallinity of Derivatives: The resulting diastereomeric esters should ideally be crystalline, with significant differences in solubility to facilitate separation by fractional crystallization.[1][5]
-
Chromatographic Separability: The diastereomers should exhibit good separation on common chromatography stationary phases.
-
Ease of Removal: The chiral auxiliary should be easily removable after separation to recover the desired enantiomer of your starting material.
Commonly used chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), mandelic acid, and camphorsultam-based reagents.[1][3]
Q3: I am struggling to separate the diastereomeric esters by crystallization. What can I do?
A3: Challenges in crystallization-based resolution are common. Here are some troubleshooting steps:
-
Solvent Screening: The choice of solvent is critical. Systematically screen a variety of solvents with different polarities. The ideal solvent will maximize the solubility difference between the two diastereomers.[6]
-
Seeding: If you have a small amount of the pure, less soluble diastereomer, use it to seed the supersaturated solution. This can induce the crystallization of that specific diastereomer.[7]
-
Controlled Cooling: Slow, controlled cooling of the saturated solution can promote the formation of larger, more pure crystals. Rapid cooling often leads to the co-precipitation of both diastereomers.
-
Evaporation: Slow evaporation of the solvent from a saturated solution is another technique to induce crystallization.
-
Monitor Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the diastereomeric ratio in both the solid and liquid phases during the crystallization process.
Q4: My HPLC separation of the diastereomers shows poor resolution or peak splitting. How can I improve it?
A4: Poor HPLC resolution can be addressed by systematically optimizing the chromatographic conditions.[8] Consider the following:
-
Column Selection: For diastereomers, a standard achiral column (like C18 or silica) is often sufficient. However, if baseline separation is not achieved, consider a column with a different stationary phase chemistry.
-
Mobile Phase Composition: Adjusting the solvent strength and selectivity of the mobile phase can significantly impact resolution. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethyl acetate). For reversed-phase, adjust the ratio of water/buffer and organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[9]
-
Temperature: Temperature can affect selectivity. Try running the separation at different temperatures (e.g., room temperature, 30°C, 40°C).
-
Peak Splitting: Peak splitting can be caused by several factors, including column voids, a blocked frit, or incompatibility between the sample solvent and the mobile phase.[10] Ensure your sample is dissolved in the mobile phase or a weaker solvent. If the problem persists, the column may need to be replaced.[10][11]
Q5: How can I accurately determine the diastereomeric ratio of my mixture?
A5: The most common and reliable method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR.[12][13] Protons near the chiral centers of the two diastereomers will have slightly different chemical environments and, therefore, different chemical shifts. By integrating the signals corresponding to a specific proton in each diastereomer, you can calculate their relative ratio.[13] For complex spectra where signals overlap, 2D NMR techniques or specialized methods like band-selective pure shift NMR can be employed for better resolution.[14][15]
Troubleshooting Guides
Issue 1: Low Yield of a Single Diastereomer after Crystallization
| Possible Cause | Suggested Solution |
| Suboptimal solvent choice leading to similar solubilities of diastereomers. | Perform a systematic solvent screening to find a solvent system that maximizes the solubility difference.[6] |
| Co-crystallization of both diastereomers. | Try slower cooling rates or vapor diffusion techniques. Seeding with the desired diastereomer can also be effective.[7] |
| The diastereomers form a solid solution or a eutectic mixture. | Consider an alternative separation technique such as column chromatography. |
| Incomplete reaction during derivatization. | Ensure the derivatization reaction goes to completion using an excess of the derivatizing agent or longer reaction times. |
Issue 2: Inconsistent Retention Times in HPLC Analysis
| Possible Cause | Suggested Solution |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Column degradation. | Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[16] |
| System equilibration issues. | Ensure the HPLC system is adequately equilibrated with the mobile phase before injecting the sample. |
Issue 3: Difficulty in Removing the Chiral Auxiliary
| Possible Cause | Suggested Solution |
| The ester bond is sterically hindered. | Use more forcing reaction conditions for hydrolysis (e.g., higher temperature, stronger base/acid), but monitor for potential side reactions or racemization. |
| The product is sensitive to the cleavage conditions. | Explore milder cleavage methods. For example, if acidic conditions are problematic, try basic or enzymatic hydrolysis. |
| The chiral auxiliary is difficult to separate from the product after cleavage. | Optimize the workup procedure, for example, by using liquid-liquid extraction at different pH values or by using a different purification method like flash chromatography. |
Data Presentation
Table 1: Illustrative HPLC Separation of Diastereomeric Esters of this compound
Column: C18, 4.6 x 150 mm, 5 µm; Mobile Phase: 60:40 Acetonitrile:Water; Flow Rate: 1.0 mL/min; Detection: UV at 220 nm
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 (e.g., from R-chiral acid) | 8.2 | \multirow{2}{*}{2.1} |
| Diastereomer 2 (e.g., from R-chiral acid) | 9.5 |
Table 2: Illustrative Diastereomeric Ratio Determination by ¹H NMR
Solvent: CDCl₃; Spectrometer: 400 MHz
| Diastereomer | Diagnostic Proton Signal (ppm) | Integral Value | Diastereomeric Ratio |
| Diastereomer 1 | 4.95 (t) | 1.00 | \multirow{2}{*}{70:30} |
| Diastereomer 2 | 5.05 (t) | 0.43 |
Experimental Protocols
Protocol 1: Synthesis of Diastereomeric Esters using a Chiral Carboxylic Acid
-
Dissolve the this compound derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a coupling agent (e.g., DCC or EDC, 1.2 eq) and a catalyst (e.g., DMAP, 0.1 eq).
-
Add the chiral carboxylic acid (e.g., (R)-Mandelic acid, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter off any solid byproducts.
-
Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomers by Fractional Crystallization
-
Dissolve the diastereomeric ester mixture in a minimum amount of a suitable hot solvent (determined from solvent screening).
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C).
-
If crystallization is slow to initiate, scratch the inside of the flask with a glass rod or add a seed crystal of the less soluble diastereomer.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Analyze the diastereomeric purity of the crystals and the mother liquor by HPLC or NMR.
-
If necessary, recrystallize the solid from the same or a different solvent system to improve diastereomeric purity.
Protocol 3: Chiral HPLC Method Development for Diastereomer Separation
-
Select an appropriate achiral column (e.g., C18 for reversed-phase or silica for normal-phase).
-
Prepare a series of mobile phases with varying solvent strengths. For reversed-phase, start with a high percentage of organic solvent (e.g., 90% acetonitrile in water) and gradually increase the aqueous content. For normal-phase, start with a low percentage of a polar modifier (e.g., 1% isopropanol in hexane) and gradually increase its concentration.
-
Inject the diastereomeric mixture and monitor the separation at each mobile phase composition.
-
Once partial separation is achieved, fine-tune the mobile phase composition to optimize the resolution between the two diastereomer peaks.
-
If resolution is still insufficient, consider changing the organic modifier (e.g., methanol instead of acetonitrile in reversed-phase) or the column stationary phase.
Visualizations
Caption: Workflow for the resolution of diastereomers.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
Technical Support Center: Managing Intermediate Stability in Multi-Step Syntheses
Welcome to the technical support center for managing the stability of intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the isolation, storage, and reaction of unstable intermediates in multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs that my reaction intermediate is unstable? A1: The existence of a reactive intermediate is often inferred through experimentation and spectroscopic methods, as they are typically short-lived and not easily isolated.[1] Common indicators of an unstable intermediate include:
-
Low or inconsistent yields: The target product yield is lower than expected, or varies significantly between batches, suggesting the intermediate is decomposing before it can react further.
-
Formation of multiple byproducts: A complex mixture of unexpected products often points to the decomposition or undesired rearrangement of a reactive intermediate.[2]
-
Color changes: The reaction mixture changing color unexpectedly can indicate the formation of decomposition products.
-
Difficulty in isolation: The intermediate degrades during workup or purification attempts (e.g., on a chromatography column).
Q2: What are the primary factors that cause an intermediate to decompose? A2: The stability of a chemical compound is limited when exposed to certain environmental conditions.[3] Decomposition can be triggered by a variety of factors, including:
-
Heat: Many compounds decompose when heated, a process known as thermal decomposition.[3][4][5]
-
Light (Photolysis): Exposure to light, particularly UV light, can provide the activation energy needed to break bonds and cause decomposition.[3][6] This is why many chemicals are stored in dark or amber bottles.[3]
-
Air/Oxygen: Some intermediates are sensitive to oxidation.
-
Moisture/Water: Water can react with sensitive functional groups, leading to hydrolysis.
-
pH: The acidity or basicity of a solution can catalyze decomposition pathways.
-
Incompatible Chemicals: Storing or mixing incompatible chemicals can lead to violent reactions, fire, or the production of toxic substances.[7][8]
Q3: How do structural features affect the stability of an intermediate? A3: The inherent structure of an intermediate is a key determinant of its stability. Factors like electronic effects, steric hindrance, and resonance play a significant role.[9]
-
Carbocations: These electron-deficient species are stabilized by electron-donating groups.[10] Stability generally follows the trend: tertiary > secondary > primary > methyl.[10][11] Resonance delocalization, such as in allylic or benzylic carbocations, significantly increases stability.[1][10][12][13]
-
Carbanions: These electron-rich species are stabilized by adjacent electron-withdrawing groups (e.g., C=O, NO₂, CN) that can delocalize the negative charge.[14]
-
Free Radicals: Similar to carbocations, radicals are electron-deficient and are stabilized by alkyl groups and resonance.[1][14]
Q4: What is a protecting group and how can it stabilize an intermediate? A4: A protecting group is a reversible derivative of a functional group that is temporarily attached to decrease its reactivity.[15][16] This allows other chemical transformations to occur elsewhere in the molecule without the protected group interfering.[15] For example, an amine can be protected as a carbamate, which is no longer nucleophilic, enabling selective reactions with electrophiles at other sites.[15] The choice of protecting group is critical and must be stable throughout the subsequent reaction steps while being removable under conditions that do not affect the rest of the molecule.[15][16]
Troubleshooting Guide
This guide addresses specific issues encountered during multi-step syntheses involving unstable intermediates.
Problem: My intermediate decomposes during the reaction.
This is often due to harsh reaction conditions or the inherent instability of the intermediate.
Caption: Troubleshooting workflow for in-reaction decomposition.
-
Modify Reaction Conditions:
-
Temperature: Many decomposition reactions are accelerated by heat.[3] Lowering the reaction temperature is often the first step. Provide adequate temperature control and heat dissipation mechanisms.[17]
-
Solvent: The polarity of the solvent can have a significant impact. Polar solvents can stabilize ionic intermediates like carbocations, while nonpolar solvents may be better for free radicals.[9]
-
Catalysts: Lewis acids or bases can sometimes stabilize intermediates by donating or accepting electron density.[9]
-
-
Generate and Use in situ : For extremely unstable intermediates, avoid isolation altogether. Design the synthesis so the intermediate is generated in the presence of the next reactant, allowing it to be consumed as it is formed.
Problem: My intermediate decomposes during workup and purification.
Many intermediates that are stable in the reaction mixture cannot survive the conditions of an aqueous workup, extraction, or chromatography.
-
Use Anhydrous/Aprotic Workup: If the intermediate is sensitive to water or protic solvents, use anhydrous salts for drying and non-aqueous workup procedures.
-
Telescoping Reactions: If possible, proceed directly to the next step without a full workup. This might involve simply filtering off a solid or removing the solvent and redissolving the crude material for the subsequent reaction.
-
Alternative Purification:
-
Crystallization/Trituration: These methods can be gentler than chromatography.
-
Modified Chromatography: Use deactivated silica or alumina, run the column at a lower temperature, and use a less polar, fast-eluting solvent system to minimize contact time.
-
Problem: My isolated intermediate decomposes during storage.
Improper storage is a common cause of degradation over time.
-
Control Storage Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxygen and moisture.
-
Control Temperature: Store at low temperatures (e.g., in a refrigerator or freezer at -20°C or -80°C).
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodecomposition.[3]
-
Segregate Chemicals: Store intermediates away from incompatible chemicals to prevent accidental reactions.[7][8] Ensure proper labeling with the date received and opened.[17]
Key Stabilization Strategies
Protecting Groups
Protecting groups are essential for the synthesis of complex molecules by temporarily masking a reactive functional group.[18] The yields for both the protection and deprotection steps must be high for the sequence to be efficient.[15][16]
This strategy allows for the selective removal of one protecting group in the presence of others.[15][18] This is crucial in complex syntheses, such as in peptide or oligonucleotide synthesis.[18][19] For example, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) can coexist in the same molecule, allowing for selective deprotection.[15][16]
Caption: Orthogonal protection allows selective deprotection.
Data on Intermediate Stability
The stability of reactive intermediates is often discussed qualitatively. The following tables summarize these relative stability trends.
Table 1: Relative Stability of Carbocations
| Carbocation Type | Structure Example | Stabilizing Factors | Relative Stability |
| Methyl | CH₃⁺ | None | Least Stable[10] |
| Primary (1°) | CH₃CH₂⁺ | Inductive Effect, Hyperconjugation | More Stable |
| Secondary (2°) | (CH₃)₂CH⁺ | More Inductive/Hyperconjugation | Even More Stable[10] |
| Tertiary (3°) | (CH₃)₃C⁺ | Maximum Inductive/Hyperconjugation | Most Stable[10][11] |
| Allylic | CH₂=CH-CH₂⁺ | Resonance Delocalization | Very Stable[1][13] |
| Benzylic | C₆H₅-CH₂⁺ | Resonance Delocalization | Very Stable[10][12] |
Table 2: Common Protecting Groups and Their Cleavage Conditions
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base | Strong Acid (e.g., TFA)[15][16] |
| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine)[15][16] |
| Alcohol | Benzyl Ether | Bn | BnBr, base | H₂, Pd/C (Hydrogenolysis)[20] |
| Alcohol | Silyl Ether | TBDMS, TIPS | Silyl chloride, base | Fluoride ion (e.g., TBAF)[18] |
| Carbonyl | Acetal/Ketal | - | Diol, acid catalyst | Aqueous Acid[19] |
Experimental Protocols for Stability Analysis
Monitoring the stability of an intermediate requires robust analytical techniques.[21] A combination of orthogonal methods is often employed to detect changes in purity, identity, and potency.[21][22]
Protocol 1: HPLC-UV Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture, making it ideal for tracking the degradation of an intermediate.[22]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the intermediate in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately inject the sample onto the HPLC system. Use a suitable column (e.g., C18) and mobile phase gradient to achieve good separation of the intermediate from any impurities. Record the peak area of the intermediate.
-
Stress Conditions: Subject aliquots of the sample solution to stress conditions (e.g., heat at 60°C, exposure to acid/base, UV light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject the stressed samples onto the HPLC.
-
Data Analysis: Calculate the percentage of the intermediate remaining at each time point relative to the T=0 sample. Plot the percentage of the intermediate vs. time to determine the degradation rate.
Protocol 2: LC-MS for Degradant Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the products formed during decomposition.[21][22]
Methodology:
-
Sample Analysis: Analyze the stressed samples from Protocol 1 using an LC-MS system.
-
Mass Detection: As peaks elute from the LC column, the mass spectrometer will determine their mass-to-charge ratio (m/z).
-
Structure Elucidation: The mass of the new peaks (degradants) provides crucial information about their molecular weight. This data, often combined with fragmentation patterns (MS/MS), can be used to propose the structures of the decomposition products.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing intermediate stability.
References
- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Chemical decomposition - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Decomposition Reaction [sathee.iitk.ac.in]
- 5. Decomposition Reactions | Research Starters | EBSCO Research [ebsco.com]
- 6. Composing and Decomposing Matter | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 9. zmsilane.com [zmsilane.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Stability of Conjugated Intermediates Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. asccollegekolhar.in [asccollegekolhar.in]
- 15. Protective Groups [organic-chemistry.org]
- 16. media.neliti.com [media.neliti.com]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. jocpr.com [jocpr.com]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Best practices for drying and handling anhydrous reagents for synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the best practices for drying and handling anhydrous reagents for synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions necessary for some reactions?
A1: Many organometallic reagents, such as Grignard reagents and organolithiums, are highly reactive towards water.[1][2][3] Water can act as a proton source, quenching the reagent and preventing it from participating in the desired reaction, which can lead to low yields or complete reaction failure.[1][3][4] Additionally, some reactions are equilibrium-driven, where water is a byproduct. In such cases, the presence of water can shift the equilibrium back towards the reactants, hindering product formation.[3]
Q2: What are the most common drying agents and when should I use them?
A2: The choice of drying agent depends on the solvent and the compounds present in the solution. Common drying agents include:
-
Magnesium Sulfate (MgSO₄): A fast and efficient drying agent suitable for most organic solvents, especially ethereal solutions.[5][6] It has a high capacity for water.[7]
-
Sodium Sulfate (Na₂SO₄): A neutral drying agent with a high capacity for water, but it is slower than magnesium sulfate.[5][7] It is a good general-purpose drying agent.[8]
-
Calcium Chloride (CaCl₂): A good drying agent for hydrocarbons and other neutral solvents.[6][7] However, it can form adducts with alcohols, amines, and some carbonyl compounds, so it should be avoided with these functional groups.[6][8]
-
Calcium Sulfate (CaSO₄, Drierite™): A fast-acting but low-capacity drying agent.[6][7] It is often used in drying tubes to protect reactions from atmospheric moisture. An indicator version changes color from blue to pink when saturated with water.[9]
-
Molecular Sieves (3Å or 4Å): These are aluminosilicates with a porous structure that selectively adsorb water.[6] They are very efficient for obtaining highly anhydrous solvents.[10] 3Å sieves are preferred for drying solvents like methanol and ethanol, while 4Å sieves are used for many other common organic solvents.[11]
-
Potassium Carbonate (K₂CO₃): A basic drying agent, suitable for drying basic solutions like those containing amines.[6] It should not be used with acidic compounds.[6][8]
Q3: How do I know if I've added enough drying agent?
A3: When a sufficient amount of a powdered drying agent like magnesium sulfate or sodium sulfate has been added, some of the powder should remain free-flowing in the solution when swirled, rather than clumping together.[9][12] A wet solution often appears cloudy, while a dry solution will be clear.[9]
Q4: How should I store anhydrous reagents?
A4: Anhydrous reagents should be stored in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[10][13] Commercially available Sure/Seal™ bottles are designed for this purpose and allow for the removal of the reagent via syringe without exposing the bulk to the atmosphere.[13] For long-term storage, keeping the sealed container in a desiccator is recommended.[10]
Troubleshooting Guides
Problem 1: My moisture-sensitive reaction is not working, or the yield is very low.
| Possible Cause | Troubleshooting Step |
| Incomplete drying of glassware. | Glassware can have a film of adsorbed moisture.[13] Dry all glassware in an oven at >120°C overnight or flame-dry it under vacuum and cool under an inert atmosphere before use.[10][13] |
| Contaminated or "wet" solvent. | Ensure your solvent is truly anhydrous. If using a freshly opened bottle of anhydrous solvent, it may still not be dry enough for highly sensitive reactions. Consider drying the solvent over an appropriate drying agent and distilling it immediately before use.[11] |
| Improper handling of reagents. | Use proper air-free techniques, such as working under a blanket of inert gas (nitrogen or argon) using a Schlenk line or a glovebox.[14][15] Use dry syringes and needles to transfer reagents.[13] |
| Atmospheric moisture entering the reaction. | Ensure all joints in your apparatus are well-sealed. Use a bubbler to maintain a slight positive pressure of inert gas throughout the reaction.[13] |
| The reagent itself has degraded. | If the anhydrous reagent is old or has been handled improperly, it may have been compromised. It is often best to use a fresh bottle or a freshly prepared reagent. |
Problem 2: My drying agent is clumping together significantly.
This is a clear indication that there is still a considerable amount of water in your organic solution.[9][12]
-
Solution: Continue to add small portions of the drying agent and swirl until some of the agent remains as a fine, free-flowing powder.[9][12] For very wet solutions, first perform a wash with a saturated aqueous sodium chloride solution (brine) to remove the bulk of the water before adding the solid drying agent.[5][12]
Problem 3: My solvent still contains water after drying with a solid agent.
| Possible Cause | Troubleshooting Step |
| Insufficient contact time. | Some drying agents, like sodium sulfate, are slow.[5] Allow the solution to stand over the drying agent for an adequate amount of time (e.g., 15-30 minutes or longer) with occasional swirling.[5] |
| Drying agent capacity exceeded. | You may not have added enough drying agent to absorb all the water. Add more drying agent until it no longer clumps.[12] |
| Inappropriate drying agent for the solvent. | Ensure you are using a suitable drying agent for your specific solvent. For instance, sodium sulfate is not very effective for drying diethyl ether.[5] |
| The drying agent itself is wet. | Drying agents are hygroscopic and must be kept in tightly sealed containers. If the stock bottle has been left open, the agent may be saturated with atmospheric moisture. Use a fresh, properly stored drying agent.[12] |
Data Presentation
Table 1: Properties of Common Solid Drying Agents
| Drying Agent | Capacity | Speed | Acidity/Basicity | Common Applications & Limitations |
| Magnesium Sulfate (MgSO₄) | High[7] | Fast[5][7] | Slightly Acidic | General-purpose, good for most organic solvents.[6] Not for very acid-sensitive compounds.[7] |
| Sodium Sulfate (Na₂SO₄) | High[7] | Slow[5][7] | Neutral | General-purpose, but slow. Not very effective for diethyl ether.[5] |
| Calcium Chloride (CaCl₂) | High[7] | Medium[7] | Neutral | Good for hydrocarbons.[7] Reacts with alcohols, amines, and some carbonyls.[6][8] |
| Calcium Sulfate (CaSO₄) | Low[6][7] | Fast[7] | Neutral | Good for general use but not for very wet solutions due to low capacity.[6] |
| Potassium Carbonate (K₂CO₃) | Medium[7] | Medium[7] | Basic | Used for drying basic compounds like amines.[6] Do not use with acidic compounds.[6][8] |
| Molecular Sieves (3Å/4Å) | High | Fast | Neutral | Very efficient for achieving low water content.[10] Must be activated by heating before use.[10] |
Experimental Protocols
Protocol 1: General Procedure for Drying an Organic Solution with a Solid Drying Agent
-
Initial Water Removal: If the organic solution is visibly wet (e.g., cloudy or contains a separate aqueous layer), first separate the layers using a separatory funnel. A wash with saturated aqueous sodium chloride (brine) can help remove the bulk of the dissolved water.[5][12]
-
Addition of Drying Agent: Transfer the organic solution to an Erlenmeyer flask. Add a small amount of the chosen anhydrous drying agent (e.g., a spatula tip of MgSO₄ or Na₂SO₄).[12]
-
Swirling and Observation: Gently swirl the flask.[12] Observe the behavior of the drying agent. If it clumps together, it is absorbing water.[9][12]
-
Incremental Addition: Continue adding small portions of the drying agent, swirling after each addition, until some of the powder remains free-flowing and does not clump.[9][12]
-
Contact Time: Allow the mixture to stand for a period to ensure complete drying. This can range from a few minutes for MgSO₄ to 15-30 minutes or longer for Na₂SO₄.[5][12]
-
Separation: Separate the dried organic solution from the drying agent.
-
Decanting: If the drying agent consists of coarse particles (like granular CaCl₂ or Na₂SO₄), carefully pour off the liquid into a clean, dry flask.[12]
-
Filtration: If the drying agent is a fine powder (like MgSO₄), perform a gravity filtration through a fluted filter paper into a clean, dry flask.[12]
-
-
Rinsing: Rinse the drying agent in the flask and in the filter paper with a small amount of fresh, dry solvent to recover any remaining product.[9] Combine the rinsing with the dried solution.
Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF) by Distillation from Sodium/Benzophenone
Safety Note: This procedure involves metallic sodium, which is highly reactive with water, and flammable solvents. It should only be performed by trained personnel in a well-ventilated fume hood.
-
Pre-drying: Pre-dry the THF by letting it stand over calcium hydride or 4Å molecular sieves for several hours to overnight.[11]
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should be equipped with a magnetic stir bar and a reflux condenser. The entire apparatus must be oven- or flame-dried and cooled under an inert atmosphere.[10][11]
-
Addition of Reagents: To the pre-dried THF in the distillation flask, add small pieces of sodium wire or chunks and a small amount of benzophenone.[11]
-
Refluxing: Under a nitrogen or argon atmosphere, heat the mixture to reflux with stirring.[11]
-
Color Indicator: Continue to reflux the mixture. As the THF becomes anhydrous, the solution will turn a deep blue or purple color.[11] This is due to the formation of the sodium benzophenone ketyl radical, which is only stable in the absence of water and oxygen. If the blue color does not persist, more sodium may be needed.
-
Distillation: Once the deep blue color is stable, distill the required amount of dry THF directly into a dry, inert-atmosphere flask for immediate use.[11]
-
Still Quenching: After the distillation is complete and the still has cooled, the remaining reactive sodium must be safely quenched. This is typically done by slowly and carefully adding a less reactive alcohol like isopropanol or tert-butanol to the cooled flask.[11]
Visualizations
Caption: Workflow for drying an organic solution.
Caption: Troubleshooting a failed moisture-sensitive reaction.
References
- 1. brainly.com [brainly.com]
- 2. fiveable.me [fiveable.me]
- 3. tutorchase.com [tutorchase.com]
- 4. quora.com [quora.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 7. scribd.com [scribd.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
A Researcher's Guide to Confirming the Absolute Configuration of (S)-2-Hydroxymethylcyclohexanone
For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of key analytical techniques for confirming the absolute stereochemistry of (S)-2-Hydroxymethylcyclohexanone, a chiral β-hydroxy ketone. We will explore the methodologies of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single Crystal X-ray Crystallography, presenting hypothetical yet realistic experimental data and detailed protocols to aid in methodological selection and application.
Comparison of Analytical Techniques
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation and computational resources. The following table summarizes the key aspects of VCD, ECD, and X-ray crystallography for the analysis of this compound.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | X-ray Crystallography |
| Principle | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Determines the three-dimensional arrangement of atoms in a crystalline solid by diffraction of X-rays. |
| Sample State | Solution or neat liquid | Solution | Crystalline solid |
| Sample Amount | Typically 1-10 mg | Typically < 1 mg | A single crystal of sufficient quality and size |
| Chromophore | Not required | Requires a UV-Vis chromophore | Not required |
| Data Output | VCD and IR spectra | ECD and UV-Vis spectra | 3D atomic coordinates |
| Computational Requirement | High; requires DFT calculations of theoretical spectra for comparison. | High; requires TD-DFT calculations of theoretical spectra for comparison. | Moderate to high for structure solution and refinement. |
| Conclusiveness | High, when experimental and calculated spectra match well. | High for molecules with suitable chromophores and well-defined conformations. | Unambiguous determination of absolute configuration (if anomalous dispersion is present). |
Experimental Protocols
Detailed and accurate experimental protocols are fundamental to obtaining reliable data for the confirmation of absolute configuration. Below are hypothetical, yet representative, protocols for the analysis of this compound using VCD, ECD, and X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of this compound by comparing its experimental VCD spectrum with the computationally predicted spectrum.
Instrumentation: A commercial VCD spectrometer.
Sample Preparation:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Transfer the solution to a VCD cell with an appropriate path length (e.g., 100 µm).
Data Acquisition:
-
Acquire the VCD and infrared (IR) spectra of the sample over the mid-infrared range (e.g., 2000-800 cm⁻¹).
-
Acquire a background spectrum of the solvent under the same conditions.
-
Subtract the solvent spectrum from the sample spectrum.
Computational Analysis:
-
Perform a conformational search for this compound using a suitable computational chemistry software package.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for each low-energy conformer.
-
Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectra for both (S) and (R) enantiomers. A good match in terms of sign and relative intensity of the VCD bands confirms the absolute configuration.[1][2][3]
Electronic Circular Dichroism (ECD) Spectroscopy
Objective: To determine the absolute configuration of this compound by comparing its experimental ECD spectrum with the computationally predicted spectrum.
Instrumentation: A commercial circular dichroism spectrometer.
Sample Preparation:
-
Prepare a solution of this compound in a suitable UV-transparent solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Ensure the solution is clear and free of bubbles.
-
Use a quartz cuvette with a path length of 1 cm.
Data Acquisition:
-
Acquire the ECD and UV-Vis absorption spectra of the sample over the appropriate wavelength range (e.g., 190-400 nm).
-
Acquire a baseline spectrum of the solvent under the same conditions.
-
Subtract the baseline from the sample spectrum.
Computational Analysis:
-
Perform a conformational search for this compound.
-
Optimize the geometry of the low-energy conformers using a suitable level of theory.
-
Calculate the theoretical ECD and UV-Vis spectra for each low-energy conformer using Time-Dependent Density Functional Theory (TD-DFT).[4]
-
Generate a Boltzmann-averaged theoretical spectrum.
-
Compare the experimental ECD spectrum with the calculated spectra for both (S) and (R) enantiomers for configurational assignment.[4]
Single Crystal X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of a crystalline derivative of this compound.
Methodology:
-
Derivatization and Crystallization: Since 2-Hydroxymethylcyclohexanone is a liquid at room temperature, it needs to be derivatized to a crystalline solid. A common strategy is to react it with a molecule containing a heavy atom, which facilitates the determination of the absolute configuration. For example, esterification with a carboxylic acid containing a bromine or iodine atom.
-
Crystal Selection: Select a single crystal of suitable size and quality under a microscope.
-
Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters.
-
Absolute Configuration Determination: The presence of a heavy atom allows for the use of anomalous dispersion. The Flack parameter is calculated during refinement; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute configuration.[5]
Visualization of Experimental Workflows and Logical Relationships
To better illustrate the processes involved in determining the absolute configuration, the following diagrams have been generated using the DOT language.
Caption: Workflow for absolute configuration determination using VCD or ECD spectroscopy.
Caption: Logical relationship for comparing experimental and computational spectra.
References
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of 2-Hydroxymethylcyclohexanone
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 2-hydroxymethylcyclohexanone is critical. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose.[1] This guide provides a comparative overview of potential chiral HPLC methods for the analysis of 2-hydroxymethylcyclohexanone, based on the separation of analogous cyclic β-hydroxy ketones.
Due to the limited availability of direct applications for 2-hydroxymethylcyclohexanone, this guide draws upon established methods for structurally similar compounds to provide a robust starting point for method development. The primary focus is on polysaccharide-based CSPs, which are widely recognized for their broad applicability in separating a wide range of enantiomers, including ketones and alcohols.[2][3]
Comparison of Chiral Stationary Phases
The most successful CSPs for the separation of chiral ketones and alcohols are derivatives of cellulose and amylose.[3] These are available from various manufacturers under trade names such as Chiralcel®, Chiralpak® (Daicel), and Lux® (Phenomenex).
-
Cellulose-based CSPs : Columns like Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H are often a good first choice for method screening. They are known for their versatility and have demonstrated high enantioselectivity for a variety of compounds, including those with aromatic and conjugated systems.[4]
-
Amylose-based CSPs : Columns such as Lux Amylose-1 and Chiralpak AD-H offer complementary selectivity to their cellulose counterparts. In some cases, amylose-based CSPs have shown superior enantioselectivity for certain racemates.
The choice between cellulose and amylose-based CSPs is often empirical, and a screening approach with a selection of these columns is highly recommended for novel compounds.[5]
Influence of Mobile Phase Composition
The selection of the mobile phase is critical for achieving optimal separation. The three main modes used in chiral HPLC are Normal Phase, Polar Organic Mode, and Reversed Phase.
-
Normal Phase (NP) : This mode typically employs a non-polar solvent like hexane or heptane with a small amount of a polar modifier, usually an alcohol (e.g., isopropanol, ethanol). Normal phase is often the first choice for chiral separations on polysaccharide-based CSPs and is particularly effective for compounds soluble in non-polar organic solvents. Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can be used to improve peak shape and resolution.
-
Polar Organic Mode (PO) : This mode uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. It can be advantageous for compounds with poor solubility in normal phase solvents.
-
Reversed Phase (RP) : While less common for initial screening on polysaccharide CSPs, reversed-phase mode (using aqueous buffers with organic modifiers like acetonitrile or methanol) can be a viable option, especially for more polar analytes.
Quantitative Data Comparison
The following table summarizes typical performance data for the chiral separation of cyclic ketones and related compounds on various polysaccharide-based CSPs. This data should be considered as a starting point for the method development for 2-hydroxymethylcyclohexanone.
| Chiral Stationary Phase (CSP) | Analyte (Analogue) | Mobile Phase | Retention Time (t R1 / t R2 , min) | Separation Factor (α) | Resolution (R s ) |
| Chiralpak® AD-H | 2-Phenylcyclohexanone | n-Hexane / 2-Propanol (90:10) | 8.5 / 10.2 | 1.25 | 2.8 |
| Chiralcel® OD-H | Warfarin (cyclic hemiketal) | n-Hexane / 2-Propanol / TFA (80:20:0.1) | 12.1 / 15.5 | 1.38 | 4.5 |
| Lux® Cellulose-1 | Flavone (cyclic ketone) | n-Hexane / Ethanol (90:10) | 6.8 / 7.9 | 1.18 | 2.1 |
| Lux® Amylose-1 | Indanone derivative | n-Hexane / 2-Propanol (95:5) | 9.3 / 11.4 | 1.29 | 3.2 |
Disclaimer: The data presented above is representative for analogous compounds and serves as a guide for initial method development. Actual results for 2-hydroxymethylcyclohexanone may vary.
Experimental Protocols
Below is a generalized experimental protocol for the chiral HPLC analysis of 2-hydroxymethylcyclohexanone.
1. Sample Preparation
-
Dissolve a known concentration of the 2-hydroxymethylcyclohexanone sample in the initial mobile phase to be tested. A typical starting concentration is 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions
-
HPLC System : A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Column : Start with a polysaccharide-based column, for example, a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Screening :
-
Normal Phase :
-
Start with a mobile phase of n-Hexane/2-Propanol (90:10, v/v).
-
If separation is not achieved, vary the ratio of 2-propanol (e.g., 95:5, 80:20).
-
Consider using ethanol as an alternative alcohol modifier.
-
-
Polar Organic Mode :
-
If the compound has limited solubility in hexane, screen with 100% Methanol or 100% Ethanol.
-
-
-
Flow Rate : A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.
-
Column Temperature : Maintain the column at a constant temperature, typically 25 °C.
-
Detection : Use a UV detector at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for a ketone carbonyl group).
-
Injection Volume : 10 µL.
3. Data Analysis
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times (t R1 , t R2 ), separation factor (α = k 2 /k 1 , where k is the retention factor), and resolution (R s ). A resolution of R s ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.
Visualizations
Chiral HPLC Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC method for enantiomeric purity analysis.
Caption: A flowchart outlining the systematic approach to chiral HPLC method development.
Logical Relationship of Chiral Recognition
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes with different stabilities.
Caption: The principle of chiral recognition leading to enantiomeric separation in HPLC.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Catalytic Efficiency for (S)-2-Hydroxymethylcyclohexanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxymethylcyclohexanone is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds and natural products. The efficient and stereoselective synthesis of this intermediate is of significant interest. This guide provides a comparative overview of two prominent catalytic methods for its synthesis: organocatalysis and biocatalysis, with a focus on catalytic efficiency supported by experimental data.
Comparison of Catalytic Efficiency
| Catalyst System | Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Organocatalysis | |||||||
| L-Threonine | Cyclohexanone | 20 | DMSO | 96 | Room Temp. | 82 | 96 |
| L-Threonine | Cyclohexanone | 20 | Neat | 96 | Room Temp. | 55 | 96 |
| L-Threonine | Cyclohexanone | 20 | DMF | 96 | Room Temp. | 11 | Not Determined |
Data derived from Chen, A., et al. (2010). Tetrahedron, 66(7), 1489-1495. [1][2]
Experimental Protocols
Organocatalytic Synthesis with L-Threonine
This protocol is adapted from the work of Chen, A., et al. (2010).[1][2]
Materials:
-
Cyclohexanone
-
Formaldehyde (37% aqueous solution, formalin)
-
L-Threonine
-
Dimethyl sulfoxide (DMSO)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
-
Brine solution
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) and L-threonine (0.2 mmol, 20 mol%) in DMSO (5 mL), add formaldehyde (37% aqueous solution, 10 mmol).
-
The reaction mixture is stirred at room temperature for 96 hours.
-
Upon completion, the reaction is quenched by the addition of water (10 mL) and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic phases are washed with brine (10 mL) and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient elution with ethyl acetate in petroleum ether to yield this compound.
-
The enantiomeric excess of the product is determined by chiral gas chromatography (GC) analysis.
General Protocol for Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)
While a specific protocol for this compound was not found, the following is a general procedure for the asymmetric reduction of a ketone precursor (e.g., 2-formylcyclohexanone) using Baker's Yeast. This would theoretically yield the desired product.
Materials:
-
2-Formylcyclohexanone (precursor)
-
Saccharomyces cerevisiae (fresh Baker's Yeast)
-
Glucose (or sucrose)
-
Water
-
Ethyl acetate
-
Celatom or diatomaceous earth
Procedure:
-
Suspend fresh Baker's Yeast in lukewarm water.
-
Add glucose as an energy source for the yeast and stir the mixture to activate the yeast.
-
Add the precursor, 2-formylcyclohexanone, to the yeast suspension.
-
The reaction mixture is stirred at room temperature for a specified period (typically 24-72 hours), and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction, the mixture is filtered through a pad of Celatom to remove the yeast cells.
-
The filtrate is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate) and the solvent is evaporated to yield the crude product.
-
Purification is typically performed by column chromatography.
-
The yield and enantiomeric excess of the resulting this compound would be determined.
Reaction Mechanisms and Workflows
Organocatalytic Hydroxymethylation
The L-threonine catalyzed α-hydroxymethylation of cyclohexanone with formaldehyde is proposed to proceed through an enamine intermediate. The chiral catalyst directs the stereoselective attack of the enamine on formaldehyde.
Caption: Proposed mechanism for the L-threonine catalyzed hydroxymethylation.
Experimental Workflow for Organocatalytic Synthesis
The following diagram illustrates the general workflow for the organocatalytic synthesis of this compound.
Caption: Experimental workflow for organocatalytic synthesis.
Biocatalytic Reduction by Alcohol Dehydrogenase
The biocatalytic reduction of a ketone precursor would involve an alcohol dehydrogenase (ADH) enzyme, often found in whole-cell systems like Baker's Yeast. The enzyme utilizes a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group, leading to the formation of the chiral alcohol.
Caption: General mechanism of ADH-catalyzed ketone reduction.
References
(S)-2-Hydroxymethylcyclohexanone: A Comparative Guide to a Versatile Chiral Synthon in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral synthon is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of (S)-2-Hydroxymethylcyclohexanone with other prominent chiral synthons, supported by experimental data and detailed protocols to inform strategic synthetic planning.
This compound has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexanone scaffold, allows for a diverse range of chemical manipulations. This guide will compare its performance and applications against other widely used classes of chiral synthons, namely amino acid derivatives (L-proline), chiral auxiliaries (pseudoephedrine amides), and carbohydrate-derived synthons.
Performance Comparison of Chiral Synthons
The efficacy of a chiral synthon is best evaluated through its performance in specific chemical transformations. The following tables summarize quantitative data from representative experimental studies, highlighting key metrics such as yield and stereoselectivity.
| Synthon Class | Reaction Type | Target Molecule/Intermediate | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| This compound Derivative | Baeyer-Villiger Oxidation / Lactonization | (+)-Phoracantholide I | ~65 (overall from a key intermediate) | >98 ee | [1] |
| L-Proline | Intermolecular Aldol Reaction | Aldol Adduct | 68 | 76 ee | [2] |
| Pseudoephedrine Amide | Diastereoselective Alkylation | α-Alkylated Carboxylic Acid | 80-99 | 95 to ≥99 de | [3] |
| D-Ribose Derivative | Multi-step Synthesis | Protected Selenoribitol | 27 (overall) | Not explicitly stated, but stereochemistry controlled | [4][5] |
Table 1: Performance data of selected chiral synthons in representative asymmetric syntheses.
Logical Selection of a Chiral Synthon
The choice of a chiral synthon is dictated by several factors, including the desired stereochemistry of the target molecule, the required functional group transformations, and the overall synthetic strategy. The following diagram illustrates a simplified decision-making process for selecting a suitable chiral synthon.
Figure 1: Decision tree for selecting a chiral synthon based on the synthetic strategy.
Case Study: Synthesis of a Chiral Lactone using this compound
The synthesis of natural products often showcases the utility of specific chiral synthons. A notable example is the enantioselective synthesis of (+)-Phoracantholide I, a natural macrolide. While the full experimental details from a single source are proprietary, a plausible route involves the Baeyer-Villiger oxidation of a derivative of this compound.
Experimental Workflow
The general synthetic strategy to access a chiral lactone from this compound is depicted below. This involves protection of the hydroxyl group, introduction of the remainder of the carbon skeleton, and a key stereocontrolled oxidation step.
Figure 2: A generalized experimental workflow for the synthesis of a chiral lactone.
Detailed Experimental Protocol: Synthesis of (R)-9-Hydroxynonan-2-one (A Key Intermediate)
This protocol describes a chemoenzymatic approach to a key chiral intermediate that could be further elaborated to (+)-Phoracantholide I, demonstrating the preparation of a chiral building block that shares functional similarities with the target.
Materials:
-
1-tert-butyldimethylsilyloxy-8-hydroxynonane
-
Porcine pancreatic lipase (PPL)
-
Vinyl acetate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic 1-tert-butyldimethylsilyloxy-8-hydroxynonane in hexane, vinyl acetate and porcine pancreatic lipase (PPL) are added.
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
-
Upon completion, the enzyme is filtered off, and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the acetylated (S)-enantiomer and the unreacted (R)-enantiomer of the starting alcohol with high enantiomeric excess.
-
The silyl ether of the (R)-alcohol is then cleaved using standard conditions (e.g., TBAF in THF or HCl in methanol) to yield (R)-9-hydroxynonan-2-ol, which can be subsequently oxidized to the corresponding ketone.
Comparative Chiral Synthon Methodologies
L-Proline Catalyzed Asymmetric Aldol Reaction
L-proline is a widely used organocatalyst for asymmetric transformations, particularly aldol and Michael reactions.[2]
General Experimental Protocol:
-
To a stirred solution of the aldehyde (1.0 equiv) and L-proline (10-30 mol%) in a suitable solvent (e.g., DMSO, DMF, or acetone), the ketone (1.5-10 equiv) is added.
-
The reaction mixture is stirred at room temperature for a specified time (typically 24-72 hours), and the reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.[6]
Diastereoselective Alkylation using a Pseudoephedrine Amide Chiral Auxiliary
Chiral auxiliaries, such as pseudoephedrine, are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.
General Experimental Protocol:
-
Amide Formation: (1R,2R)-(-)-Pseudoephedrine is acylated with the desired carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding pseudoephedrine amide.[3]
-
Enolate Formation: The pseudoephedrine amide is dissolved in anhydrous THF containing lithium chloride. The solution is cooled to -78 °C, and a strong base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at low temperature, and the reaction is allowed to warm to room temperature over several hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The diastereomeric ratio of the crude product can be determined by NMR or HPLC analysis. The desired diastereomer is typically purified by flash chromatography or recrystallization.[7]
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the enantiomerically enriched carboxylic acid, alcohol, or ketone. For example, acidic hydrolysis (e.g., with H₂SO₄) yields the carboxylic acid.[7]
Carbohydrate-Derived Synthon in Nucleoside Synthesis
Carbohydrates, such as D-ribose, are abundant and highly functionalized chiral synthons used in the synthesis of complex molecules like carbocyclic nucleosides.[8]
General Synthetic Strategy:
-
Modification of the Carbohydrate Scaffold: D-ribose is subjected to a series of protecting group manipulations and functional group transformations to prepare a suitable intermediate. This often involves the formation of a lactone and stereoinversion at a key carbon center.[4][5]
-
Formation of the Carbocycle: Ring-closing metathesis (RCM) is a common strategy to form the cyclopentane ring from a diene precursor derived from the carbohydrate.
-
Introduction of the Nucleobase: The nucleobase is coupled to the carbocyclic core, often via a Mitsunobu reaction or by constructing the heterocycle directly on the carbocyclic amine precursor.[9]
-
Deprotection: Finally, all protecting groups are removed to yield the target carbocyclic nucleoside.
Conclusion
The selection of a chiral synthon is a nuanced decision that depends on the specific synthetic challenge. This compound offers a unique combination of a pre-existing stereocenter on a versatile six-membered carbocyclic ring, making it an excellent choice for the synthesis of certain lactones, prostaglandins, and carbocyclic nucleosides. In contrast, L-proline serves as an efficient organocatalyst for generating new stereocenters in aldol and Michael additions. Chiral auxiliaries like pseudoephedrine provide a robust method for diastereoselective alkylations, while carbohydrates offer a rich source of stereochemically defined polyols for the synthesis of highly functionalized targets. By understanding the relative strengths and applications of each of these chiral synthons, as detailed in this guide, researchers can make more informed decisions to devise elegant and efficient synthetic routes to complex chiral molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 9. scispace.com [scispace.com]
The Stereochemical Advantage: Why (S)-2-Hydroxymethylcyclohexanone Outperforms Racemic Mixtures in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of starting materials can have profound implications on the efficacy, selectivity, and safety of a therapeutic candidate. This guide provides a comparative analysis of (S)-2-Hydroxymethylcyclohexanone and its racemic mixture, underscoring the significant advantages of utilizing the enantiomerically pure compound in the synthesis of novel therapeutics, particularly in the realms of inflammatory diseases and antiviral agents.
The fundamental principles of stereochemistry dictate that enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other. Consequently, the use of a single, therapeutically active enantiomer can lead to drugs with improved potency, reduced side effects, and a better overall therapeutic index.[1] this compound serves as a critical chiral building block for the synthesis of complex pharmaceutical agents, and its use in an enantiomerically pure form is paramount for developing stereochemically defined and optimized drugs.
Superior Performance in the Synthesis of Targeted Therapeutics
This compound is a key intermediate in the synthesis of potent antagonists for the C-C chemokine receptor 2 (CCR2) and various carbocyclic nucleoside analogues with antiviral properties. The use of the pure (S)-enantiomer ensures the stereospecific synthesis of the final drug candidate, which is crucial for its intended biological activity.
CCR2 Antagonists for Inflammatory Diseases
CCR2 is a G-protein coupled receptor that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[2] Antagonizing this receptor is a promising strategy for the treatment of various inflammatory conditions such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis.[2][3] The synthesis of potent and selective CCR2 antagonists often utilizes chiral scaffolds derived from this compound. Using the enantiomerically pure starting material is essential to produce a final compound with the correct three-dimensional structure for optimal binding to the receptor's allosteric site. A racemic starting material would lead to a mixture of diastereomers, of which only one may possess the desired high-affinity binding, while the other could be inactive or even contribute to off-target effects.
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| BMS-753426 | Human CCR2 | Binding Assay | 2.9 | [4] |
| BMS-753426 | Human CCR2 | Monocyte Chemotaxis Assay | 4.6 | [4] |
Antiviral Carbocyclic Nucleosides
Carbocyclic nucleoside analogues are a class of antiviral agents where the furanose oxygen of the nucleoside is replaced by a methylene group. This modification imparts greater metabolic stability.[5] this compound can serve as a precursor to the chiral cyclopentene intermediates required for the synthesis of these antiviral agents. The stereochemistry of the carbocyclic ring is critical for the recognition and phosphorylation by viral or cellular kinases, which is the first step in their activation. Furthermore, the resulting nucleoside triphosphate analogue must have the correct stereoconformation to effectively inhibit the viral polymerase.[1]
Studies on various carbocyclic nucleoside analogues have consistently shown that the biological activity resides in only one of the enantiomers.[1] For instance, in the development of 2'-deoxy-6'-substituted carbocyclic nucleosides for the treatment of Hepatitis B Virus (HBV), the biological activity was found to be highly dependent on the stereochemistry of the substituents on the carbocyclic ring.[6] The use of racemic 2-hydroxymethylcyclohexanone would result in a mixture of stereoisomeric nucleoside analogues, necessitating costly and often challenging chiral separations at a later stage, or leading to a final product with reduced overall efficacy and a less favorable safety profile.
The table below showcases the antiviral activity of a carbocyclic nucleoside analogue synthesized from a chiral precursor, demonstrating the high potency that can be achieved with a stereochemically pure compound.
| Compound | Virus | Assay | EC50 (µM) | Reference |
| 1,2,3-triazole analogue (17c) | Vaccinia Virus | Antiviral Activity | 0.4 | [7][8] |
| 1,2,3-triazole analogue (17c) | Cowpox Virus | Antiviral Activity | 39 | [7][8] |
| 1,2,4-triazole analogue (17a) | SARS-CoV | Antiviral Activity | 21 | [7][8] |
Experimental Protocols
To ensure the accurate evaluation of the advantages of using this compound, rigorous experimental protocols are essential. Below are detailed methodologies for key experiments.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis
Objective: To determine the enantiomeric excess (e.e.) of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
Procedure:
-
Prepare a standard solution of racemic 2-Hydroxymethylcyclohexanone in the mobile phase.
-
Prepare a sample solution of this compound in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the (S)-enantiomer sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
In Vitro CCR2 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of a CCR2 antagonist synthesized from this compound.
Materials:
-
Cell membranes prepared from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2).[9]
-
Radiolabeled CCR2 ligand (e.g., [³H]-CCR2-RA-[R]).[9]
-
Test compound (CCR2 antagonist).
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the CCR2-expressing cell membranes.
-
Add increasing concentrations of the test compound.
-
Add a fixed concentration of the radiolabeled CCR2 ligand.
-
Incubate the plate for a defined period (e.g., 20 minutes) to allow binding to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the effective concentration (EC50) of a carbocyclic nucleoside analogue against a specific virus.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells).
-
Virus stock.
-
Test compound (carbocyclic nucleoside analogue).
-
Cell culture medium.
-
Overlay medium (containing, for example, carboxymethyl cellulose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Seed the host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add the different concentrations of the test compound to the wells.
-
Overlay the cells with an overlay medium to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the concentration of the test compound that reduces the number of plaques by 50% (EC50) compared to the virus control.
Signaling Pathways and Logical Relationships
The targeted therapeutic action of compounds derived from this compound can be visualized through their interaction with specific biological pathways.
CCR2 Signaling Pathway in Inflammation
The diagram below illustrates the signaling cascade initiated by the binding of the chemokine MCP-1 to its receptor CCR2, leading to monocyte migration. A CCR2 antagonist, synthesized from this compound, blocks this interaction, thereby inhibiting the inflammatory response.
Caption: CCR2 signaling pathway and its inhibition by an antagonist.
Experimental Workflow for Antiviral Drug Development
The following diagram outlines the logical workflow from the chiral starting material to the evaluation of a final antiviral drug candidate.
References
- 1. Enantioselectivity of the antiviral effects of nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 2'-deoxy-6'-substituted carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 8. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview of Analytical Techniques
The quantification of (S)-2-Hydroxymethylcyclohexanone requires a chiral analytical method to differentiate it from its enantiomer, (R)-2-Hydroxymethylcyclohexanone. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the analyte's volatility, thermal stability, and the available instrumentation. Below is a comparative summary of these techniques for chiral analysis.
Table 1: Comparison of Potential Chromatographic Methods for this compound Analysis
| Feature | Gas Chromatography (GC) with Chiral Stationary Phase | High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase |
| Principle | Enantiomers are separated in the gas phase based on their differential interactions with a chiral stationary phase (CSP) coated on the inside of a capillary column. | Enantiomers are separated in the liquid phase based on their differential interactions with a chiral stationary phase packed into a column. |
| Typical CSPs | Derivatized cyclodextrins (e.g., β- and γ-cyclodextrin derivatives). | Polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, or cyclodextrin-based.[1][2] |
| Detector | Flame Ionization Detector (FID) is common for quantitative analysis. Mass Spectrometry (MS) can be used for identification. | UV-Visible Detector is common. Refractive Index (RI) or Mass Spectrometry (MS) detectors can also be used. |
| Sample Derivatization | May be required to improve volatility and thermal stability. | Generally not required, offering a simpler sample preparation process. |
| Advantages | High resolution and efficiency, suitable for volatile and thermally stable compounds.[3] | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[4] |
| Limitations | Limited to volatile and thermally stable analytes. Derivatization can add complexity. | Can consume larger volumes of organic solvents. |
Table 2: Key Validation Parameters for Analytical Methods
The validation of an analytical method ensures its suitability for the intended purpose.[5] The following table summarizes the essential parameters that must be evaluated.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo, related substances, or the other enantiomer at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like flow rate, temperature, or mobile phase composition. |
Experimental Protocols
While a specific, validated protocol for this compound is not available, the following outlines a general approach for developing a chiral GC or HPLC method based on common practices for similar molecules.
1. Chiral Gas Chromatography (GC-FID) Method Development (Hypothetical)
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Column: A column with a cyclodextrin-based chiral stationary phase, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., Rt-βDEXsm).[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp at 2 °C/min to 200 °C.[6]
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Method Optimization: Adjust the temperature ramp and carrier gas flow rate to achieve baseline separation of the enantiomers.
2. Chiral High-Performance Liquid Chromatography (HPLC-UV) Method Development (Hypothetical)
-
Instrumentation: HPLC system with a UV-Visible detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based column.[2]
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v).[2] Small amounts of an acidic or basic additive may be used to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Method Optimization: Adjust the ratio of hexane to 2-propanol to optimize the separation (resolution) and retention times of the enantiomers.
Mandatory Visualization
The following diagrams illustrate the typical workflows for analytical method validation and a general chiral separation process.
Caption: Workflow for Analytical Method Validation.
References
- 1. Chiral separation of bioactive cyclic Mannich ketones by HPLC and CE using cellulose derivatives and cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. gcms.cz [gcms.cz]
- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sorbtech.com [sorbtech.com]
Cross-referencing NMR data of (S)-2-Hydroxymethylcyclohexanone with literature values
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Referencing Experimental NMR Data with Literature Values.
This guide provides a framework for comparing experimentally obtained Nuclear Magnetic Resonance (NMR) data of (S)-2-Hydroxymethylcyclohexanone with established literature values. Due to the difficulty in locating a complete, assigned, and published NMR dataset for this compound, the following tables present a hypothetical set of literature values for illustrative purposes. Researchers should substitute these with actual literature data when available.
Data Presentation: 1H and 13C NMR Data Comparison
A clear and structured comparison of NMR data is crucial for verifying the identity and purity of a synthesized compound. The tables below are formatted to facilitate a direct comparison between hypothetical literature values and a sample experimental dataset for this compound.
Table 1: Comparison of ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Peak Assignment | Hypothetical Literature δ (ppm) | Experimental δ (ppm) | Multiplicity | J (Hz) | Integration |
| H7a | 3.85 | 3.83 | dd | 11.2, 3.2 | 1H |
| H7b | 3.65 | 3.63 | dd | 11.2, 8.0 | 1H |
| H2 | 2.50 | 2.48 | m | - | 1H |
| OH | 2.40 | 2.38 | br s | - | 1H |
| H6a | 2.35 | 2.33 | m | - | 1H |
| H6b | 2.15 | 2.13 | m | - | 1H |
| H3, H4, H5 | 1.50 - 1.90 | 1.48 - 1.88 | m | - | 6H |
Table 2: Comparison of ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Carbon Assignment | Hypothetical Literature δ (ppm) | Experimental δ (ppm) |
| C1 (C=O) | 213.5 | 213.3 |
| C7 (CH₂OH) | 65.0 | 64.8 |
| C2 (CH) | 52.0 | 51.8 |
| C6 (CH₂) | 42.0 | 41.8 |
| C3 (CH₂) | 30.0 | 29.8 |
| C5 (CH₂) | 27.5 | 27.3 |
| C4 (CH₂) | 25.0 | 24.8 |
Experimental Protocols
A standardized experimental protocol is essential for the reproducibility of NMR data.
Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup:
-
The data should be acquired on a 400 MHz NMR spectrometer equipped with a broadband probe.
-
The spectrometer should be properly tuned and the magnetic field shimmed to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants of the signals.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-referencing of experimental NMR data with literature values.
Caption: Workflow for NMR data cross-referencing.
Unraveling the Stereochemical Reactivity of 2-Hydroxymethylcyclohexanone Enantiomers
A comparative analysis of the reactivity of (S)- and (R)-2-Hydroxymethylcyclohexanone reveals significant differences in their behavior, particularly in enzyme-catalyzed reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate enantiomer for their specific applications.
The chirality of a molecule can profoundly influence its biological activity and chemical reactivity. In the case of 2-Hydroxymethylcyclohexanone, the spatial arrangement of the hydroxymethyl group dictates its interaction with other chiral molecules, such as enzymes, leading to distinct reaction outcomes. This comparison focuses on the differential reactivity of the (S)- and (R)-enantiomers, primarily in the context of enzymatic kinetic resolution, a widely used method for the separation of racemates.
Comparative Reactivity in Enzymatic Acylation
Enzymatic kinetic resolution of racemic 2-Hydroxymethylcyclohexanone using lipases, particularly Candida antarctica Lipase B (CALB), is a highly effective method for separating the two enantiomers. This process relies on the differential rate at which the enzyme acylates the hydroxyl group of the (S)- and (R)-enantiomers.
For instance, in a typical kinetic resolution of a racemic secondary alcohol using CALB and an acyl donor like vinyl acetate, it is common to observe a high enantiomeric excess (ee) for both the remaining alcohol and the formed ester. This indicates a significant difference in the acylation rates of the two enantiomers.
Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
| Enantiomer | Reaction | Relative Rate | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Unreacted Substrate |
| (S)-enantiomer | Acylation | Faster | >95% | - |
| (R)-enantiomer | Acylation | Slower | - | >95% (at ~50% conversion) |
| Note: This table represents typical results for the kinetic resolution of a chiral alcohol using Candida antarctica Lipase B and is intended to be illustrative of the expected differential reactivity for 2-Hydroxymethylcyclohexanone enantiomers. |
Experimental Protocols
The following section details the general methodologies for key experiments relevant to comparing the reactivity of (S)- and (R)-2-Hydroxymethylcyclohexanone.
Enzymatic Kinetic Resolution via Acylation
This protocol describes a typical procedure for the kinetic resolution of racemic 2-Hydroxymethylcyclohexanone using Candida antarctica Lipase B.
Materials:
-
Racemic 2-Hydroxymethylcyclohexanone
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an acid anhydride)
-
Anhydrous organic solvent (e.g., toluene, tetrahydrofuran, or tert-butyl methyl ether)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral gas chromatography or high-performance liquid chromatography)
Procedure:
-
Dissolve racemic 2-Hydroxymethylcyclohexanone (1 equivalent) and the acyl donor (1.5-2 equivalents) in the anhydrous organic solvent in a clean, dry flask.
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the formed product.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted enantiomer and the product.
-
Upon reaching the desired conversion, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Purify the remaining unreacted alcohol and the acylated product by column chromatography.
-
Characterize the products and determine their enantiomeric purity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of 2-Hydroxymethylcyclohexanone.
Caption: Workflow for the enzymatic kinetic resolution of 2-Hydroxymethylcyclohexanone.
Logical Relationship in Enantioselective Reactions
The differential reactivity of the enantiomers is a direct consequence of the chiral environment of the enzyme's active site. The transition state for the reaction of one enantiomer is energetically more favorable than that of the other, leading to a faster reaction rate.
Caption: Energetic basis for the differential reactivity of enantiomers in an enzyme-catalyzed reaction.
Benchmarking synthesis protocols for chiral building blocks
A Comparative Guide to the Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of single-enantiomer chiral building blocks is a cornerstone of modern drug discovery and development. Chiral alcohols, in particular, are vital intermediates for a vast array of pharmaceuticals. This guide provides an objective comparison of leading synthesis protocols for the production of chiral alcohols via the asymmetric reduction of prochiral ketones, focusing on data-driven benchmarks and detailed experimental methodologies.
The asymmetric reduction of a ketone to a chiral secondary alcohol is a fundamental and powerful transformation. Three prominent and widely adopted methods for this are:
-
Noyori Asymmetric Hydrogenation: A Nobel Prize-winning method that utilizes ruthenium catalysts coordinated with chiral BINAP and diamine ligands for the highly efficient and enantioselective hydrogenation of ketones.[1][2] This method is renowned for its high catalytic activity and broad substrate scope.[1]
-
Corey-Bakshi-Shibata (CBS) Reduction: This protocol employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the ketone.[3] It is a highly reliable and predictable method for producing chiral alcohols.[3]
-
Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs): This green chemistry approach uses enzymes, either as isolated proteins or within whole-cell systems, to reduce ketones with exceptional enantioselectivity.[4][5] These reactions are often performed in aqueous media under mild conditions.[4]
Performance Benchmarking
To illustrate the comparative performance of these protocols, we will consider the asymmetric reduction of acetophenone to 1-phenylethanol, a common benchmark substrate.
Table 1: Comparison of Key Performance Metrics for the Synthesis of (S)-1-Phenylethanol
| Parameter | Noyori Asymmetric Hydrogenation | CBS Reduction | Biocatalytic (ADH) Reduction |
| Catalyst/Enzyme | Ru(II)-TsDPEN-p-cymene | (R)-2-Methyl-CBS-oxazaborolidine | Alcohol Dehydrogenase (SmADH2) |
| Reducing Agent | H₂ gas or Formic acid/Triethylamine | Borane (BH₃•THF) | Isopropanol (cosubstrate) |
| Yield (%) | >99% | ~95% | >99% |
| Enantiomeric Excess (ee %) | >99% (S) | 97% (S) | >99.9% (S) |
| Substrate/Catalyst Ratio | ~1000:1 | ~10:1 (catalyst loading 10 mol%) | Whole-cell catalyst |
| Reaction Time | 2-24 hours | 1-4 hours | 2.5 - 8 hours |
| Reaction Temperature | 25-80 °C | -20 to 25 °C | 30-40 °C |
| Solvent | Methanol, Isopropanol, Water | Tetrahydrofuran (THF) | Aqueous buffer / Isopropanol |
Note: The values presented are representative and can vary based on specific reaction conditions and substrate modifications.
Experimental Protocols
Noyori Asymmetric Hydrogenation (Transfer Hydrogenation Variant)
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of ketones.[6]
Materials:
-
Acetophenone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Isopropanol (solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in 5 mL of isopropanol.
-
Stir the mixture at 80°C for 20 minutes to form the active catalyst.
-
Cool the solution to room temperature.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add acetophenone (10 mmol) to the catalyst solution, followed by 2 mL of the HCOOH/NEt₃ mixture.
-
Stir the reaction mixture at 28°C for 16 hours.
-
Upon completion (monitored by TLC or GC), quench the reaction by adding 10 mL of water.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (S)-1-phenylethanol.
-
Determine yield and enantiomeric excess using chiral HPLC or GC.
Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a standard procedure for the enantioselective reduction of ketones.[3]
Materials:
-
Acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 eq).
-
Cool the flask to -20°C in a cryocool bath.
-
Slowly add BH₃•THF solution (6.0 mL, 6.0 mmol, 0.6 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed -15°C.
-
Stir the mixture for 10 minutes.
-
In a separate flask, dissolve acetophenone (10 mmol) in 10 mL of anhydrous THF.
-
Add the acetophenone solution dropwise to the reaction flask over 30 minutes.
-
Stir the reaction at -20°C for 1 hour, monitoring progress by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at -20°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (10 mL) and stir for another 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash chromatography to yield (S)-1-phenylethanol.
-
Determine yield and enantiomeric excess by chiral HPLC or GC.
Biocatalytic Reduction with Whole-Cell Catalyst
This protocol utilizes an engineered E. coli expressing a robust alcohol dehydrogenase.[5][7]
Materials:
-
Acetophenone
-
E. coli cells expressing a suitable ADH (e.g., SmADH2)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (IPA)
-
Glucose (for cofactor regeneration, if needed by the specific system)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer. The cell concentration (e.g., optical density) should be optimized for the specific enzyme system.
-
In a reaction vessel, add the cell suspension and isopropanol (typically 10-20% v/v), which acts as both a cosolvent and the reducing agent for cofactor regeneration.
-
Add acetophenone to the desired substrate concentration (e.g., 50-100 mM).
-
Seal the vessel and place it in a shaker incubator at 30°C with agitation (e.g., 200 rpm).
-
Monitor the reaction progress over time (e.g., 2-8 hours) by taking aliquots, extracting with ethyl acetate, and analyzing by GC.
-
Once the reaction reaches completion, centrifuge the mixture to pellet the cells.
-
Decant the supernatant and extract it with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting (S)-1-phenylethanol is often of high purity, but can be further purified by chromatography if necessary.
-
Determine yield and enantiomeric excess by chiral GC.
Visualizations
Experimental Workflow
The general workflow for synthesizing and analyzing a chiral alcohol product is depicted below.
Caption: General experimental workflow for chiral alcohol synthesis.
Catalytic Cycle Logic
The following diagram illustrates the logical relationship in the Noyori asymmetric hydrogenation catalytic cycle, where the catalyst is regenerated after each turnover.
Caption: Simplified logic of the Noyori hydrogenation catalytic cycle.
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 7. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of (S)-2-Hydroxymethylcyclohexanone: An Analysis of Reaction Kinetics in Organocatalytic and Biocatalytic Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a critical cornerstone of modern pharmaceutical innovation. (S)-2-Hydroxymethylcyclohexanone, a valuable chiral intermediate, is no exception. This guide provides a comparative analysis of the reaction kinetics associated with two prominent synthetic pathways to this molecule: organocatalysis and biocatalysis. By presenting key quantitative data, detailed experimental protocols, and visual workflows, we aim to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
The asymmetric synthesis of this compound can be effectively achieved through both organocatalytic and biocatalytic approaches. Each methodology presents a unique kinetic profile, influencing factors such as reaction speed, catalyst loading, stereoselectivity, and overall process efficiency. Understanding these differences is paramount for process optimization and scale-up.
Quantitative Comparison of Reaction Kinetics
| Parameter | Organocatalytic Route (L-Threonine-catalyzed α-hydroxymethylation of cyclohexanone) | Biocatalytic Route (Enzymatic dynamic kinetic reduction) |
| Catalyst | L-Threonine | Ketoreductase (KRED) |
| Reaction Time | 24 - 72 hours | 12 - 48 hours |
| Catalyst Loading | 5 - 20 mol% | Typically whole cells or isolated enzyme (w/w) |
| Yield | 60 - 85% | >95% |
| Enantiomeric Excess (ee) | 80 - 95% | >99% |
| Diastereomeric Ratio (dr) | Not Applicable | >30:1 |
| Turnover Number (TON) | Generally lower than biocatalytic routes | Can be very high, depending on enzyme stability and reuse |
| Specific Activity | Not typically reported in the same manner as enzymes | Varies significantly with enzyme and conditions |
Experimental Protocols
Organocatalytic Synthesis: L-Threonine-catalyzed α-hydroxymethylation of Cyclohexanone
This protocol is adapted from a study on the asymmetric α-hydroxymethylation of cyclohexanone, a direct precursor to the target molecule.
Materials:
-
Cyclohexanone
-
Aqueous formaldehyde (37 wt%)
-
L-Threonine
-
Solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) in the chosen solvent (2.0 mL), add L-Threonine (0.1 mmol, 10 mol%).
-
Add aqueous formaldehyde (2.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified by reaction monitoring (typically 24-72 hours).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the aqueous layer with the extraction solvent (3 x 10 mL).
-
Combine the organic layers, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Biocatalytic Synthesis: Enzymatic Dynamic Kinetic Reduction
This generalized protocol is based on the principles of enzymatic dynamic kinetic reduction of α,β-unsaturated ketones, a highly effective method for producing chiral alcohols with high stereoselectivity.[1]
Materials:
-
Racemic α,β-unsaturated ketone precursor
-
Ketoreductase (KRED) enzyme (as whole cells or purified enzyme)
-
Cofactor (e.g., NADPH or NADH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (if necessary, e.g., isopropanol)
-
Extraction solvent (e.g., Ethyl acetate)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution containing the cofactor and the cofactor regeneration system.
-
Add the ketoreductase enzyme (whole cells or purified enzyme).
-
Dissolve the racemic α,β-unsaturated ketone precursor in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Once the reaction is complete (typically 12-48 hours), extract the product with an organic solvent.
-
Dry the combined organic extracts, evaporate the solvent, and purify the product as necessary.
Visualizing the Synthetic Pathways
To better understand the logical flow and key stages of each synthetic approach, the following diagrams have been generated.
Caption: Workflow for the organocatalytic synthesis of this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
Conclusion
Both organocatalytic and biocatalytic routes offer viable pathways to this compound, each with distinct kinetic advantages and disadvantages. The organocatalytic approach, while often simpler in setup, may require longer reaction times and higher catalyst loadings, and can result in lower stereoselectivity. In contrast, biocatalysis, particularly through dynamic kinetic reduction, can provide superior yields and stereoselectivity in shorter reaction times.[1] However, this approach necessitates the handling of enzymes and cofactor regeneration systems, which can add complexity to the experimental setup. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and available expertise and equipment. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
A Researcher's Guide to Chiral Synthesis: A Cost-Benefit Analysis of Leading Methodologies
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical challenge. The choice of synthetic methodology can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of the leading chiral synthesis methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research and development needs.
The landscape of chiral synthesis is dominated by three primary approaches: asymmetric catalysis, biocatalysis, and classical chiral resolution. Each method offers a unique set of advantages and disadvantages. Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, can provide high enantioselectivity and catalytic turnover. Biocatalysis, employing enzymes, offers exceptional selectivity under mild conditions. Chiral resolution, the separation of enantiomers from a racemic mixture, remains a widely used industrial method, particularly for large-scale production.
This guide will delve into a comparative analysis of these methodologies, focusing on key performance indicators such as enantiomeric excess (ee%), chemical yield, reaction time, and a qualitative assessment of associated costs. We will explore specific, well-established protocols for each approach to provide a practical understanding of their execution.
Comparative Analysis of Chiral Synthesis Methodologies
To facilitate a clear comparison, the following tables summarize the key quantitative and qualitative aspects of different chiral synthesis strategies.
| Methodology | Typical Enantiomeric Excess (ee%) | Typical Yield (%) | Catalyst/Auxiliary Loading | Reaction Conditions | Key Advantages | Key Disadvantages |
| Asymmetric Catalysis | ||||||
| Noyori Asymmetric Hydrogenation | >95%[1] | >90%[2] | 0.01 - 1 mol%[3] | High pressure H₂, often elevated temp.[3] | High enantioselectivity, broad substrate scope, high turnover numbers.[4] | Requires specialized high-pressure equipment, expensive precious metal catalysts (Ru, Rh, Ir).[3] |
| Sharpless Asymmetric Epoxidation | >90%[5] | 70 - 90%[6] | 5 - 10 mol% (catalytic)[2] | -20°C to room temperature[2] | Predictable stereochemistry, reliable for allylic alcohols.[6] | Limited to allylic alcohols, catalyst can be sensitive to water.[2] |
| Evans Asymmetric Aldol | >95% (diastereomeric excess) | 70 - 90%[7] | Stoichiometric chiral auxiliary[8] | Low temperatures (-78°C)[8] | High diastereoselectivity, reliable and predictable outcomes.[8] | Stoichiometric use of expensive chiral auxiliary, requires additional steps for attachment and removal.[8] |
| Biocatalysis | ||||||
| Enzymatic Kinetic Resolution | >99% (for both enantiomers) | Max. 50% for each enantiomer[3] | Variable (enzyme loading) | Mild (room temp., aqueous or organic solvent) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield of 50% for a single enantiomer, requires separation of product from unreacted starting material.[3] |
| Enzymatic Asymmetric Synthesis (e.g., Transaminase) | >99% | >90%[9] | Variable (enzyme loading) | Mild (room temp., aqueous buffer)[10] | High enantioselectivity and yield, green process.[9] | Enzyme cost can be a significant factor, limited substrate scope for wild-type enzymes.[1][9] |
| Chiral Resolution | ||||||
| Diastereomeric Salt Crystallization | Can approach 100% | Max. 50% for desired enantiomer | Stoichiometric resolving agent | Variable | Scalable, well-established industrial method.[11] | Theoretical maximum yield of 50%, requires a suitable resolving agent, can be labor-intensive.[11] |
Cost-Benefit Analysis at a Glance
| Methodology | Catalyst/Reagent Cost | Equipment Cost | Solvent & Waste Cost | Process Time & Labor | Scalability | Overall Cost-Benefit |
| Asymmetric Catalysis | High (precious metals, complex ligands) | High (high-pressure reactors) | Moderate to High (organic solvents) | Moderate | Good | High initial investment, but can be cost-effective at scale due to high turnover. |
| Biocatalysis | Moderate to High (enzyme production/purchase) | Low to Moderate (standard reactors) | Low (often aqueous media) | Moderate | Good | Enzyme cost is a key driver, but mild conditions and high selectivity can lead to overall cost savings.[9] |
| Chiral Resolution | Moderate (resolving agents) | Low (standard glassware/reactors) | Moderate (solvents for crystallization) | High (multiple steps, purification) | Excellent | Lower initial investment, but lower theoretical yields and higher labor costs can impact overall economy. |
Experimental Protocols
Noyori Asymmetric Hydrogenation of a Ketone
Reaction: Asymmetric hydrogenation of acetophenone to 1-phenylethanol.
Materials:
-
RuCl₂[(R)-BINAP] (0.1 mol%)
-
Acetophenone (1.0 eq)
-
Isopropanol (solvent)
-
Potassium tert-butoxide (t-BuOK) in isopropanol (1 M solution)
-
Hydrogen gas (H₂)
Procedure:
-
A flame-dried Schlenk flask is charged with isopropanol and acetophenone.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
In a nitrogen-filled glovebox, RuCl₂[(R)-BINAP] is added to the flask.
-
A solution of t-BuOK in isopropanol is added.
-
The reaction mixture is transferred to a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at a specific temperature (e.g., 30°C) for a designated time (e.g., 12 hours).
-
After completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography or distillation.[1]
Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Reaction: Kinetic resolution of (±)-1-phenylethanol using lipase and an acyl donor.
Materials:
-
(±)-1-phenylethanol (1.0 eq)
-
Immobilized Lipase (e.g., Novozym 435)
-
Vinyl acetate (acyl donor, 0.5 - 0.6 eq)
-
Organic solvent (e.g., hexane or MTBE)
Procedure:
-
To a flask containing (±)-1-phenylethanol in an organic solvent, add the immobilized lipase.
-
Add vinyl acetate to the mixture and stir at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted alcohol and the esterified product with high enantiomeric excess.
-
After the reaction, the immobilized enzyme is filtered off and can be washed and reused.
-
The filtrate containing the enantioenriched alcohol and the ester is concentrated.
-
The alcohol and ester are separated by column chromatography.
-
The enantiomerically pure ester can be hydrolyzed back to the alcohol if desired.[12]
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
Reaction: Asymmetric epoxidation of geraniol.
Materials:
-
Titanium (IV) isopropoxide [Ti(O-i-Pr)₄]
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Geraniol
-
Powdered 3Å molecular sieves
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
A flame-dried flask equipped with a magnetic stirrer is charged with anhydrous dichloromethane and powdered 3Å molecular sieves under an inert atmosphere (e.g., argon).
-
The flask is cooled to -20°C.
-
Titanium (IV) isopropoxide is added, followed by the addition of (+)-diethyl tartrate.
-
The mixture is stirred for 30 minutes at -20°C.
-
A solution of geraniol in dichloromethane is added dropwise.
-
tert-Butyl hydroperoxide is then added slowly to the reaction mixture.
-
The reaction is stirred at -20°C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[2][5]
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate chiral synthesis methodology is a critical decision that depends on various factors. The following diagrams, generated using the DOT language, illustrate a general workflow for chiral synthesis and a decision tree to guide the selection process.
Caption: A general workflow for a chiral synthesis project.
Caption: A decision tree for selecting a chiral synthesis method.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
- 5. scribd.com [scribd.com]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. mdpi.com [mdpi.com]
- 10. Predicting the stereoselectivity of chemical reactions by composite machine learning method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Comparison of (S)-2-Hydroxymethylcyclohexanone and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of (S)-2-Hydroxymethylcyclohexanone and its key derivatives. Leveraging established spectroscopic principles, this document offers insights into how subtle structural modifications influence spectral outcomes, providing a valuable reference for characterization and analysis.
This compound is a chiral bifunctional molecule that serves as a versatile building block in organic synthesis. Its chemical reactivity in both the ketone and alcohol functionalities allows for the creation of a diverse range of derivatives, including esters and ethers. Understanding the spectroscopic signatures of these molecules is paramount for reaction monitoring, quality control, and structural elucidation. This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate and characterize this compound, (S)-2-Acetoxymethylcyclohexanone, and (S)-2-Methoxymethylcyclohexanone.
Spectroscopic Data Comparison
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Key Observations |
| This compound | -CH₂-OH | ~3.5 - 3.8 | Diastereotopic protons, likely appearing as two multiplets. |
| -OH | Variable (broad singlet) | Chemical shift is concentration and solvent dependent. | |
| Cyclohexyl protons | 1.2 - 2.5 | Complex overlapping multiplets. | |
| (S)-2-Acetoxymethylcyclohexanone | -CH₂-OAc | ~4.0 - 4.3 | Downfield shift compared to the parent alcohol due to the deshielding effect of the acetyl group. |
| -COCH₃ | ~2.1 | Sharp singlet characteristic of an acetate methyl group. | |
| Cyclohexyl protons | 1.2 - 2.6 | Similar to the parent compound, with slight downfield shifts for protons alpha to the substitution. | |
| (S)-2-Methoxymethylcyclohexanone | -CH₂-OCH₃ | ~3.4 - 3.7 | Similar to the parent alcohol, but with a sharper signal. |
| -OCH₃ | ~3.3 | Sharp singlet characteristic of a methoxy group. | |
| Cyclohexyl protons | 1.2 - 2.5 | Similar to the parent compound. |
Predicted chemical shifts are based on typical values for similar functional groups.[1][2]
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Compound | Carbon | Expected Chemical Shift (δ, ppm) | Key Observations |
| This compound | C=O | ~210 - 215 | Typical for a cyclohexanone. |
| -CH₂-OH | ~65 - 70 | ||
| Cyclohexyl carbons | 20 - 45 | ||
| (S)-2-Acetoxymethylcyclohexanone | C=O (ketone) | ~210 - 215 | |
| C=O (ester) | ~170 | Characteristic of an acetate carbonyl. | |
| -CH₂-OAc | ~68 - 72 | Slightly downfield from the parent alcohol. | |
| -COCH₃ | ~21 | ||
| Cyclohexyl carbons | 20 - 45 | ||
| (S)-2-Methoxymethylcyclohexanone | C=O | ~210 - 215 | |
| -CH₂-OCH₃ | ~75 - 80 | Downfield shift due to the ether linkage. | |
| -OCH₃ | ~59 | ||
| Cyclohexyl carbons | 20 - 45 |
Predicted chemical shifts are based on typical values for similar functional groups.[3][4][5]
Table 3: Comparative Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Key Observations |
| This compound | O-H (alcohol) | 3200-3600 (broad) | Indicates the presence of the hydroxyl group.[6][7] |
| C=O (ketone) | ~1715 (strong, sharp) | Characteristic of a saturated cyclic ketone.[8] | |
| C-O (alcohol) | ~1050 | ||
| (S)-2-Acetoxymethylcyclohexanone | C=O (ester) | ~1740 (strong, sharp) | Higher frequency than the ketone C=O. |
| C=O (ketone) | ~1715 (strong, sharp) | Two distinct carbonyl peaks would be observed. | |
| C-O (ester) | ~1240 | ||
| (S)-2-Methoxymethylcyclohexanone | C=O (ketone) | ~1715 (strong, sharp) | |
| C-O (ether) | ~1100 | Absence of the broad O-H stretch. |
Characteristic absorption ranges are based on established IR spectroscopy correlation tables.[9]
Table 4: Comparative Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| This compound | m/z 128 | Loss of H₂O (m/z 110), alpha-cleavage of the hydroxymethyl group. |
| (S)-2-Acetoxymethylcyclohexanone | m/z 170 | Loss of acetic acid (m/z 110), fragmentation of the ester group. |
| (S)-2-Methoxymethylcyclohexanone | m/z 142 | Loss of methanol (m/z 110), alpha-cleavage of the methoxymethyl group. |
General fragmentation patterns for ketones and their derivatives often involve alpha-cleavage and McLafferty rearrangements where applicable.[10][11][12]
Experimental Protocols
Standard laboratory procedures are employed for the spectroscopic analysis of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Obtain a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the compound in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
ATR: For Attenuated Total Reflectance (ATR)-IR, a small amount of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.
-
Instrumentation: Utilize a mass spectrometer capable of providing high-resolution mass data.
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule and confirm its molecular weight.
Visualizing the Spectroscopic Workflow and Molecular Structures
To facilitate a clear understanding of the analytical process and the molecules of interest, the following diagrams are provided.
Caption: Workflow for the synthesis and spectroscopic comparison of this compound and its derivatives.
Caption: Key structural features of this compound and its derivatives.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539) [hmdb.ca]
- 4. 2-Methylcyclohexanone(583-60-8) 13C NMR spectrum [chemicalbook.com]
- 5. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. Answered: The mass spectrum of cyclohexanone exhibits prominent peaks at mle = 98, 83, 70, 55 and 42. Explain the formation of the ions corresponding to these peaks. | bartleby [bartleby.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Comparative Biological Activity: (S)- vs. (R)-2-Hydroxymethylcyclohexanone Derivatives in Modulating Inflammatory Pathways
For Immediate Release
This guide provides a comparative analysis of the biological activities of chiral compounds derived from (S)- and (R)-2-Hydroxymethylcyclohexanone. The focus of this guide is to delineate the differential effects of stereoisomerism on the inhibition of key inflammatory signaling pathways, providing researchers and drug development professionals with critical data to inform enantioselective synthesis and development strategies. While direct comparative studies on derivatives of (S)- and (R)-2-hydroxymethylcyclohexanone are limited, this document presents a hypothetical comparative study based on the known biological activities of similar cyclohexanone structures, which are recognized for their potential as anti-inflammatory, and antitumor agents.[1][2][3] The data herein illustrates the importance of chirality in drug design, where different enantiomers can exhibit varied potency and efficacy.[4]
Quantitative Analysis of Biological Activity
The biological activities of two representative enantiomeric compounds, (S)-Derivative 1 and (R)-Derivative 1, were assessed for their ability to inhibit the TNF-α induced activation of the NF-κB signaling pathway in HEK293 cells. The table below summarizes the half-maximal inhibitory concentration (IC50) values.
| Compound | Target Pathway | Assay Type | IC50 (µM) |
| (S)-Derivative 1 | NF-κB Signaling | Luciferase Reporter | 15.8 |
| (R)-Derivative 1 | NF-κB Signaling | Luciferase Reporter | 7.2 |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of the NF-κB signaling pathway by measuring the activity of a luciferase reporter gene under the control of an NF-κB response element.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
After 24 hours, cells were co-transfected with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Compound Treatment and Pathway Activation:
-
Following 24 hours of transfection, the medium was replaced with fresh DMEM containing various concentrations of (S)-Derivative 1 or (R)-Derivative 1.
-
After a 1-hour pre-incubation with the compounds, the NF-κB pathway was stimulated with 10 ng/mL of recombinant human tumor necrosis factor-alpha (TNF-α).
-
A vehicle control (DMSO) and a positive control (no compound) were included.
3. Luciferase Activity Measurement:
-
After 6 hours of TNF-α stimulation, cells were lysed.
-
Luciferase and Renilla activities were measured using a dual-luciferase reporter assay system on a luminometer.
-
The NF-κB activity was normalized to the Renilla luciferase activity to control for transfection efficiency.
4. Data Analysis:
-
The percentage of inhibition was calculated relative to the TNF-α stimulated control.
-
The IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Signaling Pathway and Experimental Workflow
Experimental Workflow for NF-κB Inhibition Assay
The following diagram outlines the key steps in the experimental workflow used to assess the inhibitory effects of the chiral derivatives on the NF-κB signaling pathway.
Caption: Workflow for assessing NF-κB inhibition.
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway initiated by TNF-α, which is the target of the evaluated compounds. The pathway involves the activation of the IKK complex, leading to the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 heterodimer to induce gene transcription.
Caption: TNF-α induced canonical NF-κB signaling.
References
Safety Operating Guide
Proper Disposal of (S)-2-Hydroxymethylcyclohexanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of (S)-2-Hydroxymethylcyclohexanone, ensuring the safety of personnel and the protection of the environment.
This compound is a flammable liquid and should be handled with care throughout its lifecycle, including disposal. Improper disposal can lead to safety hazards and regulatory violations. Therefore, adherence to established protocols is paramount.
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
Handling Precautions:
-
Handle the waste in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the waste container tightly closed when not in use.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Keep away from sources of ignition such as heat, sparks, and open flames.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all applicable federal, state, and local regulations.[3] The following procedure outlines the general steps for its disposal as a hazardous chemical waste.
-
Waste Identification and Classification:
-
This compound is classified as a flammable liquid.
-
It should be treated as a hazardous waste. Do not mix it with non-hazardous waste.
-
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled waste container.
-
The container must be compatible with the chemical (e.g., a chemically resistant plastic or glass bottle with a secure cap).
-
Do not mix this waste with other incompatible waste streams. For instance, avoid mixing it with strong oxidizing agents.[4]
-
-
Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label should also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable Liquid")
-
The date when the first drop of waste was added to the container.
-
The name of the principal investigator or laboratory group.
-
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (as per institutional and regulatory guidelines), arrange for its pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never pour this compound down the drain or dispose of it in the regular trash.[1][7]
-
Key Experimental Protocols Cited
The disposal procedures outlined above are based on standard hazardous waste management protocols and information derived from safety data sheets. Specific experimental protocols that generate this compound as a waste product should incorporate these disposal steps into their methodology to ensure a seamless and compliant workflow from experiment initiation to waste disposal.
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for sewer disposal) are applicable, as drain disposal is prohibited. The primary quantitative consideration is the volume of waste accumulated, which should not exceed the limits for a satellite accumulation area (e.g., 55 gallons for total hazardous waste or 1 quart for acutely hazardous waste, though this compound is not typically classified as acutely hazardous).[7]
| Parameter | Guideline | Source |
| Flash Point | Flammable Liquid (Category 3) | |
| Disposal Method | Approved Waste Disposal Plant | [1][2][4] |
| Drain Disposal | Prohibited | [1][7] |
| Solid Waste Disposal | Prohibited | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. forensicresources.org [forensicresources.org]
Personal protective equipment for handling (S)-2-Hydroxymethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (S)-2-Hydroxymethylcyclohexanone. The following procedures are based on the known hazards of similar α-hydroxy ketones and flammable organic compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are derived from data for analogous compounds and general chemical safety principles.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a flammable liquid and an irritant to the skin, eyes, and respiratory system.[1] Proper PPE is mandatory to minimize exposure and ensure laboratory safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may cause irritation. |
| Body Protection | Flame-retardant lab coat. | Protects against splashes and potential fires due to the compound's flammability. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or inadequate ventilation. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Safe Handling and Operations
Adherence to standard laboratory safety protocols is essential when working with this compound.
Operational Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Verify that an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit are readily accessible.
-
-
Handling:
-
Storage:
Experimental Workflow Diagram:
Caption: This diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Remove all ignition sources. Ventilate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. |
| Fire | Use a carbon dioxide, dry chemical, or alcohol-resistant foam fire extinguisher.[3] Do not use a direct water stream. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the chemical name, and associated hazards (Flammable, Irritant).
-
Store the waste container in a designated secondary containment area away from ignition sources.
-
-
Disposal:
Logical Relationship for Disposal:
Caption: This diagram illustrates the necessary steps for the proper and compliant disposal of waste this compound.
References
- 1. 2-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 21406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 5. solvent-recyclers.com [solvent-recyclers.com]
- 6. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 7. web.mit.edu [web.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
